7,12-Dichlorobenzo[a]anthracene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7,12-dichlorobenzo[a]anthracene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2/c19-17-13-7-3-4-8-14(13)18(20)16-12-6-2-1-5-11(12)9-10-15(16)17/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLUHTGHIVKPOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C(=C32)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212300 | |
| Record name | Benz(a)anthracene, 7,12 -dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63021-10-3 | |
| Record name | Benz(a)anthracene, 7,12 -dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063021103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benz(a)anthracene, 7,12 -dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 7,12-Dichlorobenzo[a]anthracene
Introduction
7,12-Dichlorobenzo[a]anthracene is a halogenated polycyclic aromatic hydrocarbon (PAH). While its close analog, 7,12-dimethylbenzo[a]anthracene (DMBA), is a well-studied carcinogen, data on the chlorinated derivative is scarce. Halogenated PAHs are of increasing interest to researchers due to their unique electronic properties and potential applications in materials science and as probes for biological systems. This document outlines a hypothetical, yet scientifically grounded, approach to the synthesis and characterization of this compound for researchers in chemistry and drug development.
Proposed Synthesis
A plausible and direct method for the synthesis of this compound is the electrophilic chlorination of benzo[a]anthracene. The 7 and 12 positions (meso-positions) of the benzo[a]anthracene core are the most electron-rich and sterically accessible, making them susceptible to electrophilic attack.
Synthetic Workflow
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol
Materials:
-
Benzo[a]anthracene (1.0 eq)
-
N-Chlorosuccinimide (NCS) (2.2 eq)
-
Acetonitrile (anhydrous)
-
Silica gel (for column chromatography)
-
Hexane (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Ethanol (anhydrous)
-
Toluene (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzo[a]anthracene in anhydrous acetonitrile.
-
Add N-Chlorosuccinimide to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and dichloromethane.
-
Combine the fractions containing the desired product and evaporate the solvent.
-
Further purify the product by recrystallization from a mixture of ethanol and toluene to obtain this compound as a crystalline solid.
Characterization
The structure and purity of the synthesized this compound would be confirmed using various spectroscopic techniques. The following tables summarize the expected quantitative data.
Physical and Spectroscopic Data
| Property | Expected Value |
| Molecular Formula | C₁₈H₁₀Cl₂ |
| Molecular Weight | 297.18 g/mol |
| Appearance | Pale yellow crystalline solid |
| Melting Point | Not available (expected to be >150 °C) |
| Solubility | Soluble in chlorinated solvents, THF, toluene |
Spectroscopic Characterization Data (Hypothetical)
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 8.0-9.0 (m, aromatic protons). The exact chemical shifts and coupling constants would require experimental determination, but would be consistent with a disubstituted benzo[a]anthracene core. |
| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 120-140 (aromatic carbons). Signals corresponding to the chlorinated carbons (C7 and C12) would be expected in the 130-135 ppm range. |
| Mass Spectrometry (EI) | m/z (%): 296 (M⁺, 100), 298 (M⁺+2, 65), 261 (M⁺-Cl, 20), 226 (M⁺-2Cl, 30). The isotopic pattern for two chlorine atoms (approximately 2:1 ratio for M⁺ and M⁺+2) would be a key diagnostic feature. |
| UV-Vis (CH₂Cl₂) | λmax (nm): ~280, 290, 320, 360, 385. The spectrum is expected to be similar to benzo[a]anthracene but may show slight bathochromic or hypsochromic shifts due to the electronic effects of the chlorine substituents. |
Biological Activity and Signaling Pathway
Chlorinated PAHs are known to exert biological effects primarily through the aryl hydrocarbon receptor (AhR) signaling pathway.[1][2][3][4][5] The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes (e.g., CYP1A1).[1]
Proposed Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: Proposed AhR signaling pathway for this compound.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of this compound. While specific experimental data for this compound is lacking in the current literature, the proposed methodologies are based on well-established chemical principles and provide a strong starting point for researchers interested in exploring the properties and potential applications of this and other novel halogenated polycyclic aromatic hydrocarbons. Further research is warranted to validate the proposed synthesis, fully characterize the compound, and elucidate its specific biological activities.
References
- 1. Aryl hydrocarbon receptor-mediated effects of chlorinated polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chlorinated polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Physicochemical Properties of 7,12-Dichlorobenzo[a]anthracene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,12-Dichlorobenzo[a]anthracene is a chlorinated polycyclic aromatic hydrocarbon (Cl-PAH). Members of this class of compounds are known for their hydrophobicity and persistence in the environment.[1] Understanding the physicochemical properties of a specific congener like this compound is crucial for assessing its environmental fate, transport, and potential biological interactions. While specific experimental values for this compound are lacking, its properties can be estimated through computational models or determined experimentally using standardized protocols.[2][3][4][5]
This technical guide summarizes the key physicochemical properties of related benzo[a]anthracene compounds, details the standard experimental methodologies for their determination, and provides logical workflows and hypothetical metabolic pathways to guide future research.
Core Physicochemical Properties (Comparative Data)
The following table summarizes key physicochemical properties for the parent compound, benzo[a]anthracene, and the well-studied 7,12-dimethylbenzo[a]anthracene (DMBA) to provide a frame of reference. It is anticipated that this compound would exhibit low water solubility and a high octanol-water partition coefficient, characteristic of chlorinated hydrocarbons.[1]
| Property | Benzo[a]anthracene | 7,12-Dimethylbenz[a]anthracene (DMBA) |
| Molecular Formula | C₁₈H₁₂ | C₂₀H₁₆ |
| Molecular Weight | 228.3 g/mol [6] | 256.34 g/mol [7] |
| Melting Point | 158-160 °C | 122-123 °C[8] |
| Boiling Point | 400 °C | Not available |
| Water Solubility | 0.014 mg/L at 25 °C | Insoluble in water[9] |
| log K_ow_ (Octanol-Water Partition Coefficient) | 5.91 | 5.80 |
Experimental Protocols
The determination of the physicochemical properties of solid organic compounds like this compound should be conducted following standardized guidelines to ensure data quality and comparability. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized test guidelines.[10]
Melting Point/Melting Range (OECD Test Guideline 102)
This guideline describes several methods for determining the melting point of a substance.[11][12][13] For a crystalline solid like this compound, the capillary method is most common.
-
Principle: A small amount of the finely powdered substance is packed into a capillary tube and heated in a controlled manner. The temperatures at which melting begins and is complete are recorded.
-
Apparatus:
-
Melting point apparatus with a heated block or liquid bath.
-
Capillary tubes (thin-walled, sealed at one end).
-
Calibrated thermometer or temperature sensor.
-
-
Procedure:
-
The sample is thoroughly dried and pulverized.
-
The capillary tube is packed with the sample to a height of 2-4 mm.
-
The tube is placed in the melting point apparatus.
-
The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the substance first begins to liquefy is recorded as the onset of melting.
-
The temperature at which the last solid particle disappears is recorded as the completion of melting.
-
The melting range is reported. For a pure substance, this range is typically narrow.
-
Water Solubility (OECD Test Guideline 105)
This guideline details methods for determining the solubility of substances in water.[14][15][16] Given the expected low solubility of a Cl-PAH, the column elution method is the most appropriate.[17][18]
-
Principle: The substance is coated on an inert support material and packed into a column. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured until it reaches a plateau, which represents the saturation solubility.
-
Apparatus:
-
Glass column with a thermostat jacket.
-
Inert support material (e.g., glass beads, silica gel).
-
Metering pump for precise flow control.
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-MS).
-
-
Procedure:
-
The test substance is dissolved in a volatile solvent and coated onto the support material. The solvent is then completely evaporated.
-
The coated support material is packed into the column.
-
Water is pumped through the column at a constant, low flow rate, maintaining a constant temperature (e.g., 20 °C).
-
Fractions of the eluate are collected at regular intervals.
-
The concentration of the substance in each fraction is determined using a suitable analytical method.
-
The process is continued until the measured concentrations are constant for several consecutive fractions.
-
The water solubility is reported as the mean of the plateau concentrations.
-
Partition Coefficient (n-octanol/water) (OECD Test Guideline 107)
This guideline describes the shake flask method for determining the octanol-water partition coefficient (K_ow_), a key parameter for assessing a substance's hydrophobicity and bioaccumulation potential.[19][20][21]
-
Principle: A small amount of the substance is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and then the two phases are separated. The concentration of the substance in each phase is measured to calculate the partition coefficient.
-
Apparatus:
-
Centrifuge tubes with screw caps.
-
Mechanical shaker.
-
Centrifuge.
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-MS).
-
-
Procedure:
-
n-Octanol and water are pre-saturated with each other.
-
A stock solution of the test substance is prepared in either n-octanol or water.
-
The two phases are combined in a centrifuge tube at a known volume ratio.
-
A small volume of the stock solution is added.
-
The tube is shaken at a constant temperature (e.g., 25 °C) until equilibrium is achieved (preliminary tests determine the required time).
-
The phases are separated by centrifugation.
-
The concentration of the substance in both the n-octanol and water phases is determined.
-
The partition coefficient (K_ow_) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase.
-
The result is typically reported as its base-10 logarithm (log K_ow_).[22][23]
-
Visualizations
Experimental Workflow
The following diagram illustrates a logical workflow for the physicochemical characterization of a solid PAH like this compound.
Hypothetical Metabolic Pathway
The metabolic activation of benzo[a]anthracene is a complex process often involving cytochrome P450 enzymes.[6][24][25] The following diagram presents a hypothetical metabolic pathway for this compound, based on the known metabolism of its parent compound. The presence of chlorine atoms may influence the regioselectivity of enzymatic reactions.
References
- 1. Chlorinated polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 2. Analysis and structure prediction of chlorinated polycyclic aromatic hydrocarbons released from combustion of polyvinylchloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BENZ(a)ANTHRACENE | C18H12 | CID 5954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. 7,12-Dimethylbenz(a)anthracene - Wikipedia [en.wikipedia.org]
- 9. 7,12-DIMETHYLBENZ[A]ANTHRACENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 11. acri.gov.tw [acri.gov.tw]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 16. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 17. filab.fr [filab.fr]
- 18. laboratuar.com [laboratuar.com]
- 19. oecd.org [oecd.org]
- 20. oecd.org [oecd.org]
- 21. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 22. biotecnologiebt.it [biotecnologiebt.it]
- 23. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]
- 24. researchgate.net [researchgate.net]
- 25. Metabolism of benz[a]anthracene by the filamentous fungus Cunninghamella elegans - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7,12-Dimethylbenz[a]anthracene (DMBA)
Disclaimer: This guide provides a detailed overview of 7,12-Dimethylbenz[a]anthracene (DMBA). Initial searches for "7,12-Dichlorobenzo[a]anthracene" did not yield sufficient public data for a comprehensive technical report. Due to the structural similarity and the extensive body of research available, this guide focuses on DMBA, a compound frequently studied in cancer research.
Core Compound Identification
7,12-Dimethylbenz[a]anthracene (DMBA) is a potent polycyclic aromatic hydrocarbon (PAH) and a well-established laboratory carcinogen and immunosuppressor.[1] It is widely utilized as a tumor initiator in scientific studies to understand the mechanisms of carcinogenesis.[1]
CAS Number and Molecular Structure
The Chemical Abstracts Service (CAS) number for 7,12-Dimethylbenz[a]anthracene is 57-97-6 .[2][3][4][5][6][7]
Molecular Formula: C₂₀H₁₆[2][3][4]
Molecular Weight: 256.34 g/mol [2][4]
The structure of DMBA consists of a benz[a]anthracene core with two methyl groups substituted at the 7 and 12 positions.
Physicochemical and Toxicological Data
DMBA is a yellow to greenish-yellow crystalline solid. Its carcinogenic properties are a subject of extensive research. The following table summarizes key quantitative data.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₆ | [2][3][4] |
| Molecular Weight | 256.34 g/mol | [2][4] |
| CAS Number | 57-97-6 | [2][3][4][5][6][7] |
| Purity | ≥98% | [3][4] |
| Melting Point | 122-123 °C | [1] |
| Solubility | DMF: 20 mg/ml; DMSO: 10 mg/ml | [3] |
| Inhalation Unit Risk | 7.1 E-2 (µ g/cubic meter)⁻¹ | [7] |
| Oral Slope Factor | 2.5 E+2 (mg/kg-day)⁻¹ | [7] |
| No Significant Risk Level (NSRL) | 0.003 µ g/day | [7] |
Experimental Protocols
DMBA is a cornerstone in many experimental models of carcinogenesis. Below are detailed methodologies for key experiments cited in the literature.
Mammary Carcinogenesis Induction in Rats
This protocol is widely used to study breast cancer development.
-
Animal Model: Young virgin female Sprague-Dawley or Wistar rats are typically used.
-
Carcinogen Administration: A single dose of 20 mg of DMBA is administered intragastrically by gavage.[3] Alternatively, a single subcutaneous dose of 20 mg can be used.
-
Tumor Monitoring: Mammary glands are palpated and examined for tumors at regular intervals (e.g., weekly or bi-weekly) following DMBA administration.
-
Endpoint: The experiment can span several weeks (e.g., 28 weeks). At the termination of the study, animals are sacrificed, and mammary tumors are excised, measured, and weighed.
-
Histopathological Analysis: Tumor fragments are fixed in formalin and embedded in paraffin for sectioning and staining (e.g., with hematoxylin and eosin) to confirm the presence of carcinomas.
Two-Stage Skin Carcinogenesis in Rats
This model is used to differentiate the initiation and promotion stages of cancer.
-
Tumor Initiation: A single topical application of DMBA (e.g., 50 µ g/animal ) is administered to the skin of the rats.[3]
-
Tumor Promotion: Following the initiation phase, a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is repeatedly applied to the same area of the skin.[1]
-
Observation: The development of skin papillomas and tumors is monitored over time. This allows for an accelerated rate of tumor growth for study.[1]
Signaling Pathways and Molecular Mechanisms
DMBA exerts its carcinogenic effects through complex molecular mechanisms, including metabolic activation, DNA damage, and alteration of key signaling pathways.
Metabolic Activation of DMBA
DMBA is a procarcinogen, meaning it requires metabolic activation to become a potent carcinogen. This process is primarily mediated by cytochrome P450 enzymes.
Caption: Metabolic activation of DMBA leading to DNA mutation.
Wnt/β-catenin Signaling and Epithelial-Mesenchymal Transition (EMT)
Recent studies have shown that DMBA can promote cancer cell proliferation and invasion by inducing the Wnt/β-catenin signaling pathway and the EMT process.[8]
Caption: DMBA-induced activation of Wnt/β-catenin and EMT pathways.
Experimental Workflow for Investigating DMBA-Induced Genotoxicity
The following workflow illustrates a typical experimental design to assess the DNA-damaging effects of DMBA.
References
- 1. 7,12-Dimethylbenz(a)anthracene - Wikipedia [en.wikipedia.org]
- 2. 7,12-Dimethylbenz a anthracene = 95 57-97-6 [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. scbt.com [scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. accustandard.com [accustandard.com]
- 7. 7,12-Dimethylbenz(a)anthracene - OEHHA [oehha.ca.gov]
- 8. 7,12-Dimethylbenz[α]anthracene increases cell proliferation and invasion through induction of Wnt/β-catenin signaling and EMT process - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of 7,12-Dichlorobenzo[a]anthracene in Organic Solvents: An In-depth Technical Guide
For the attention of Researchers, Scientists, and Drug Development Professionals.
A comprehensive search of available scientific literature and chemical databases has revealed a significant lack of quantitative solubility data for 7,12-Dichlorobenzo[a]anthracene in organic solvents. While this guide aims to provide in-depth technical information, it must be noted that specific numerical solubility values for this compound are not publicly available at the time of this report. Consequently, the following sections will provide a detailed overview based on the solubility characteristics of structurally related polycyclic aromatic hydrocarbons (PAHs), namely 7,12-Dimethylbenz[a]anthracene (DMBA) and the parent compound, Benz[a]anthracene. This information, supplemented with general principles of PAH solubility and standard experimental protocols, is intended to serve as a valuable resource for researchers working with this compound.
Executive Summary
This document provides a technical overview of the solubility of this compound. Due to the absence of specific quantitative data for this compound, this guide leverages available information on analogous compounds to infer solubility characteristics and provide practical guidance for laboratory professionals. The subsequent sections detail the qualitative and limited quantitative solubility data for related PAHs, discuss the theoretical basis for their solubility, and outline standard experimental methodologies for determining solubility.
Inferred Solubility Profile of this compound
Based on the general principles of "like dissolves like," it is anticipated that this compound, a nonpolar polycyclic aromatic hydrocarbon, will exhibit good solubility in nonpolar and moderately polar organic solvents. The presence of two chlorine atoms will slightly increase the molecule's polarity and molecular weight compared to the parent Benz[a]anthracene, which may influence its solubility profile.
Solubility Data of Structurally Related Compounds
To provide a practical reference, the following tables summarize the available solubility data for 7,12-Dimethylbenz[a]anthracene (DMBA) and qualitative information for Benz[a]anthracene. Researchers should consider these values as estimations and are strongly encouraged to determine the solubility of this compound experimentally for their specific applications.
Table 1: Quantitative Solubility Data for 7,12-Dimethylbenz[a]anthracene (DMBA)
| Solvent | Solubility (mg/mL) |
| Dimethyl sulfoxide (DMSO) | ~10 |
| Dimethylformamide (DMF) | ~20 |
Table 2: Qualitative Solubility Information for Benz[a]anthracene
| Solvent | Solubility Description |
| Most Organic Solvents | Soluble |
| Boiling Alcohol | Difficulty in solubilizing |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for this compound, the following experimental protocols are recommended.
Method 1: Saturated Solution Preparation and Analysis
This is a common and straightforward method for determining the solubility of a compound in a specific solvent.
Caption: Workflow for solubility determination by saturation.
Method 2: Gravimetric Analysis
This method is suitable for determining solubility where the solvent can be evaporated without decomposing the solute.
Caption: Workflow for gravimetric solubility determination.
Factors Influencing Solubility
The solubility of this compound in organic solvents will be influenced by several factors, including:
-
Solvent Polarity: As a largely nonpolar molecule, it is expected to be more soluble in nonpolar solvents like toluene and hexane, and less soluble in polar solvents like ethanol and methanol.
-
Temperature: Generally, the solubility of solids in liquids increases with temperature.
-
Crystalline Structure: The crystal lattice energy of the solid will affect the energy required to dissolve it.
-
Presence of Other Solutes: The presence of other compounds in the solvent can either enhance or decrease solubility.
Logical Relationship of Solubility Factors
The interplay of these factors determines the overall solubility of the compound.
Caption: Factors influencing the solubility of a solid solute.
Conclusion and Recommendations
While a definitive quantitative solubility profile for this compound in various organic solvents cannot be provided due to a lack of published data, this guide offers a comprehensive overview based on the properties of analogous compounds and established chemical principles. Researchers and drug development professionals are strongly advised to perform experimental solubility determinations for their specific solvent systems and conditions. The protocols and theoretical considerations outlined in this document provide a solid foundation for such investigations. Future work should focus on the experimental determination and publication of these crucial physicochemical data to support ongoing research and development efforts involving this compound.
Toxicological Profile of 7,12-Dimethylbenz[a]anthracene (DMBA)
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: This document provides a toxicological profile for 7,12-Dimethylbenz[a]anthracene (DMBA). Initial searches for "7,12-Dichlorobenzo[a]anthracene" did not yield significant toxicological data, suggesting a possible misnomer in the original query. Given the structural similarity and the extensive body of research available, this guide focuses on DMBA, a potent and widely studied polycyclic aromatic hydrocarbon (PAH).
Executive Summary
7,12-Dimethylbenz[a]anthracene (DMBA) is a powerful organ-specific carcinogen and immunosuppressant widely utilized in experimental cancer research.[1] Its toxicity is intrinsically linked to its metabolic activation into reactive intermediates that form DNA adducts, leading to mutations and the initiation of carcinogenesis. This guide provides a comprehensive overview of the toxicological profile of DMBA, including its chemical properties, metabolism, mechanisms of toxicity, and genotoxicity. Detailed experimental protocols for key assays and quantitative toxicity data are presented to support researchers in the fields of toxicology, pharmacology, and drug development.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 57-97-6 | [2] |
| Molecular Formula | C₂₀H₁₆ | [2] |
| Molecular Weight | 256.34 g/mol | [2] |
| Appearance | Crystalline powder | [3] |
| Melting Point | 122-123 °C | |
| Solubility | Insoluble in water | [4] |
| Synonyms | DMBA, 9,10-Dimethyl-1,2-benzanthracene | [4][5] |
Toxicokinetics and Metabolism
The carcinogenicity of DMBA is dependent on its metabolic activation, primarily by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1.[6] This process converts DMBA into highly reactive diol epoxides, which can covalently bind to DNA, forming DNA adducts. This is a critical initiating event in DMBA-induced carcinogenesis. The metabolic activation pathway is a multi-step process.
Signaling Pathway: DMBA Metabolism
References
Carcinogenic Potential of 7,12-Dichlorobenzo[a]anthracene: A Technical Guide
Disclaimer: Direct experimental data on the carcinogenic potential of 7,12-Dichlorobenzo[a]anthracene is limited. This guide synthesizes information from studies on closely related chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs) and the parent compound, benzo[a]anthracene, to provide a comprehensive overview of its expected toxicological profile.
Executive Summary
This compound is a halogenated polycyclic aromatic hydrocarbon (PAH). While specific toxicological data for this compound is scarce, the broader class of Cl-PAHs is recognized for its carcinogenic, mutagenic, and teratogenic properties. Toxicological studies suggest that some Cl-PAHs exhibit greater mutagenicity and dioxin-like toxicity compared to their parent PAHs. The carcinogenic mechanism of Cl-PAHs is believed to be initiated by metabolic activation, primarily through the aryl hydrocarbon receptor (AhR) signaling pathway and subsequent enzymatic action of cytochrome P450 (CYP) enzymes, leading to the formation of DNA adducts. This guide provides a detailed examination of the anticipated carcinogenic potential of this compound based on current knowledge of related compounds.
Introduction to Chlorinated Polycyclic Aromatic Hydrocarbons (Cl-PAHs)
Chlorinated polycyclic aromatic hydrocarbons are PAHs containing one or more chlorine atoms. These compounds are of significant environmental and toxicological concern due to their persistence and potential for bioaccumulation. The chlorination of PAHs can alter their chemical properties, leading to increased toxicity compared to the parent compounds. Some Cl-PAHs share structural similarities with dioxins and are suspected of exerting similar toxic effects.
Anticipated Metabolic Activation and Genotoxicity
The carcinogenicity of many PAHs is dependent on their metabolic activation to reactive intermediates that can bind to cellular macromolecules, such as DNA.
Role of the Aryl Hydrocarbon Receptor (AhR)
One of the primary mechanisms by which PAHs and their chlorinated derivatives exert their toxic effects is through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.
As illustrated in the diagram, upon entering the cell, this compound is expected to bind to the AhR complex in the cytoplasm. This binding event leads to a conformational change, dissociation of heat shock proteins (like Hsp90), and translocation of the activated AhR into the nucleus. In the nucleus, AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, leading to the increased transcription of enzymes such as CYP1A1 and CYP1B1. Studies on other Cl-PAHs have demonstrated their ability to activate AhR.
Cytochrome P450-Mediated Metabolism
The induction of CYP1A1 and CYP1B1 is a critical step in the metabolic activation of PAHs. These enzymes are involved in the oxidation of the PAH ring, leading to the formation of reactive epoxide intermediates.
The diagram above illustrates the proposed metabolic pathway. This compound is metabolized by CYP1A1 and CYP1B1 to form highly reactive diol-epoxide metabolites. These ultimate carcinogens can then covalently bind to DNA, forming DNA adducts. The formation of these adducts can lead to mutations during DNA replication, which is a key initiating event in chemical carcinogenesis.
Quantitative Data from Related Compounds
Direct quantitative data for this compound is not available. However, data from studies on chlorinated benz[a]anthracenes and the parent compound provide insights into its potential toxicity.
| Compound | Species | Route of Administration | Observed Effects | Reference |
| Chlorinated benz[a]anthracenes (Cl-BaA) | Rat | Intragastric | Inhibition of body weight gain, increased relative liver weight at 10 mg/kg/day for 14 days. | [1] |
| 6-Chlorobenzo[a]pyrene | Human (MCF-7 cells) | In vitro | Enhanced induction of CYP1A1 and CYP1B1 compared to parent PAH. | [2] |
Experimental Protocols for Carcinogenicity Assessment
The carcinogenic potential of a compound like this compound would typically be assessed using a combination of in vivo and in vitro assays.
In Vivo Carcinogenicity Studies
A standard protocol for assessing in vivo carcinogenicity in rodents would involve the following steps:
In Vitro Genotoxicity Assays
A battery of in vitro assays would be employed to assess the genotoxic potential.
| Assay | Endpoint Measured | Typical Protocol |
| Ames Test | Gene mutations in bacteria | Salmonella typhimurium strains are exposed to the test compound with and without metabolic activation (S9 mix). The number of revertant colonies is counted. |
| Micronucleus Test | Chromosomal damage | Cultured mammalian cells are treated with the test compound. After an appropriate incubation time, cells are harvested and scored for the presence of micronuclei. |
| Comet Assay | DNA strand breaks | Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. The extent of DNA migration ("comet tail") is proportional to the amount of DNA damage. |
Conclusion
While direct experimental evidence for the carcinogenicity of this compound is lacking, the available data on related chlorinated PAHs strongly suggest that it possesses carcinogenic potential. The proposed mechanism of action involves metabolic activation via the AhR signaling pathway and CYP enzymes, leading to the formation of DNA adducts and subsequent genotoxicity. Further research, including in vivo carcinogenicity studies and a comprehensive battery of in vitro genotoxicity assays, is necessary to definitively characterize the carcinogenic risk posed by this compound. Professionals in drug development and research should exercise caution and implement appropriate safety measures when handling this compound and other related halogenated aromatic hydrocarbons.
References
In-depth Technical Guide on the Environmental Fate and Transport of 7,12-Dichlorobenzo[a]anthracene: A Data-Driven Analysis
Physicochemical Properties: The Foundation of Environmental Behavior
Quantitative structure-property relationship (QSPR) models are essential for estimating the physicochemical properties of compounds like 7,12-Dichlorobenzo[a]anthracene where experimental data is lacking.[1][2] These properties are fundamental to predicting a chemical's behavior and distribution in the environment. The introduction of chlorine atoms to the benzo[a]anthracene structure is expected to significantly influence these parameters compared to the parent compound.
Table 1: Estimated Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Estimated) | Benzo[a]anthracene (Experimental) | 7,12-Dimethylbenz[a]anthracene (Experimental) | Rationale for Estimation |
| Molecular Weight ( g/mol ) | 297.18 | 228.29 | 256.34 | Calculated based on atomic weights. |
| Log Kow (Octanol-Water Partition Coefficient) | > 5.8 | 5.61 | 5.80 | Chlorination generally increases lipophilicity and thus the Log Kow value. |
| Water Solubility (mg/L) | < 0.005 | 0.011 | 0.005 | Increased lipophilicity due to chlorine atoms leads to lower water solubility. |
| Vapor Pressure (Pa at 25°C) | Very Low | 1.3 x 10-6 | 2.7 x 10-7 | The higher molecular weight and potential for stronger intermolecular forces would likely result in a lower vapor pressure compared to the parent compound. |
| Log Koc (Soil Organic Carbon-Water Partitioning Coefficient) | > 5.0 | 4.98 | 5.2 | High lipophilicity suggests strong sorption to organic matter in soil and sediment. |
Note: Estimated values for this compound are based on general trends observed for chlorinated PAHs and should be confirmed by experimental data.
Environmental Fate: Persistence and Transformation
The environmental persistence of this compound will be governed by a combination of biotic and abiotic degradation processes.
Biodegradation
The presence of chlorine atoms is expected to render this compound more resistant to microbial degradation compared to its non-chlorinated counterpart, benzo[a]anthracene. While some microorganisms, such as Mycobacterium and Fusarium solani, have been shown to degrade benzo[a]anthracene[3][4], the metabolic pathways for chlorinated PAHs are often slower and may lead to the formation of persistent and potentially toxic metabolites. The initial steps of bacterial degradation of PAHs typically involve dioxygenase enzymes[3]; however, the chlorine substituents may hinder enzymatic attack.
Photodegradation
Photodegradation is a significant abiotic degradation pathway for many PAHs, particularly in aquatic environments and on surfaces.[5][6] For chlorinated PAHs, photolysis rates can be variable. Some studies have shown that chlorination can increase the rate of photodegradation for certain PAHs, while for others, it leads to greater stability.[7] The photodegradation of this compound in the environment would likely involve direct photolysis by sunlight, leading to the formation of various oxidation products.
Environmental Transport: Mobility in Soil, Water, and Air
The transport of this compound between different environmental compartments is dictated by its physicochemical properties.
Soil and Sediment
With a high estimated Log Koc, this compound is expected to be largely immobile in soil and sediment.[8] It will strongly adsorb to organic matter, which significantly reduces its bioavailability and leaching potential.[8][9] Desorption from soil and sediment particles is likely to be a slow process.[9] Clay minerals can also play a role in the sorption of PAHs.[10]
Water
Due to its very low estimated water solubility and high Log Kow, the concentration of this compound in the dissolved phase of aquatic systems is expected to be minimal. It will preferentially partition to suspended organic particles and sediments. Transport in aquatic environments will, therefore, be primarily associated with the movement of these particles.
Air
Given its low estimated vapor pressure, this compound is not expected to be highly volatile. However, like other PAHs, it can be associated with particulate matter in the atmosphere and undergo long-range atmospheric transport.[11]
Experimental Protocols: A Framework for Future Research
Due to the absence of specific experimental data for this compound, standardized protocols for PAHs should be adapted for future studies.
Soil Sorption (OECD 106)
This guideline describes a batch equilibrium method to determine the adsorption/desorption of a substance on soil.
Photodegradation in Water (OECD 316)
This guideline outlines a method for assessing the photodegradation of chemicals in water under simulated sunlight.
Aerobic and Anaerobic Transformation in Soil (OECD 307)
This protocol is used to determine the rate and route of degradation of a chemical in soil under aerobic conditions.
Mandatory Visualizations
Environmental Fate and Transport Pathways
Conceptual Logical Relationship of Environmental Behavior
Conclusion and Recommendations
The environmental fate and transport of this compound are largely unknown due to a lack of specific experimental data. Based on the properties of similar chlorinated PAHs, it is predicted to be a persistent, immobile, and bioaccumulative compound. Its strong sorption to soil and sediment will limit its mobility and bioavailability, but also its susceptibility to degradation.
Future research should prioritize:
-
Experimental determination of key physicochemical properties: Log Kow, water solubility, vapor pressure, and Koc.
-
Degradation studies: Investigating the rates and pathways of biodegradation and photodegradation.
-
Mobility studies: Assessing the leaching potential in different soil types.
-
Ecotoxicological testing: Determining the potential risks to environmental organisms.
Accurate environmental risk assessment for this compound can only be achieved through dedicated experimental investigation. The analytical methods for other PAHs, such as GC-MS and HPLC with fluorescence detection, are expected to be applicable for these future studies.[7][12][13][14][15][16][17][18][19]
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of pyrene, benz[a]anthracene, and benzo[a]pyrene by Mycobacterium sp. strain RJGII-135, isolated from a former coal gasification site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aqueous photodegradation of polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photolysis, oxidation and subsequent toxicity of a mixture of polycyclic aromatic hydrocarbons in natural waters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Behavior and prediction of photochemical degradation of chlorinated polycyclic aromatic hydrocarbons in cyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adsorption of polycyclic aromatic hydrocarbons (PAHs) by soil particles: influence on biodegradability and biotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Desorption and Bioavailability of PAHs in Contaminated Soil Subjected to Long-Term In Situ Biostimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Environmental behavior, sources, and effects of chlorinated polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Determination of Polycyclic Aromatic Hydrocarbons in Industrial Harbor Sediments by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. Determination of polycyclic aromatic hydrocarbons (PAHs) in drinking water of Samsun and it’s surrounding areas, Turkey - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Action of 7,12-Dichlorobenzo[a]anthracene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data on the mechanism of action of 7,12-Dichlorobenzo[a]anthracene is limited in publicly available literature. This guide provides a detailed overview of the well-established mechanism of the closely related and extensively studied polycyclic aromatic hydrocarbon (PAH), 7,12-dimethylbenz[a]anthracene (DMBA), as a surrogate model. The influence of chloro-substitution, based on the current understanding of chlorinated PAHs (Cl-PAHs), is also discussed.
Introduction
This compound is a chlorinated polycyclic aromatic hydrocarbon. PAHs are a class of organic compounds that are of significant interest to researchers due to their potent carcinogenic and mutagenic properties.[1][2] The biological activity of PAHs is intrinsically linked to their metabolic activation into reactive intermediates that can interact with cellular macromolecules, primarily DNA. This guide delineates the core mechanism of action, focusing on metabolic activation, DNA adduct formation, and the pivotal role of the aryl hydrocarbon receptor (AhR) signaling pathway. While using 7,12-dimethylbenz[a]anthracene (DMBA) as the primary exemplar, we will extrapolate the likely mechanistic features of its dichlorinated analog.
Metabolic Activation: The Genesis of Carcinogenicity
The parent compound, this compound, is relatively inert and requires metabolic activation to exert its toxic effects. This biotransformation is a multi-step process primarily mediated by cytochrome P450 (CYP) enzymes.
Step 1: Epoxidation The initial step involves the oxidation of the benzo[a]anthracene ring by CYP enzymes, particularly isoforms like CYP1A1 and CYP1B1, to form an epoxide. For DMBA, this occurs at various positions, but the formation of a "bay-region" diol epoxide is considered the ultimate carcinogenic pathway.
Step 2: Hydration The newly formed epoxide is then hydrated by microsomal epoxide hydrolase (mEH) to yield a trans-dihydrodiol.
Step 3: Second Epoxidation This dihydrodiol undergoes a second epoxidation by CYP enzymes, forming a highly reactive dihydrodiol epoxide. It is this ultimate metabolite that is primarily responsible for the genotoxic effects of the parent compound.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxicity of many PAHs.[3]
Ligand Binding and Nuclear Translocation: this compound, like other PAHs, is expected to be a potent ligand for the AhR. Upon binding to the cytosolic AhR, the receptor-ligand complex translocates to the nucleus.
Dimerization and Gene Transcription: In the nucleus, the AhR-ligand complex dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes. This binding initiates the transcription of a battery of genes, most notably the CYP1 family of enzymes (e.g., CYP1A1, CYP1B1). This creates a positive feedback loop, as the induction of these enzymes accelerates the metabolic activation of the PAH itself.
Chlorinated PAHs have been shown to be potent AhR agonists, suggesting that this compound likely activates this pathway effectively.
DNA Adduct Formation and Genotoxicity
The ultimate carcinogenic metabolites, the dihydrodiol epoxides, are highly electrophilic and readily react with nucleophilic sites on cellular macromolecules. The most critical target is DNA. The covalent binding of these metabolites to DNA forms bulky adducts.
These DNA adducts can lead to several detrimental consequences:
-
Mutations: If not repaired, DNA adducts can cause errors during DNA replication, leading to permanent mutations in the genetic code.
-
Apoptosis: The cell may recognize the extensive DNA damage and initiate programmed cell death (apoptosis).
-
Carcinogenesis: If the mutations occur in critical genes, such as proto-oncogenes or tumor suppressor genes, they can lead to uncontrolled cell growth and the initiation of cancer.
Quantitative Data (Exemplified by DMBA)
Table 1: In Vivo DNA Adduct Formation of DMBA
| Tissue | Dose | Time Point | Adduct Level (pmol/mg DNA) | Reference |
| Hamster Cheek Pouch Epithelium | 5.0 µg | 36 h | 76 | [4] |
| Hamster Cheek Pouch Epithelium | 5.0 µg | 240 h | ~17.5 | [4] |
| Rat Mammary Gland | 20 mg/kg | 24 h | 7.2 ± 1.6 | [5] |
Table 2: In Vitro Effects of DMBA
| Cell Line | Assay | Concentration | Effect | Reference |
| MCF-10A (Breast) | Proliferation/Migration | 5 µM | Increased | [6] |
| Mouse Splenic B and T cells | Proliferation | 50-100 mg/kg (in vivo) | Inhibited | [6] |
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanism of action of PAHs. These methods are directly applicable to the study of this compound.
In Vitro Metabolism Assay
This assay is used to identify the metabolites of a parent compound.
-
Incubation: Incubate this compound with liver microsomes (e.g., human or rat) in the presence of an NADPH-generating system.
-
Extraction: After a defined incubation period, stop the reaction and extract the metabolites using an organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the extracted metabolites using High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis and Mass Spectrometry (MS) for identification and quantification.
32P-Postlabeling Assay for DNA Adducts
This is a highly sensitive method for detecting and quantifying DNA adducts.[7][8][9]
-
DNA Isolation: Isolate DNA from cells or tissues exposed to this compound.
-
Enzymatic Digestion: Digest the DNA to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides, for example, by nuclease P1 digestion which dephosphorylates normal nucleotides but not bulky adducts.
-
Radiolabeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.
-
Chromatography and Detection: Separate the 32P-labeled adducts by multidimensional thin-layer chromatography (TLC) and detect them by autoradiography. Quantify by scintillation counting.
AhR Activation Luciferase Reporter Gene Assay
This assay quantifies the ability of a compound to activate the AhR signaling pathway.[10][11]
-
Cell Culture: Use a cell line (e.g., HepG2) stably transfected with a plasmid containing a luciferase reporter gene under the control of XREs.
-
Compound Exposure: Treat the cells with various concentrations of this compound for a specified period.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: An increase in luciferase activity indicates activation of the AhR pathway.
Conclusion
The mechanism of action of this compound is predicted to follow the classical pathway established for other carcinogenic polycyclic aromatic hydrocarbons, with 7,12-dimethylbenz[a]anthracene serving as a robust model. This involves metabolic activation by CYP enzymes to form reactive dihydrodiol epoxides, which then bind to DNA, leading to mutations and potentially cancer. The aryl hydrocarbon receptor signaling pathway is a key regulator of this process. The presence of chloro-substituents may enhance the potency of this compound as an AhR agonist and, consequently, its overall carcinogenic potential. Further experimental studies using the protocols outlined in this guide are necessary to definitively characterize the specific metabolic profile and biological activity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Inhibition of 7,12-dimethylbenz[a]anthracene-induced rat mammary tumor growth by aryl hydrocarbon receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA adduct formation by 7,12-dimethylbenz(a)anthracene in Syrian hamster cheek pouch epithelium in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 9. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Metabolic Activation of 7,12-Dimethylbenz[a]anthracene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,12-Dimethylbenz[a]anthracene (DMBA) is a potent, organ-specific procarcinogen and immunosuppressor widely utilized in experimental cancer research. Its carcinogenic activity is not inherent but is a consequence of metabolic activation into reactive electrophiles that can form covalent adducts with cellular macromolecules, primarily DNA. Understanding the intricate pathways of DMBA's metabolic activation is crucial for elucidating its mechanism of carcinogenicity and for the development of potential chemopreventive agents. This technical guide provides an in-depth overview of the core metabolic pathways, key enzymatic players, resulting metabolites, and the ultimate formation of DNA adducts. Detailed experimental protocols for studying DMBA metabolism are also provided.
Core Metabolic Activation Pathway
The metabolic activation of DMBA is a multi-step process primarily initiated by the cytochrome P450 (CYP) superfamily of enzymes, followed by the action of microsomal epoxide hydrolase (mEH). This process predominantly occurs in the liver but also in extrahepatic tissues such as the mammary gland. The key steps involve the formation of epoxides, their conversion to dihydrodiols, and subsequent epoxidation to yield highly reactive diol epoxides, the ultimate carcinogens.
Phase I: Oxidation by Cytochrome P450
The initial and rate-limiting step in DMBA metabolism is the oxidation of the aromatic ring or the methyl groups by CYP enzymes. The primary enzymes involved are CYP1A1 and CYP1B1, with contributions from other isoforms like the CYP2C family.
-
Ring Oxidation: CYP enzymes introduce an epoxide group across the double bonds of the aromatic rings. The primary sites of epoxidation are the 3,4-, 5,6-, 8,9-, and 10,11- positions.
-
Methyl Group Hydroxylation: Alternatively, the methyl groups at positions 7 and 12 can be hydroxylated to form 7-hydroxymethyl-12-methylbenz[a]anthracene (7-OHM-12-MBA) and 12-hydroxymethyl-7-methylbenz[a]anthracene (12-OHM-7-MBA).
Hydration by Microsomal Epoxide Hydrolase
The arene oxides formed by CYP-mediated oxidation can undergo enzymatic hydrolysis by microsomal epoxide hydrolase (mEH) to form trans-dihydrodiols. For instance, DMBA-3,4-oxide is converted to DMBA-trans-3,4-dihydrodiol. This 3,4-dihydrodiol is considered the proximate carcinogen.
Second Oxidation to Diol Epoxides
The dihydrodiol metabolites, particularly the DMBA-3,4-dihydrodiol, are further oxidized by CYP enzymes (CYP1A1 and CYP1B1) to form highly reactive diol epoxides. This epoxidation occurs on the adjacent double bond, leading to the formation of bay-region diol epoxides. Two stereoisomers are formed: the syn- and anti-diol epoxides. These diol epoxides are the ultimate carcinogenic metabolites of DMBA.
Quantitative Data on DMBA Metabolism and DNA Adduction
The following tables summarize quantitative data from various studies on the metabolism of DMBA and the formation of DNA adducts.
Table 1: In Vitro Metabolism of DMBA by Rat Liver Preparations
| Preparation | Metabolite | Formation Rate (nmol/g liver/min) | Reference |
| Perfused Liver (Female) | Total Metabolites | 2.6 ± 0.3 | [1] |
| Perfused Liver (Male) | Total Metabolites | 1.0 ± 0.1 | [1] |
| Liver Microsomes | trans-8,9-dihydrodiol | Not specified (6% of total) | [2] |
| Liver Microsomes | 7- and 12-hydroxymethyl | Not specified (20% of total) | [2] |
| Liver Microsomes | 3- and 4-hydroxy | Not specified (11% of total) | [2] |
| Liver Microsomes | trans-3,4-dihydrodiol | Not specified (3% of total) | [2] |
Table 2: In Vivo DMBA-DNA Adduct Levels in Rat Mammary Gland
| DMBA Dose (mg/rat) | Total DNA Adducts (nmol/mol DNA) | Reference |
| 1 | 39.3 ± 6.1 | [3] |
| 3 | 158.0 ± 16.9 | [3] |
| 5 | 194.7 ± 9.9 | [3] |
| 10 | 326.9 ± 21.5 | [3] |
| 20 | 443.2 ± 20.8 | [3] |
Table 3: Relative Abundance of DMBA-DNA Adducts in Rat Mammary Gland
| Adduct Type | Relative Abundance | Reference |
| anti-Diol epoxide-deoxyguanosine | ~52% | [3] |
| syn-Diol epoxide-deoxyguanosine | Major adduct | [3] |
| syn-Diol epoxide-deoxyadenosine | Major adduct | [3] |
Experimental Protocols
In Vitro Metabolism of DMBA using Rat Liver Microsomes
This protocol describes a typical procedure for assessing the metabolism of DMBA using rat liver microsomes.
Materials:
-
Rat liver microsomes (from control or induced rats)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system:
-
NADP+
-
Glucose-6-phosphate
-
Glucose-6-phosphate dehydrogenase
-
-
7,12-Dimethylbenz[a]anthracene (DMBA) dissolved in a suitable solvent (e.g., acetone, DMSO)
-
Ice-cold acetone or ethyl acetate
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
HPLC system with UV and/or fluorescence detection
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine the following on ice:
-
Potassium phosphate buffer (to final volume)
-
Rat liver microsomes (typically 0.5-1.0 mg/mL final concentration)
-
NADPH regenerating system components.
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiation of Reaction: Add a small volume of the DMBA stock solution to the pre-incubated mixture to initiate the reaction. The final concentration of DMBA is typically in the low micromolar range.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes) with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetone or ethyl acetate. This precipitates the proteins and extracts the metabolites.
-
Extraction: Vortex the mixture vigorously for 1 minute and then centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated protein.
-
Sample Preparation for HPLC: Transfer the supernatant (organic layer) to a clean tube and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a small, known volume of the HPLC mobile phase.
-
HPLC Analysis: Inject an aliquot of the reconstituted sample onto the HPLC system for separation and quantification of the metabolites.
HPLC Analysis of DMBA Metabolites
The separation of DMBA and its various metabolites is typically achieved by reverse-phase high-performance liquid chromatography (HPLC).
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size)[4].
-
Mobile Phase: A gradient of methanol and water is commonly used. For example, a linear gradient from 50% methanol in water to 100% methanol over a set period[4].
-
Flow Rate: A typical flow rate is 0.8-1.0 mL/min[4].
-
Detection:
-
UV Detection: At a wavelength of 254 nm.
-
Fluorescence Detection: With excitation and emission wavelengths optimized for specific metabolites (e.g., excitation at 288 nm, emission at 388 nm for dihydrodiols).
-
32P-Postlabeling Assay for DMBA-DNA Adducts
The 32P-postlabeling assay is a highly sensitive method for the detection and quantification of DNA adducts.
Procedure Overview:
-
DNA Isolation: Isolate high-purity DNA from tissues or cells exposed to DMBA.
-
DNA Digestion: Digest the DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Optional but recommended): Enrich the adducted nucleotides by treating the digest with nuclease P1, which dephosphorylates normal nucleotides but not the bulky aromatic adducts.
-
32P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.
-
TLC Separation: Separate the 32P-labeled adducted nucleotides by multi-dimensional thin-layer chromatography (TLC).
-
Detection and Quantification: Detect the adducts by autoradiography and quantify the radioactivity in the adduct spots to determine the level of DNA adduction.
Conclusion
The metabolic activation of 7,12-dimethylbenz[a]anthracene is a complex process involving multiple enzymes and leading to the formation of highly reactive diol epoxides that can damage DNA, initiating the process of carcinogenesis. The study of these pathways is essential for understanding chemical carcinogenesis and for the development of strategies to mitigate the harmful effects of such compounds. The experimental protocols provided in this guide offer a starting point for researchers to investigate the metabolism of DMBA and other polycyclic aromatic hydrocarbons in various biological systems.
References
- 1. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative metabolism of 7,12-dimethylbenz[a]anthracene by the perfused liver and liver microsomal preparations from Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and in vivo formation of 32P-postlabeled rat mammary DMBA-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Analysis of Metabolites of 7,12-Dimethylbenz[a]anthracene on SUPELCOSIL™ LC-18 application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Analytical Methods for the Detection of 7,12-Dichlorobenzo[a]anthracene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection of 7,12-Dichlorobenzo[a]anthracene, a halogenated polycyclic aromatic hydrocarbon (PAH). Given the limited availability of data specific to this compound, this guide also incorporates established methods for other structurally similar PAHs, which can be adapted and validated for the target compound.
Introduction
This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs), a group of organic compounds known for their carcinogenic and mutagenic properties. Accurate and sensitive detection of these compounds in various matrices is crucial for toxicological studies, environmental monitoring, and in the context of drug development where metabolism and safety are paramount. The primary analytical techniques for PAH detection include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of PAHs using various analytical methods. It is important to note that these values are representative and may vary depending on the specific instrumentation, matrix, and experimental conditions. Validation for this compound is essential.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods for PAH Detection
| Method | Detector | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Sample Matrix | Reference |
| HPLC | Diode-Array | 0.98 ppb (3.82 x 10⁻⁹ M) | - | - | Rat Serum, Liver, Kidney | [1] |
| HPLC | Amperometric | 1.01 - 12.45 ng/mL | - | - | Drinking Water | |
| HPLC | Fluorescence | 0.1 - 0.15 ng/mL | - | 95.53% - 99.44% | Seawater |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods for PAH Detection
| Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Sample Matrix | Reference |
| GC-MS | QuEChERS | - | 0.4 - 2.5 ppb | 71% - 130% | Seafood | [2] |
| GC-MS/MS | QuEChERS | - | <10% of FDA Levels of Concern | 80% - 139% | Fish | [3] |
| GC-QQQ-MS | LLE & SPE | < 0.2 µg/kg | - | 44.26% ± 2.81% (6-ClBaP) | Oil | [4] |
Table 3: Other Analytical Methods for PAH Detection
| Method | Limit of Detection (LOD) | Recovery | Sample Matrix | Reference |
| Electrochemical Immunosensor | 0.42 ng/mL | 95.53% - 99.44% | Seawater | |
| Adsorptive Transfer Stripping Voltammetry (AdTSV) | 1.73 ppb (6.73 x 10⁻⁹ M) | - | Aqueous Solutions | [1] |
Experimental Protocols
Protocol 1: Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Biological Tissues
This protocol is a generalized procedure for the extraction of PAHs from biological tissues and requires optimization and validation for this compound.[5][6][7]
Materials:
-
Homogenized tissue sample
-
50 mL centrifuge tubes
-
Acetonitrile (ACN)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive SPE (dSPE) tubes containing primary secondary amine (PSA) and C18 sorbents
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 10-15 g of homogenized tissue sample into a 50 mL centrifuge tube.
-
Add 15 mL of acetonitrile to the tube.
-
Add the appropriate internal standards.
-
Cap the tube and vortex vigorously for 1 minute.
-
Add the QuEChERS extraction salts to the tube.
-
Immediately cap and vortex vigorously for another 1 minute.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
-
Transfer the supernatant (acetonitrile layer) to a dSPE tube.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
The resulting supernatant is ready for HPLC or GC-MS analysis.
Protocol 2: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This protocol provides a general framework for the analysis of PAHs. The gradient and detector settings should be optimized for this compound.
Instrumentation:
-
HPLC system with a fluorescence detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Mobile Phase Preparation: Prepare mobile phase A (Water) and mobile phase B (Acetonitrile).
-
Gradient Elution:
-
Start with a composition of 50% B.
-
Linearly increase to 100% B over 25 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to initial conditions and equilibrate the column for 10 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Fluorescence Detector Settings:
-
Set the excitation and emission wavelengths appropriate for this compound. For many PAHs, excitation is around 250 nm and emission is in the range of 350-500 nm. A wavelength programming approach may be necessary to optimize detection for different analytes in a mixture.
-
-
Quantification: Create a calibration curve using standards of known concentrations.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for PAH analysis by GC-MS. The temperature program and MS parameters should be optimized for the target analyte.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
A capillary column suitable for PAH analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
GC Conditions:
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor the molecular ion and at least two characteristic fragment ions for this compound.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Visualizations
Experimental Workflow for PAH Analysis
The following diagram illustrates a typical workflow for the analysis of PAHs in biological or environmental samples.
Caption: General experimental workflow for PAH analysis.
Metabolic Activation Pathway of Benzo[a]anthracene
While specific metabolic data for this compound is scarce, the metabolic activation of the parent compound, benzo[a]anthracene, provides a relevant model. Metabolic activation is a critical consideration in toxicology and drug development, as it can lead to the formation of reactive intermediates that bind to DNA and other macromolecules.
Caption: Representative metabolic activation of Benzo[a]anthracene.
References
- 1. Determination of 7,12-dimethylbenz[a]anthracene in orally treated rats by high-performance liquid chromatography and transfer stripping voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. waters.com [waters.com]
- 7. Comparison of different modifications on QuEChERS sample preparation method for PAHs determination in black, green, red and white tea - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of 7,12-Dichlorobenzo[a]anthracene
Audience: Researchers, scientists, and drug development professionals.
Introduction
7,12-Dichlorobenzo[a]anthracene is a chlorinated polycyclic aromatic hydrocarbon (cPAH). Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are a class of organic compounds that are of significant interest due to their potential carcinogenic and mutagenic properties.[1] Accurate and sensitive analytical methods are therefore crucial for their detection and quantification in various matrices. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a widely used technique for the analysis of PAHs. This application note provides a detailed protocol for the analysis of this compound using reversed-phase HPLC.
Principle of the Method
The method employs reversed-phase HPLC to separate this compound from other components in a sample. A C18 column is used as the stationary phase, and a gradient of acetonitrile and water serves as the mobile phase. Detection is achieved by a UV detector, set at a wavelength determined to be optimal for this chlorinated derivative. Quantification is performed by comparing the peak area of the analyte in the sample to that of a known standard.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of PAHs.
-
Solvents: HPLC grade acetonitrile and ultrapure water.
-
Standards: A certified reference standard of this compound.
-
Sample Vials: Amber glass vials to protect the light-sensitive analyte.
2. Preparation of Standard Solutions
-
Stock Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 100 mL of acetonitrile. This solution should be stored in an amber bottle at 4°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations in the desired calibration range (e.g., 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL).
3. HPLC Conditions
The following HPLC conditions are a recommended starting point and may require optimization for specific instrumentation and applications.
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 60-100% B (linear) 20-25 min: 100% B (isocratic) 25-30 min: 100-60% B (linear) 30-35 min: 60% B (isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
4. Sample Preparation
The appropriate sample preparation method will depend on the matrix. For liquid samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.
-
Liquid-Liquid Extraction (for aqueous samples):
-
To 100 mL of the aqueous sample, add a suitable organic solvent such as dichloromethane or hexane.
-
Shake vigorously for 2-3 minutes and allow the layers to separate.
-
Collect the organic layer.
-
Repeat the extraction two more times with fresh solvent.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of acetonitrile before HPLC analysis.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a water/methanol mixture to remove interferences.
-
Elute the this compound with a small volume of a strong organic solvent like acetonitrile or dichloromethane.
-
Evaporate the eluate and reconstitute in acetonitrile for injection.
-
5. Data Analysis
-
Identify the this compound peak in the chromatogram based on its retention time compared to the standard.
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Data Presentation
Table 1: Chromatographic Performance (Example Data)
| Parameter | Value |
| Retention Time (min) | ~18.5 |
| Tailing Factor | 1.1 |
| Theoretical Plates | >10000 |
Table 2: Method Validation Parameters (Example Data)
| Parameter | Value |
| Linearity Range (µg/mL) | 0.1 - 10.0 |
| Correlation Coefficient (r²) | >0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.03 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 |
| Precision (%RSD, n=6) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Mandatory Visualization
Caption: Experimental workflow for the HPLC analysis of this compound.
References
Application Notes and Protocols: Carcinogenicity of Benzo[a]anthracene Derivatives in Animal Models
A Note on 7,12-Dichlorobenzo[a]anthracene:
Extensive literature searches did not yield specific data on the carcinogenicity of this compound in animal models. The majority of available research on carcinogenic derivatives of benzo[a]anthracene focuses on the well-characterized compound, 7,12-dimethylbenz[a]anthracene (DMBA). Therefore, the following application notes and protocols are based on the extensive data available for DMBA as a representative model for this class of polycyclic aromatic hydrocarbon carcinogens. Researchers interested in this compound should interpret this information with caution, considering the potential differences in metabolic activation, DNA adduction, and carcinogenic potency that may arise from the substitution of methyl groups with chloro groups.
7,12-Dimethylbenz[a]anthracene (DMBA) as a Carcinogen in Animal Models
Introduction:
7,12-Dimethylbenz[a]anthracene (DMBA) is a potent, organ-specific carcinogen widely utilized in experimental cancer research to induce tumors in various animal models.[1] It serves as a tumor initiator, and its carcinogenic effects are often accelerated by the subsequent application of a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), in two-stage carcinogenesis models.[1] DMBA requires metabolic activation to exert its carcinogenic effects, leading to the formation of reactive intermediates that can bind to DNA, forming adducts and initiating mutations.[2]
Data Presentation: Carcinogenicity of DMBA in Rodent Models
The following tables summarize quantitative data from studies on DMBA-induced carcinogenesis in rats and mice, highlighting tumor incidence, latency, and the experimental conditions.
Table 1: DMBA-Induced Mammary Carcinogenesis in Rats
| Animal Model | DMBA Dose & Administration | Tumor Incidence | Mean Latent Period (Weeks) | Tumor Type | Reference |
| Female Sprague-Dawley Rats | 20 mg/kg, single oral gavage | 74% | 7 (nodule appearance) | Ductal Carcinoma in situ (DCIS) & Invasive (DCIV) | [3] |
| Female Sprague-Dawley Rats | 80 mg/kg, single intragastric route | High (specific % not stated) | Not specified | Mammary Carcinoma | [4] |
| Female Wistar Rats | 20 mg, single subcutaneous dose | 100% (of surviving animals) | >5 weeks (palpable tumors) | Mammary Gland Tumors | [5][6] |
| Female Wistar Rats | 12 mg, single oral dose | 33% (malignant tumors) | 120 days (study duration) | Mammary Neoplasms | [7] |
Table 2: DMBA-Induced Ovarian Carcinogenesis in Rodents
| Animal Model | DMBA Dose & Administration | Tumor Incidence | Study Duration | Tumor Type | Reference |
| Female B6C3F1 Mice (with VCD-induced ovarian failure) | Single injection under ovarian bursa | 50% (3 mo), 14% (5 mo), 90% (7 mo), 57% (9 mo) | 9 months | 31% epithelial origin | [8] |
| Female Fisher 344 Rats (with VCD-induced ovarian failure) | Not specified | 57% | 5 months | Sertoli-Leydig cell type | [8] |
| Sprague-Dawley Rats | 3.0 mg, topical application to ovary | 90% | 50-110 days | 87.7% serous tumors | [9] |
Experimental Protocols
Protocol 1: Induction of Mammary Tumors in Rats with DMBA
This protocol is a generalized procedure based on common methodologies for inducing mammary carcinogenesis in rats using DMBA.[3][4][5][6]
Materials:
-
7,12-Dimethylbenz[a]anthracene (DMBA)
-
Corn oil or sesame oil (vehicle)
-
Female Sprague-Dawley or Wistar rats (typically 4-8 weeks old)
-
Oral gavage needles or subcutaneous injection supplies
-
Animal balance
-
Personal Protective Equipment (PPE): lab coat, double nitrile gloves, safety goggles, mask[10]
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment. Provide ad libitum access to standard chow and water.
-
DMBA Preparation: In a chemical fume hood, dissolve DMBA in the chosen vehicle (e.g., corn oil) to the desired concentration (e.g., 20 mg/mL). Gentle warming and vortexing may be required to achieve complete dissolution.
-
Dose Calculation and Administration:
-
Weigh each rat to determine the precise volume of the DMBA solution to be administered.
-
Oral Gavage: Administer a single dose of DMBA solution (e.g., 20 mg/kg body weight) directly into the stomach using a gavage needle.[3]
-
Subcutaneous Injection: Inject a single dose of DMBA (e.g., 20 mg) subcutaneously in the mammary gland region.[5][6]
-
-
Tumor Monitoring:
-
Palpate the mammary glands of each rat weekly to detect the appearance, location, and size of tumors.
-
Measure tumor dimensions with calipers and record the data.
-
Monitor the general health and body weight of the animals regularly.
-
-
Endpoint and Tissue Collection:
-
The experiment can be terminated at a predetermined time point or when tumors reach a specific size.
-
Euthanize the animals using an approved method.
-
Perform a necropsy and collect mammary tumors and other relevant tissues for histological and molecular analysis.
-
Protocol 2: Induction of Ovarian Tumors in Mice with DMBA
This protocol describes a method for inducing ovarian tumors in mice, often used in models of postmenopausal ovarian cancer.[8]
Materials:
-
7,12-Dimethylbenz[a]anthracene (DMBA)
-
Sesame oil (vehicle)
-
Female B6C3F1 mice
-
Anesthetic agent
-
Surgical instruments
-
Sutures
Procedure:
-
Animal Model Preparation (Optional): To model postmenopausal conditions, ovarian failure can be induced using agents like 4-vinylcyclohexene diepoxide (VCD) prior to DMBA administration.[8]
-
DMBA Preparation: Prepare a solution of DMBA in sesame oil.
-
Surgical Procedure:
-
Anesthetize the mouse.
-
Make a small incision to expose the ovary.
-
Using a fine needle, inject a single dose of the DMBA solution directly under the bursa of one ovary.
-
Suture the incision.
-
-
Post-operative Care and Monitoring:
-
Provide appropriate post-operative care.
-
Monitor the animals for signs of tumor development and overall health.
-
-
Endpoint and Tissue Collection:
-
At specified time points (e.g., 3, 5, 7, and 9 months), euthanize the mice.
-
Collect the ovaries and other relevant tissues for histological and immunohistochemical analysis.[8]
-
Signaling Pathways in DMBA-Induced Carcinogenesis
DMBA-induced carcinogenesis involves the activation of several key signaling pathways that promote cell proliferation, survival, and invasion.
1. Metabolic Activation and DNA Adduct Formation:
DMBA is a procarcinogen that requires metabolic activation by cytochrome P450 enzymes (CYP1A1 and CYP1B1) to form its ultimate carcinogenic metabolite, a diol-epoxide.[11] This reactive intermediate can then covalently bind to DNA, forming bulky adducts that can lead to mutations if not repaired.[6]
References
- 1. 7,12-Dimethylbenz(a)anthracene - Wikipedia [en.wikipedia.org]
- 2. Potential Chemoprevention of 7,12-Dimethylbenz[a]anthracene Induced Renal Carcinogenesis by Moringa oleifera Pods and Its Isolated Saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Influence of DMBA (7,12-dimethylbenz-[a]anthracene) Regimen In The Development of Mammae Carcinogénesis on Sprague Dawley Female Rat | Wibowo | Indonesian Journal of Cancer Chemoprevention [ijcc.chemoprev.org]
- 4. Frontiers | Chemopreventive Activity of Honokiol against 7, 12 - Dimethylbenz[a]anthracene-Induced Mammary Cancer in Female Sprague Dawley Rats [frontiersin.org]
- 5. Experimental Induction of Mammary Carcinogenesis Using 7,12-Dimethylbenz(a)anthracene and Xenograft in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Toxicity induced by the chemical carcinogen 7,12-dimethylbenz[a]anthracene and the protective effects of selenium in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7,12-Dimethylbenz[a]anthracene-Induced Malignancies in a Mouse Model of Menopause - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 11. Differential signaling pathway activation in 7,12-dimethylbenz[a] anthracene (DMBA)-treated mammary stem/progenitor cells from species with varying mammary cancer incidence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Mammary Tumors in Rats with 7,12-Dimethylbenzo[a]anthracene (DMBA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the induction of mammary tumors in rats using the chemical carcinogen 7,12-Dimethylbenzo[a]anthracene (DMBA). This well-established model is crucial for studying mammary carcinogenesis and for the preclinical evaluation of novel cancer therapeutics and chemopreventive agents.
Introduction
The DMBA-induced mammary tumor model in rats is a widely used system that mimics key aspects of human breast cancer, particularly hormone-dependent subtypes. DMBA, a polycyclic aromatic hydrocarbon, requires metabolic activation to exert its carcinogenic effects, leading to the formation of DNA adducts and the initiation of tumorigenesis. The resulting tumors are often adenocarcinomas and share histological and molecular features with human breast cancer. This model is valued for its high tumor incidence, relatively short latency period, and the ability to study both initiation and promotion stages of cancer.
Data Presentation
Table 1: Summary of DMBA Administration Protocols and Tumorigenesis Outcomes
| Rat Strain | DMBA Dose | Administration Route | Age at Administration | Tumor Incidence (%) | Average Tumor Latency | Average Tumor Multiplicity (tumors/rat) | Citation |
| Sprague-Dawley | 20 mg (single dose) | Intragastric gavage | 47 days | 80% (at 8 weeks), 100% (at 13 weeks) | 8-13 weeks | 4.9 | [1] |
| Sprague-Dawley | 65 mg/kg (single dose) | Oral gavage | 50 days | 100% | 15 weeks | 4.7 | [2] |
| Sprague-Dawley | 80 mg/kg (single dose) | Subcutaneous | 45-55 days | 33.33% | ~3 months | 1 | [3][4] |
| Sprague-Dawley | 80 mg/kg (two doses, 1-week interval) | Subcutaneous | 45-55 days | 66.67% | ~3 months | 1 | [3][4] |
| Sprague-Dawley | 80 mg/kg (three doses, 1-week interval) | Subcutaneous | 45-55 days | 100% | ~3 months | 1 | [3][4] |
| Wistar | 80 mg/kg (single dose) | Oral gavage | 50 days | ~60% (mammary disorders) | Palpable after 3 weeks, observed for 18 weeks | Not specified | [5] |
Experimental Protocols
Protocol 1: Preparation of DMBA for Administration
Materials:
-
7,12-Dimethylbenzo[a]anthracene (DMBA) powder
-
Corn oil or soy oil
-
Magnetic stirrer and stir bar
-
Sterile glass vial
-
Scale and weighing paper
-
Appropriate personal protective equipment (PPE): gloves, lab coat, safety glasses, and a chemical fume hood.
Procedure:
-
Safety Precautions: DMBA is a potent carcinogen. Handle it with extreme care in a chemical fume hood. All equipment that comes into contact with DMBA should be decontaminated.
-
Weighing DMBA: In a chemical fume hood, carefully weigh the desired amount of DMBA powder using an analytical balance.
-
Dissolving DMBA: Place the weighed DMBA into a sterile glass vial. Add the appropriate volume of corn oil or soy oil to achieve the desired concentration (e.g., 20 mg/mL).
-
Homogenization: Add a sterile magnetic stir bar to the vial and place it on a magnetic stirrer. Stir the solution until the DMBA is completely dissolved and the solution is homogeneous. This may take some time. Gentle warming can aid dissolution but should be done with caution.
-
Storage: Store the prepared DMBA solution protected from light at room temperature or as recommended by the supplier.
Protocol 2: Induction of Mammary Tumors via Oral Gavage
Materials:
-
Female rats (e.g., Sprague-Dawley), typically 45-55 days old.
-
Prepared DMBA solution.
-
Animal gavage needles (stainless steel, ball-tipped).
-
Syringes (1-3 mL).
-
Anesthetic (if required by institutional guidelines, though often not necessary for this procedure).
Procedure:
-
Animal Acclimatization: Allow the rats to acclimatize to the facility for at least one week before the experiment.
-
Dosage Calculation: Calculate the volume of the DMBA solution to be administered based on the rat's body weight and the target dose (e.g., 20 mg or 65 mg/kg).
-
Animal Handling: Gently restrain the rat. Ensure a firm but not overly restrictive grip to prevent injury.
-
Gavage Administration:
-
Attach the gavage needle to the syringe filled with the calculated DMBA dose.
-
Carefully insert the gavage needle into the rat's mouth, passing it over the tongue towards the esophagus. The ball tip should help prevent tracheal insertion.
-
Gently advance the needle until it reaches the stomach.
-
Slowly dispense the DMBA solution.
-
Carefully withdraw the gavage needle.
-
-
Post-Administration Monitoring: Observe the rat for a short period to ensure there are no signs of distress or respiratory issues. Return the animal to its cage.
Protocol 3: Induction of Mammary Tumors via Subcutaneous Injection
Materials:
-
Prepared DMBA solution.
-
Sterile syringes and needles (e.g., 25-gauge).
-
Clippers and aseptic solution.
Procedure:
-
Animal Acclimatization: Allow rats to acclimatize for at least two weeks.[3][4]
-
Anesthesia: Anesthetize the rats according to your institution's approved protocol (e.g., intraperitoneal injection of ketamine and xylazine).[3][4]
-
Site Preparation: Shave the fur over the inguinal mammary fat pad. Clean the injection site with an aseptic solution.
-
DMBA Administration:
-
Draw the calculated dose of DMBA solution into a sterile syringe.
-
Pinch the skin over the mammary fat pad to create a tent.
-
Insert the needle into the subcutaneous space.
-
Slowly inject the DMBA solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent leakage.
-
-
Recovery: Monitor the rat until it has fully recovered from anesthesia.
Protocol 4: Tumor Monitoring and Animal Welfare
Procedure:
-
Palpation: Beginning approximately three weeks after DMBA administration, palpate the mammary glands of each rat weekly to detect the appearance of tumors.[5]
-
Tumor Measurement: Once a tumor is palpable, measure its dimensions (length and width) using calipers at least once a week. Tumor volume can be estimated using the formula: (Length x Width²) / 2.
-
Record Keeping: Maintain detailed records for each animal, including the date of tumor appearance, tumor location, and tumor size.
-
Euthanasia Criteria: Euthanize animals when tumors reach a predetermined size (e.g., >30 mm in diameter), show signs of ulceration, or if the animal exhibits signs of poor health (e.g., significant weight loss, lethargy), in accordance with institutional animal care and use committee (IACUC) guidelines.[3][4]
-
Necropsy and Tissue Collection: At the end of the study or upon euthanasia, perform a complete necropsy. Excise the mammary tumors and collect other organs of interest. Fix tissues in 10% neutral buffered formalin for histological analysis or snap-freeze in liquid nitrogen for molecular studies.[3][4]
Signaling Pathways and Visualizations
DMBA-induced mammary carcinogenesis involves the activation of multiple oncogenic signaling pathways. The process is initiated by the metabolic activation of DMBA, leading to DNA damage and mutations, particularly in genes like Hras.[6] Subsequent tumor promotion and progression are driven by the deregulation of pathways controlling cell proliferation, survival, and differentiation.
Key Signaling Pathways in DMBA-Induced Mammary Tumors
-
Aryl Hydrocarbon Receptor (AhR) Pathway: DMBA activates the AhR, a transcription factor that upregulates metabolic enzymes responsible for DMBA's conversion into a mutagenic intermediate.[7] This is a critical initiating step.
-
Wnt/β-catenin Pathway: This pathway is frequently upregulated in DMBA-induced tumors, leading to the increased expression of downstream targets like c-myc and cyclin D1, which promote cell cycle progression.[8][9]
-
NF-κB Pathway: Activation of the NF-κB pathway contributes to cell survival and proliferation and is often observed in these tumors.[8][9]
-
EGFR/ErbB2 and Estrogen Receptor (ER) Signaling: DMBA exposure can enhance signaling through the epidermal growth factor receptor (EGFR)/ErbB2 and estrogen receptor pathways, promoting cell proliferation and survival.[7]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway can be activated downstream of mutated Hras, leading to continuous cell proliferation.[6]
-
PI3K/Akt Pathway: Mutations in Pik3ca and loss of Pten are common in long-latency DMBA-induced tumors, leading to the activation of the PI3K/Akt pathway, which promotes cell growth and survival.[10]
Diagrams of Experimental Workflows and Signaling Pathways
Caption: Experimental workflow for DMBA-induced mammary tumorigenesis in rats.
Caption: Key signaling pathways in DMBA-induced mammary carcinogenesis.
References
- 1. scielo.br [scielo.br]
- 2. mdpi.com [mdpi.com]
- 3. wvj.science-line.com [wvj.science-line.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. DMBA promotes ErbB2-mediated carcinogenesis via ErbB2 and estrogen receptor pathway activation and genomic instability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oncogenic signaling pathways activated in DMBA-induced mouse mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DMBA induced mouse mammary tumors display high incidence of activating Pik3caH1047 and loss of function Pten mutations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for 7,12-Dichlorobenzo[a]anthracene (DCBA) Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
7,12-Dichlorobenzo[a]anthracene (DCBA) is a chlorinated polycyclic aromatic hydrocarbon. Like other PAHs, it is anticipated to be a potent carcinogen, capable of inducing tumors in various tissues in animal models. The mechanism of action is likely similar to other carcinogenic PAHs, involving metabolic activation to reactive intermediates that can form DNA adducts, leading to mutations and the initiation of cancer. Studies on related compounds suggest that the substitution of methyl groups with chlorine can impart potent cancer-producing properties. This document provides a detailed, inferred protocol for the preparation and administration of DCBA to mice for the purpose of inducing carcinogenesis for research applications.
Data Presentation: Inferred Dosing from DMBA Studies
The following tables summarize common dosages and administration routes for 7,12-Dimethylbenz[a]anthracene (DMBA) in mice, which can serve as a starting point for designing DCBA studies.
Table 1: Examples of DMBA Administration for Tumor Induction in Mice
| Mouse Strain | Target Organ/Tumor Type | Administration Route | Vehicle | DMBA Dose | Dosing Regimen | Reference |
| C3H-A vyfB | Mammary glands, ovaries, liver, lungs, skin | Intragastric | Not specified | 5 mg | Single dose | [1] |
| B6C3F1 | Ovarian tumors | Intraovarian injection (under the bursa) | Sesame oil | 50 µg in 5 µL | Single injection | [2] |
| A/J | Lung adenoma | Oral gavage | Not specified | 0.5 mg | Single dose | |
| Balb/c | Mammary tumors, lung cancer, lymphoid tumors, stomach cancer | Gavage | Corn oil | 1 mg per animal | Weekly for 1, 3, 6, or 9 weeks | |
| SENCAR | Skin papillomas | Topical | Acetone | Not specified | Not specified |
Note: The above data is for DMBA and should be used as a guideline for determining an initial dose range for DCBA. A dose-response study is highly recommended.
Experimental Protocols
Materials and Reagents
-
This compound (DCBA) powder
-
Vehicle: Sterile corn oil or sesame oil
-
Anesthetic (e.g., isoflurane)
-
Syringes and needles (appropriate gauge for the chosen administration route)
-
Animal balance
-
Personal Protective Equipment (PPE): Lab coat, safety glasses, and chemical-resistant gloves.
Preparation of DCBA Solution
Caution: DCBA is a potential carcinogen and should be handled with appropriate safety precautions in a certified chemical fume hood.
-
Determine the desired concentration of the DCBA solution based on the target dose and the volume to be administered.
-
Weigh the required amount of DCBA powder using a calibrated analytical balance.
-
In a sterile glass vial, dissolve the DCBA powder in the chosen vehicle (corn oil or sesame oil).
-
Gently warm the mixture (e.g., in a 37°C water bath) and vortex or sonicate until the DCBA is completely dissolved. The solution should be clear.
-
Protect the solution from light by wrapping the vial in aluminum foil.
-
Prepare the solution fresh on the day of administration.
Animal Model
-
Select an appropriate mouse strain for the intended study. Common strains used in carcinogenesis research include Balb/c, C57BL/6, and SENCAR mice.
-
House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Allow the mice to acclimate for at least one week before the start of the experiment.
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Administration of DCBA
The choice of administration route depends on the target organ for tumor induction.
-
Anesthetize the mouse lightly if necessary, although experienced handlers may perform this on conscious animals.
-
Measure the body weight of the mouse to calculate the exact volume of the DCBA solution to be administered.
-
Use a ball-tipped gavage needle to deliver the DCBA solution directly into the stomach.
-
Carefully monitor the animal after the procedure to ensure recovery.
-
Anesthetize the mouse.
-
Shave the fur from the injection site (e.g., the flank).
-
Clean the area with an antiseptic wipe.
-
Pinch the skin to create a tent and insert the needle into the subcutaneous space.
-
Inject the DCBA solution slowly to form a small bleb under the skin.
-
Withdraw the needle and monitor the animal.
-
Shave the dorsal skin of the mouse one to two days before application.
-
On the day of administration, use a micropipette to apply a small volume of the DCBA solution (typically dissolved in acetone) to the shaved area.
-
Allow the solution to dry completely before returning the mouse to its cage.
Post-Administration Monitoring and Tumor Assessment
-
Monitor the animals regularly (e.g., daily for the first week and weekly thereafter) for signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
Palpate the animals weekly to check for the appearance of tumors.
-
Record the date of tumor appearance, location, and size.
-
At the end of the study, euthanize the animals and perform a necropsy to collect tumors and other relevant tissues for histological analysis.
Mandatory Visualization
Caption: General Experimental Workflow for DCBA Administration in Mice.
Caption: Inferred Metabolic Activation Pathway of DCBA.
References
Application Notes and Protocols for 7,12-Dimethylbenz[a]anthracene (DMBA) in Cell Culture Experiments
DMBA is a powerful tool for researchers, scientists, and drug development professionals studying carcinogenesis and developing novel cancer therapeutics. It serves as a tumor initiator in many experimental models.[1]
Data Presentation: Quantitative Effects of DMBA on Various Cell Lines
The following table summarizes the quantitative data from various studies on the effects of DMBA on different cell lines. This information is crucial for designing and interpreting experiments involving this compound.
| Cell Line | Concentration | Incubation Time | Observed Effects | Reference |
| IEC-18 (rat ileal epithelial) | > 1 µg/mL | Not Specified | Complete and irreversible inhibition of cell proliferation.[2] | [2](--INVALID-LINK--) |
| IEC-17 (rat duodenal epithelial) | > 1 µg/mL | Not Specified | Less marked and reversible inhibition of cell proliferation.[2] | [2](--INVALID-LINK--) |
| MCF-7, MDA-MB-231 (human breast cancer), HeLa (human cervical cancer) | Not Specified | Not Specified | Markedly increased cancer cell proliferation.[3] | [3](--INVALID-LINK--) |
| MCF-10A (human non-tumorigenic breast epithelial) | Not Specified | Not Specified | Induced cell migration and invasion.[3] | [3](--INVALID-LINK--) |
| Murine pre-B cells (in long-term primary bone marrow cultures) | ≥ 10⁻⁸ M | Not Specified | Induction of apoptosis.[4] | [4](--INVALID-LINK--) |
| C57BL/6 mice mammary gland cells (in vivo) | 50 mg/kg (by gavage) | 1 day | Increased apoptosis rate (19.79±3.53)% compared to control (2.93±0.28)%.[5] | [5](--INVALID-LINK--) |
Experimental Protocols
Detailed methodologies for key experiments involving DMBA are provided below. These protocols are based on established research and can be adapted for specific experimental needs.
Cell Viability and Proliferation Assay
This protocol is used to assess the effect of DMBA on the viability and proliferation of cancer cells.
-
Cell Lines: MCF-7, MDA-MB-231, or HeLa cells.[3]
-
Reagents:
-
DMBA (CAS 57-97-6)[6]
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent.
-
Dimethyl sulfoxide (DMSO).
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare various concentrations of DMBA in the cell culture medium. A vehicle control (e.g., DMSO) should also be prepared.
-
Replace the medium in the wells with the DMBA-containing medium or the vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
If using MTT, add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Trans-well Invasion Assay
This assay evaluates the effect of DMBA on the invasive potential of cancer cells.
-
Cell Lines: Cancer cell lines such as MDA-MB-231.[3]
-
Reagents:
-
DMBA.
-
Serum-free cell culture medium.
-
Cell culture medium with 10% FBS (as a chemoattractant).
-
Matrigel-coated trans-well inserts (8 µm pore size).
-
Crystal violet stain.
-
-
Procedure:
-
Rehydrate the Matrigel-coated inserts with serum-free medium.
-
Harvest and resuspend the cells in serum-free medium containing the desired concentration of DMBA or vehicle control.
-
Seed the cells (e.g., 5 x 10⁴ cells) into the upper chamber of the trans-well insert.
-
Fill the lower chamber with medium containing 10% FBS as a chemoattractant.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Apoptosis Assay (TUNEL Method)
This protocol is for detecting DNA fragmentation associated with apoptosis in cells treated with DMBA.
-
Sample Type: Cell culture monolayers or tissue sections.[5]
-
Reagents:
-
DMBA.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit.
-
Paraformaldehyde (PFA) for fixation.
-
Permeabilization solution (e.g., Triton X-100).
-
DAPI or Hoechst for nuclear counterstaining.
-
-
Procedure:
-
Treat cells with DMBA or a vehicle control for the desired duration.
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with the permeabilization solution.
-
Follow the manufacturer's protocol for the TUNEL assay kit to label the fragmented DNA.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright green/red fluorescence (depending on the kit) in the nucleus, co-localizing with the blue nuclear stain.
-
Quantify the percentage of TUNEL-positive cells.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Affected by DMBA
DMBA has been shown to impact several key cellular signaling pathways involved in carcinogenesis.
Caption: DMBA-induced activation of Wnt/β-catenin and EMT signaling.
General Experimental Workflow
The following diagram illustrates a typical workflow for studying the effects of DMBA in cell culture.
Caption: A general workflow for in vitro studies using DMBA.
References
- 1. 7,12-Dimethylbenz(a)anthracene - Wikipedia [en.wikipedia.org]
- 2. Cytotoxic effects and metabolism of benzo[a]pyrene and 7,12-dimethylbenz[a]anthracene in duodenal and ileal epithelial cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7,12-Dimethylbenz[α]anthracene increases cell proliferation and invasion through induction of Wnt/β-catenin signaling and EMT process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of PreB cell apoptosis by 7,12-dimethylbenz[a]anthracene in long-term primary murine bone marrow cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cellmolbiol.org [cellmolbiol.org]
- 6. scbt.com [scbt.com]
Application Notes and Protocols for 7,12-Dichlorobenzo[a]anthracene as an Immunosuppressive Agent
Disclaimer: Extensive literature searches did not yield specific data on the immunosuppressive properties of 7,12-Dichlorobenzo[a]anthracene. The following application notes and protocols are based on the well-characterized, structurally similar compound, 7,12-dimethylbenz[a]anthracene (DMBA), and are provided as a predictive guide for researchers, scientists, and drug development professionals. The methodologies and potential mechanisms described herein are intended to serve as a starting point for the investigation of this compound's immunomodulatory effects.
Introduction
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds known for their diverse biological activities, including carcinogenic and immunosuppressive effects.[1] While the immunotoxicity of many PAHs is linked to their activation of the aryl hydrocarbon receptor (AhR), some, like 7,12-dimethylbenz[a]anthracene (DMBA), have been shown to exert immunosuppressive effects that are at least partially independent of the AhR pathway.[2] This suggests a complex mechanism of action that warrants detailed investigation for its analogues, such as this compound. These notes provide a framework for assessing the immunosuppressive potential of this compound, drawing on established protocols for the well-studied DMBA.
Data Presentation: Immunosuppressive Effects of 7,12-dimethylbenz[a]anthracene (DMBA)
The following tables summarize the quantitative effects of DMBA on various immunological parameters, which can serve as a benchmark for designing experiments with this compound.
Table 1: Effects of DMBA on Humoral Immunity in B6C3F1 Mice
| Dosage (µg/g) | IgM Plaque-Forming Cells (PFC) Reduction vs. Control (%) | IgG PFC Reduction vs. Control (%) | IgM Response to TNP-LPS Reduction (%) | IgM Response to TNP-Ficoll Reduction (%) | Reference |
| 5 | Up to 97% | Similar to IgM | Not specified | Not specified | [1] |
| 10 | Up to 97% | Similar to IgM | 88% | 97% | [1] |
Table 2: Effects of DMBA on Cellular Immunity and Host Resistance in B6C3F1 Mice
| Dosage (µg/g) | Spleen Weight | Spleen Cellularity | Bone Marrow Cellularity | T-Cell Mitogen Response (Con A, PHA) | Mixed Lymphocyte Response | Cytotoxic T-Lymphocyte Generation | Increased Susceptibility to Listeria monocytogenes | Reference |
| 10 | Marked Decrease | Marked Decrease | Marked Decrease | Significantly Suppressed | Not specified | Not specified | Yes | [1][2] |
| 100 | Decreased | Decreased | Not specified | Significantly Suppressed | 76-85% Suppression | 68-78% Suppression | Not specified | [2] |
Experimental Protocols
Detailed methodologies for key experiments to assess the immunosuppressive activity of a test compound like this compound are provided below. These are based on protocols used in the study of DMBA.
Protocol 1: In Vivo Assessment of Humoral Immunity - Plaque-Forming Cell (PFC) Assay
Objective: To determine the effect of the test compound on T-dependent antibody production.
Materials:
-
Test compound (this compound)
-
Vehicle (e.g., corn oil)
-
B6C3F1 female mice (8-10 weeks old)
-
Sheep red blood cells (SRBCs)
-
Hanks' balanced salt solution (HBSS)
-
Guinea pig complement
-
Agar or agarose
-
Petri dishes
Procedure:
-
Animal Dosing: Administer the test compound (e.g., in a dose range of 0.5, 5, and 10 µg/g body weight) or vehicle to mice via subcutaneous injection daily for a specified period (e.g., 10 injections over 2 weeks).[1]
-
Immunization: Four days before the termination of the experiment, immunize the mice intravenously with an optimal dose of SRBCs (e.g., 2 x 10^8 cells).
-
Spleen Cell Preparation: At the end of the treatment period, euthanize the mice and aseptically remove the spleens. Prepare single-cell suspensions in HBSS.
-
PFC Assay:
-
Mix spleen cells with SRBCs in molten agar.
-
Pour the mixture onto a base layer of agar in a petri dish and allow it to solidify.
-
Incubate the plates for 1-2 hours at 37°C.
-
Add guinea pig complement and incubate for another 1-2 hours.
-
Count the number of plaques (zones of hemolysis), where each plaque represents an antibody-producing cell.
-
-
Data Analysis: Express the results as the number of PFCs per spleen or per 10^6 spleen cells. Compare the results from treated groups to the vehicle control group.
Protocol 2: In Vitro Assessment of T-Cell Proliferation - Mitogen Stimulation Assay
Objective: To evaluate the direct effect of the test compound on T-lymphocyte activation and proliferation.
Materials:
-
Test compound (this compound)
-
Spleen cells from untreated mice
-
RPMI-1640 medium supplemented with fetal bovine serum, antibiotics, and 2-mercaptoethanol
-
T-cell mitogens: Concanavalin A (Con A) and Phytohemagglutinin (PHA)
-
B-cell mitogen: Lipopolysaccharide (LPS)
-
[³H]-Thymidine
-
96-well microtiter plates
-
Cell harvester and liquid scintillation counter
Procedure:
-
Cell Culture: Prepare a single-cell suspension of splenocytes and adjust the cell concentration.
-
Treatment: Add the spleen cells to 96-well plates. Add the test compound at various concentrations in the presence or absence of mitogens (Con A, PHA, or LPS).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Radiolabeling: Add [³H]-Thymidine to each well and incubate for an additional 18-24 hours.
-
Harvesting and Counting: Harvest the cells onto glass fiber filters and measure the incorporation of [³H]-Thymidine using a liquid scintillation counter.
-
Data Analysis: Express the results as counts per minute (CPM) or as a stimulation index. Compare the proliferative responses in the presence of the test compound to the vehicle control.
Protocol 3: Assessment of Host Resistance - Listeria monocytogenes Challenge
Objective: To determine the effect of the test compound on cell-mediated immunity and host resistance to an intracellular pathogen.
Materials:
-
Test compound (this compound)
-
Vehicle
-
B6C3F1 female mice
-
Virulent strain of Listeria monocytogenes
-
Trypticase soy broth and agar
Procedure:
-
Animal Dosing: Treat mice with the test compound or vehicle as described in Protocol 1.
-
Bacterial Challenge: Three to five days after the last dose, infect the mice intravenously with a sublethal dose of Listeria monocytogenes.
-
Enumeration of Bacteria: At a specified time post-infection (e.g., 4 days), euthanize the mice and aseptically remove their spleens.
-
Homogenize the spleens in sterile water.
-
Perform serial dilutions of the spleen homogenates and plate them on trypticase soy agar.
-
Incubate the plates at 37°C for 24-48 hours and count the number of bacterial colonies (colony-forming units, CFUs).
-
Data Analysis: Express the results as the mean log₁₀ CFU per spleen. A significant increase in bacterial burden in the treated group compared to the control group indicates immunosuppression.[1]
Mandatory Visualizations
References
Application of 7,12-Dichlorobenzo[a]anthracene in Cancer Research: A Review and Surrogate Analysis
Initial Assessment: A comprehensive literature review reveals a significant scarcity of specific research on the application of 7,12-Dichlorobenzo[a]anthracene in cancer research. In contrast, its methylated analog, 7,12-Dimethylbenz[a]anthracene (DMBA) , is a well-documented and widely utilized potent carcinogen in experimental oncology. This document will first address the limited information on chlorinated polycyclic aromatic hydrocarbons (PAHs) and then provide a detailed analysis of DMBA as a surrogate, assuming a potential interest in a structurally similar and functionally relevant compound.
Part 1: this compound and Chlorinated Polycyclic Aromatic Hydrocarbons (Cl-PAHs)
Part 2: 7,12-Dimethylbenz[a]anthracene (DMBA) as a Surrogate Compound
Given the lack of specific data for the dichloro- derivative, the following sections provide detailed application notes and protocols for the widely studied 7,12-Dimethylbenz[a]anthracene (DMBA), a potent organ-specific laboratory carcinogen and immunosuppressor.[3] DMBA is extensively used as a tumor initiator in various cancer models.[3]
Application Notes
1. Induction of Carcinogenesis:
DMBA is a powerful tool for inducing various types of cancer in animal models, serving as a reliable method for studying carcinogenesis and evaluating potential chemopreventive agents.
-
Mammary Cancer: DMBA is frequently used to induce mammary tumors in rats, particularly in strains like Sprague-Dawley.[4][5] These induced tumors often exhibit hormone dependency, making them relevant models for studying human breast cancer.[6]
-
Oral Cancer: Squamous cell carcinomas can be induced in the hamster buccal pouch by topical application of DMBA, providing a model for oral carcinogenesis.[1][7]
-
Renal Carcinogenesis: DMBA administration has been shown to induce renal carcinogenesis in mice.[8]
2. Mechanism of Action:
DMBA is a procarcinogen that requires metabolic activation to exert its carcinogenic effects.[3][8]
-
Metabolic Activation: The cytochrome P450 enzyme family, particularly CYP1A1 and CYP1B1, metabolizes DMBA to reactive epoxides.[9] These metabolites can then form DNA adducts, leading to mutations and initiation of cancer.[10]
-
DNA Damage and Oxidative Stress: DMBA is known to generate DNA-reactive species, leading to oxidative stress and DNA damage, which are key events in tumor initiation.[10] Increased levels of lipid peroxides and alterations in antioxidant enzymes are observed in DMBA-induced cancer models.[1][7]
-
Immunosuppression: DMBA also possesses immunosuppressive properties, which can contribute to its overall carcinogenic effect.[3]
3. Signaling Pathway Modulation:
DMBA has been shown to perturb several key signaling pathways involved in cancer development and progression.
-
Wnt/β-catenin Signaling: DMBA can increase cancer cell proliferation and invasion by activating the Wnt/β-catenin signaling pathway.[11]
-
Epithelial-Mesenchymal Transition (EMT): DMBA promotes EMT, a process that allows epithelial cells to acquire migratory and invasive properties, through the induction of factors like TWIST1, which can be mediated by STAT3 activation.[11]
-
Apoptosis Regulation: DMBA can influence apoptosis. For instance, it has been shown to upregulate the expression of FasL and Bcl-2, thereby inhibiting apoptosis in breast cancer cells.
-
TGF-β/Smad3 Signaling: The TGF-β signaling pathway, which can have tumor-suppressive functions, is affected by DMBA. Mice with reduced Smad3 expression exhibit accelerated mammary tumor formation in response to DMBA.[12]
Quantitative Data
The following tables summarize quantitative data from studies using DMBA to induce cancer and the effects of potential chemopreventive agents.
Table 1: DMBA-Induced Oral Carcinogenesis in Hamsters and the Effect of Fucoxanthin
| Group | Treatment | Tumor Incidence (%) | Mean Tumor Volume (mm³) | Mean Tumor Burden (mm³) |
| 1 | Control | 0 | 0 | 0 |
| 2 | DMBA | 100 | 148.5 ± 10.2 | 415.8 ± 28.9 |
| 3 | DMBA + Fucoxanthin (50 mg/kg) | 0 | 0 | 0 |
| 4 | Fucoxanthin alone (50 mg/kg) | 0 | 0 | 0 |
| Data adapted from a study on fucoxanthin's effect on DMBA-induced oral cancer.[1] |
Table 2: Effect of Honokiol on Serum Tumor Markers in DMBA-Induced Mammary Cancer in Rats
| Group | Treatment | Carcinoembryonic Antigen (CEA) (ng/mL) | Alpha-fetoprotein (AFP) (ng/mL) |
| I | Vehicle Control | 1.5 ± 0.2 | 2.1 ± 0.3 |
| II | DMBA Control | 4.8 ± 0.5 | 5.2 ± 0.6 |
| III | Honokiol alone | 1.6 ± 0.2 | 2.3 ± 0.3 |
| IV | DMBA + Honokiol | 2.1 ± 0.3# | 2.8 ± 0.4# |
| *p < 0.05 compared to vehicle control. #p < 0.05 compared to DMBA control. Data are expressed as mean ± SD.[4] |
Table 3: Effect of Moringa oleifera Hydroethanolic Extract (MOHE) and Saponin (SM) on Xenobiotic Enzymes in DMBA-Treated Mice Kidneys
| Treatment Group | Cytochrome P450 (nmol/mg protein) | Cytochrome b5 (nmol/mg protein) |
| Control | 0.45 ± 0.02 | 0.28 ± 0.01 |
| DMBA (15 mg/kg) | 0.82 ± 0.04 | 0.55 ± 0.03 |
| MOHE (200 mg/kg) + DMBA | 0.61 ± 0.03# | 0.41 ± 0.02# |
| MOHE (400 mg/kg) + DMBA | 0.52 ± 0.02# | 0.35 ± 0.01# |
| SM (50 mg/kg) + DMBA | 0.55 ± 0.03# | 0.38 ± 0.02# |
| *p < 0.001 compared to control. #p < 0.01 or p < 0.001 compared to DMBA treated group. Data are expressed as mean ± SD.[8] |
Experimental Protocols
1. Induction of Mammary Tumors in Rats with DMBA
-
Animal Model: Female Sprague-Dawley rats, 50-55 days old.
-
Carcinogen Preparation: Dissolve DMBA in a suitable vehicle, such as corn oil or olive oil.[13]
-
Administration: Administer a single dose of DMBA (e.g., 80 mg/kg body weight) via oral gavage or subcutaneous injection.[4][13]
-
Tumor Monitoring: Palpate the mammary region weekly to monitor for tumor development, which typically appears within 8-10 weeks.
-
Data Collection: Record tumor incidence, latency, multiplicity, and size over the experimental period.
-
Tissue Collection: At the end of the study, euthanize the animals and collect tumors and other relevant tissues for histopathological and molecular analysis.
2. Induction of Oral Tumors in Hamsters with DMBA
-
Animal Model: Male Syrian golden hamsters, 8-10 weeks old.[1]
-
Carcinogen Preparation: Prepare a 0.5% solution of DMBA in a vehicle like liquid paraffin or mineral oil.[1][7]
-
Administration: Apply the DMBA solution topically to the buccal pouch mucosa three times a week for a specified period (e.g., 10-16 weeks).[1][7]
-
Tumor Development: Observe the development of leukoplakia, papillomas, and eventually squamous cell carcinomas.
-
Endpoint Analysis: After the experimental period, collect buccal pouch tissue for histopathological examination and biochemical assays.
3. Cell-Based Assays to Study DMBA Effects
-
Cell Lines: Human breast cancer cell lines such as MCF-7 and MDA-MB-231, and non-tumorigenic lines like MCF-10A.[11]
-
DMBA Treatment: Treat cells with varying concentrations of DMBA for specified time points to assess its effects on cell viability, proliferation, and invasion.
-
Proliferation Assay: Use assays like MTT or BrdU incorporation to measure cell proliferation.
-
Invasion Assay: Employ transwell invasion assays to evaluate the effect of DMBA on cancer cell invasion.[11]
-
Western Blot Analysis: Analyze the expression of key proteins in signaling pathways (e.g., β-catenin, E-cadherin, vimentin, caspases, Bcl-2) following DMBA treatment.
-
Quantitative RT-PCR (qPCR): Measure the mRNA levels of target genes to understand the transcriptional regulation by DMBA.[11]
Visualizations
Caption: Metabolic activation of DMBA leading to tumor initiation.
Caption: DMBA-induced activation of Wnt/β-catenin and EMT signaling.
Caption: Workflow for DMBA-induced mammary carcinogenesis in rats.
References
- 1. Chlorinated polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 2. Differential action of chlorinated polycyclic aromatic hydrocarbons on aryl hydrocarbon receptor-mediated signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7,12-Dimethylbenz(a)anthracene - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 7,12-Dimethylbenz(a)anthracene - OEHHA [oehha.ca.gov]
- 6. 7,12-DIMETHYLBENZ[A]ANTHRACENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. oehha.ca.gov [oehha.ca.gov]
- 8. researchgate.net [researchgate.net]
- 9. AROMATIC-INDUCED PREVENTION OF FETAL TOXICITY OF 7,12-DIMETHYLBENZ(ALPHA)ANTHRACENE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Massive Class of Chemicals Causing More Cancer Than Previously Thought, Study Shows - Organic Consumers [organicconsumers.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. youtube.com [youtube.com]
- 13. Biosynthesis of the potent carcinogen 7,12-dimethylbenz[a]anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 7,12-Dimethylbenz[a]anthracene (DMBA) Dosage for Tumorigenesis
Important Note: Initial searches for "7,12-Dichlorobenzo[a]anthracene" (DCBA) did not yield sufficient specific information for its use in tumorigenesis models. The vast majority of scientific literature focuses on the closely related and widely used carcinogen, 7,12-dimethylbenz[a]anthracene (DMBA) . It is highly probable that DMBA was the intended subject of your request. Therefore, this technical support center provides comprehensive guidance on optimizing DMBA dosage for tumorigenesis based on extensive research and established protocols.
This resource is intended for researchers, scientists, and drug development professionals. Please consult relevant safety data sheets (SDS) and institutional protocols before handling DMBA, as it is a potent carcinogen.
Frequently Asked Questions (FAQs)
Q1: What is 7,12-dimethylbenz[a]anthracene (DMBA) and how is it used in cancer research?
A1: 7,12-dimethylbenz[a]anthracene (DMBA) is a potent polycyclic aromatic hydrocarbon (PAH) that serves as a powerful organ-specific laboratory carcinogen and immunosuppressor.[1] It is widely used to induce tumors in animal models to study cancer development, progression, and to test the efficacy of potential cancer therapeutics.[2][3] DMBA typically acts as a tumor initiator, meaning it causes irreversible genetic mutations that can lead to cancer.[1]
Q2: What are the common animal models for DMBA-induced tumorigenesis?
A2: DMBA is versatile and can induce tumors in various organs depending on the route of administration and animal model. The most common models include:
-
Skin Carcinogenesis: Topical application on the skin of mice, often in a two-stage model with a tumor promoter like 12-O-tetradecanoylphorbol-13-acetate (TPA).[1]
-
Mammary Carcinogenesis: Oral gavage or subcutaneous injection in rats (e.g., Sprague-Dawley) is a well-established model for breast cancer.[4]
-
Ovarian Carcinogenesis: Direct application or injection into the ovaries of rats.
-
Oral Carcinogenesis: Application to the oral mucosa of hamsters.[5]
Q3: What is the general mechanism of action for DMBA-induced carcinogenesis?
A3: DMBA is a procarcinogen, meaning it requires metabolic activation to become a carcinogen.[3] Cytochrome P450 enzymes metabolize DMBA into reactive epoxides. These epoxides can bind to DNA, forming DNA adducts that lead to mutations if not repaired. If these mutations occur in critical proto-oncogenes or tumor suppressor genes, they can initiate the process of cancer.
Q4: How do I choose the appropriate dose of DMBA for my experiment?
A4: The optimal DMBA dose depends on several factors, including the animal model (species and strain), the target organ, the route of administration, and the desired tumor incidence and latency. It is crucial to consult the literature for established protocols for your specific model. A dose-response study is often recommended to determine the optimal dose for your experimental conditions.
Troubleshooting Guides
Issue 1: Low or no tumor incidence.
| Possible Cause | Troubleshooting Step |
| Incorrect DMBA dosage or administration | Verify the concentration and volume of your DMBA solution. Ensure the administration technique (e.g., topical application, gavage) is performed correctly and consistently. |
| Animal strain is resistant to DMBA | Different strains of mice and rats have varying susceptibility to DMBA-induced tumors. Research the appropriate strain for your target organ. |
| Insufficient promotion (in two-stage models) | If using a tumor promoter like TPA, ensure the dose and frequency of application are adequate. |
| Short observation period | Tumor development takes time. Ensure your experimental endpoint is long enough to observe tumor formation. |
| DMBA degradation | DMBA is sensitive to light. Protect your DMBA solutions from light during preparation and storage. |
Issue 2: High animal mortality.
| Possible Cause | Troubleshooting Step |
| DMBA dose is too high | This can lead to acute toxicity. Reduce the DMBA dose or the frequency of administration.[6] |
| Solvent toxicity | Ensure the vehicle (e.g., acetone, corn oil) is not causing toxicity. Include a vehicle-only control group. |
| Animal health issues | Ensure the animals are healthy and free from infections before starting the experiment. |
Issue 3: High variability in tumor development between animals.
| Possible Cause | Troubleshooting Step |
| Inconsistent DMBA application | Ensure each animal receives a consistent dose. For topical application, ensure the area of application is consistent. |
| Genetic variability within the animal colony | Use a genetically homogeneous animal strain. |
| Environmental factors | Maintain consistent housing conditions (e.g., temperature, light cycle, diet) for all animals. |
Experimental Protocols
Two-Stage Skin Carcinogenesis in Mice
This protocol is a widely used model to study the initiation and promotion stages of cancer.
Materials:
-
7,12-dimethylbenz[a]anthracene (DMBA)
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Acetone (vehicle)
-
Female SENCAR or CD-1 mice (7-9 weeks old)
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Shaving: One to two days before initiation, shave the dorsal skin of the mice.
-
Initiation: Apply a single topical dose of DMBA (e.g., 10-25 µg in 200 µL of acetone) to the shaved area.
-
Promotion: One to two weeks after initiation, begin twice-weekly topical applications of a tumor promoter, such as TPA (e.g., 2-5 µg in 200 µL of acetone).
-
Observation: Monitor the mice weekly for the appearance of skin papillomas. Record the number and size of tumors for each mouse. The experiment typically continues for 20-30 weeks.
Mammary Carcinogenesis in Rats
This model is frequently used for studying breast cancer.
Materials:
-
7,12-dimethylbenz[a]anthracene (DMBA)
-
Corn oil or olive oil (vehicle)
-
Female Sprague-Dawley rats (50-55 days old)
Procedure:
-
Acclimatization: Acclimatize rats for at least one week.
-
DMBA Administration: Administer a single dose of DMBA (e.g., 20 mg in 1 mL of corn oil) via oral gavage.[4] Some protocols may use repeated lower doses.
-
Observation: Palpate the mammary glands weekly to detect the appearance of tumors. The first tumors typically appear 6-8 weeks after DMBA administration.
-
Monitoring: Monitor tumor growth by measuring the dimensions with calipers. The experiment can continue for several months.
Data Presentation
Table 1: Example DMBA Dosages for Different Tumorigenesis Models
| Model | Animal | Route of Administration | DMBA Dose | Vehicle | Reference |
| Skin Carcinogenesis | Mouse (SENCAR) | Topical | 10-100 nmol | Acetone | [1] |
| Mammary Carcinogenesis | Rat (Sprague-Dawley) | Oral Gavage | 20 mg | Corn Oil | [4] |
| Ovarian Carcinogenesis | Rat (Sprague-Dawley) | Subcapsular Injection | 0.5 - 1.5 mg | DMSO | |
| Oral Carcinogenesis | Hamster | Topical (buccal pouch) | 0.5% solution | Mineral Oil | [5] |
Note: These are example dosages. The optimal dose should be determined empirically for your specific experimental conditions.
Mandatory Visualizations
Caption: Metabolic activation of DMBA to its ultimate carcinogenic form.
Caption: Workflow for a two-stage skin carcinogenesis experiment.
References
- 1. 7,12-Dimethylbenz(a)anthracene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Potential Chemoprevention of 7,12-Dimethylbenz[a]anthracene Induced Renal Carcinogenesis by Moringa oleifera Pods and Its Isolated Saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of experimental mammary carcinogenesis in rats with 7,12-dimethylbenz(a)anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oehha.ca.gov [oehha.ca.gov]
- 6. AROMATIC-INDUCED PREVENTION OF FATAL TOXICITY OF 7,12-DIMETHYLBENZ[a]ANTHRACENE - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Solubility of 7,12-Dichlorobenzo[a]anthracene for In Vivo Studies
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the solubilization of 7,12-Dichlorobenzo[a]anthracene (DCBA) for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve for in vivo studies?
A1: this compound is a polycyclic aromatic hydrocarbon (PAH). PAHs are characterized by their low water solubility, low vapor pressure, and high melting and boiling points due to their molecular structure.[1][2] The lipophilic nature and crystalline structure of DCBA make it challenging to dissolve in aqueous solutions suitable for in vivo administration.[2][3]
Q2: What are the first-line solvents to try for solubilizing DCBA?
A2: For initial attempts at solubilizing DCBA, organic solvents in which it is more readily soluble are recommended. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for both in vitro and in vivo studies.[4][5][6] Other organic solvents like ethanol, propylene glycol, and polyethylene glycol (PEG) can also be used, often in combination.[4]
Q3: My DCBA precipitates out of solution when I dilute it with saline or PBS for injection. What should I do?
A3: This is a common issue when a drug is dissolved in a strong organic solvent and then diluted into an aqueous medium. To address this, consider the following:
-
Co-solvents: Use a mixture of solvents (co-solvents) to improve solubility.[7][8] For example, a combination of DMSO and PEG 400 before dilution.
-
Surfactants: Incorporating a surfactant can help to create micelles that encapsulate the hydrophobic DCBA, preventing precipitation.[7][8] Tween® 80 and Pluronic® F68 are commonly used non-ionic surfactants.[9][10]
-
Lipid-based formulations: DCBA has high lipid solubility.[2] Formulating it in a lipid vehicle like corn oil, olive oil, or other triglycerides can be an effective strategy.[4][11]
-
Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their apparent water solubility.[7][8][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative for this purpose.[12]
Q4: What are some safe and well-tolerated vehicle formulations for animal studies?
A4: The choice of vehicle is critical and depends on the route of administration.
-
Oral Gavage: For oral administration, lipid-based formulations like corn oil or olive oil are well-tolerated.[4][11] Self-emulsifying drug delivery systems (SEDDS) can also be used.[8][13]
-
Intraperitoneal (IP) Injection: A common vehicle for IP injection is a solution of DMSO diluted with saline or PBS. It is crucial to keep the final concentration of DMSO low (typically under 10%, and ideally as low as 1%) to avoid toxicity.[4] Suspensions in carboxymethylcellulose (CMC) can also be an option.
-
Intravenous (IV) Injection: IV administration is the most challenging due to the risk of embolism from precipitated compound. Formulations often require co-solvents, surfactants, or cyclodextrins to ensure the compound remains in solution in the bloodstream. The final concentration of organic solvents must be very low.
Q5: Are there any toxicological concerns with the solvents and excipients used to dissolve DCBA?
A5: Yes, the vehicle itself can have biological effects and toxicity.
-
DMSO: Can cause local irritation and has systemic effects at higher concentrations.[5] It is recommended to use the lowest possible concentration.
-
Ethanol: Can cause local irritation and has toxic effects.[4]
-
Propylene Glycol and Polyethylene Glycol (PEG): Generally well-tolerated but can cause toxicity at high doses.[4]
-
It is essential to include a vehicle-only control group in your in vivo experiments to account for any effects of the formulation components.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| DCBA does not dissolve in the chosen solvent. | The solvent polarity is not suitable for the highly lipophilic DCBA. | Try a more non-polar solvent or a co-solvent system. For example, if DMSO alone is insufficient, try a mixture of DMSO and a lipid-based solvent. Consider gentle heating and sonication to aid dissolution. |
| The solution is cloudy or contains visible particles. | The concentration of DCBA exceeds its solubility limit in the chosen vehicle. | Decrease the concentration of DCBA. Alternatively, improve the solubilization capacity of the vehicle by adding a surfactant or cyclodextrin.[7][8][12] |
| The formulation is too viscous for injection. | High concentrations of polymers like PEG or surfactants can increase viscosity. | Dilute the formulation if possible without causing precipitation. Consider using a different, less viscous solubilizer. Ensure the needle gauge is appropriate for the viscosity of the solution. |
| Animals show signs of distress or irritation after injection. | The vehicle may be causing local toxicity or irritation. This is common with high concentrations of organic solvents like DMSO. | Reduce the concentration of the organic solvent in the final formulation. Ensure the pH of the final solution is close to physiological pH. Consider a different route of administration or a more biocompatible vehicle like a lipid emulsion. |
| Inconsistent results between experiments. | The formulation may not be stable, leading to precipitation or aggregation over time. | Prepare the formulation fresh before each use. If it must be stored, assess its stability over the storage period. Ensure consistent preparation methods. |
Quantitative Data: Solubility Enhancement Strategies
| Formulation Strategy | Key Components | Advantages | Disadvantages |
| Co-solvent System | DMSO, Ethanol, PEG 400, Propylene Glycol[4] | Simple to prepare. | Potential for precipitation upon dilution; solvent toxicity.[5] |
| Surfactant Micelles | Tween® 80, Pluronic® F68, Brij® series[9] | Increases solubility and can improve stability in aqueous media.[7] | Potential for in vivo toxicity depending on the surfactant and concentration. |
| Lipid-Based Formulations | Corn oil, Olive oil, Triglycerides[4][11] | High loading capacity for lipophilic drugs; good for oral delivery. | Not suitable for intravenous administration unless formulated as an emulsion. |
| Cyclodextrin Complexation | HP-β-CD, Methylated-β-CD[12] | Significantly increases aqueous solubility; can reduce toxicity.[7][8] | Can be expensive; potential for nephrotoxicity with some cyclodextrins at high doses. |
| Nanosuspensions | DCBA nanoparticles stabilized with surfactants or polymers. | Increases surface area for dissolution.[3][14] | Requires specialized equipment (e.g., high-pressure homogenizer, ball mill) for preparation.[14] |
Experimental Protocols
Protocol 1: Co-solvent Formulation for Intraperitoneal (IP) Injection
This protocol aims to prepare a 1 mg/mL solution of DCBA.
Materials:
-
This compound (DCBA)
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Polyethylene glycol 400 (PEG 400), sterile
-
Sterile phosphate-buffered saline (PBS) or 0.9% saline
Procedure:
-
Weigh the required amount of DCBA and place it in a sterile glass vial.
-
Add DMSO to dissolve the DCBA completely. For a 10 mg/mL stock solution, add 100 µL of DMSO for every 1 mg of DCBA. Vortex or sonicate briefly if necessary.
-
In a separate sterile tube, prepare the vehicle mixture. For a final DMSO concentration of 10%, a common ratio is 1:1:8 (DMSO:PEG 400:Saline).
-
Add the PEG 400 to the DCBA/DMSO solution and mix thoroughly.
-
Slowly add the saline or PBS to the mixture while vortexing to prevent precipitation.
-
Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for injection.
-
Important: Prepare a vehicle control by mixing the same ratio of DMSO, PEG 400, and saline without the DCBA.
Protocol 2: Lipid-Based Formulation for Oral Gavage
This protocol aims to prepare a 5 mg/mL suspension of DCBA in corn oil.
Materials:
-
This compound (DCBA)
-
Sterile corn oil
Procedure:
-
Weigh the required amount of DCBA and place it in a sterile glass vial.
-
Add the required volume of sterile corn oil to achieve the target concentration (e.g., for 10 mg of DCBA, add 2 mL of corn oil).
-
Gently warm the mixture to 37-40°C to aid in dissolution/suspension.
-
Vortex the mixture vigorously for 5-10 minutes to ensure a uniform suspension. A magnetic stirrer can also be used.
-
Before each administration, vortex the suspension again to ensure homogeneity.
-
Important: Prepare a vehicle control using only the sterile corn oil.
Visualizations
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
This compound, as a polycyclic aromatic hydrocarbon, is expected to exert some of its biological and toxicological effects through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[15][16][17]
References
- 1. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Solubilization of polycyclic aromatic hydrocarbon mixtures in micellar nonionic surfactant solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Surfactant-Enriched Cross-Linked Scaffold as an Environmental and Manufacturing Feasible Approach to Boost Dissolution of Lipophilic Drugs [mdpi.com]
- 11. Exploring the Protective Effect against 7,12-Dimethylbenz[a]anthracene-Induced Breast Tumors of Palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced Solubilisation of Six PAHs by Three Synthetic Cyclodextrins for Remediation Applications: Molecular Modelling of the Inclusion Complexes | PLOS One [journals.plos.org]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 7,12-Dichlorobenzo[a]anthracene (DMBA) Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7,12-Dichlorobenzo[a]anthracene (DMBA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability and ensure the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and vehicle for DMBA in my experiments?
A1: The choice of solvent and vehicle for DMBA is critical and depends on the experimental model (in vitro vs. in vivo) and the route of administration.
-
In Vitro Studies: For cell culture experiments, Dimethyl sulfoxide (DMSO) is a commonly used solvent to prepare stock solutions.[1][2] It is crucial to use freshly opened, high-quality DMSO as it is hygroscopic, and absorbed moisture can significantly reduce DMBA's solubility.[1][2] Acetone and ethanol can also be used, though they may require sonication or warming to achieve complete dissolution.[1]
-
In Vivo Studies: For oral gavage in rodent models, corn oil is a widely used and effective vehicle.[3][4][5] For topical applications, such as in skin carcinogenesis models, acetone is the standard vehicle.[6] It is recommended to prepare fresh solutions for in vivo experiments on the day of use to ensure stability and prevent precipitation.[1]
Q2: My DMBA solution appears cloudy or has precipitated. What should I do?
A2: Cloudiness or precipitation in your DMBA solution can lead to inaccurate dosing and variable results. Here are some troubleshooting steps:
-
Ensure Proper Dissolution: DMBA can be difficult to dissolve. For oil-based vehicles, gentle warming and sonication in a bath sonicator can aid dissolution.[5] When using solvents like ethanol, ultrasonic treatment and warming up to 60°C might be necessary.[1]
-
Check Solvent Quality: As mentioned, moisture in DMSO can cause DMBA to precipitate.[2] Always use fresh, anhydrous solvents.
-
Storage Conditions: Stock solutions of DMBA in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[1] For in vivo studies, it is best to prepare the working solution fresh on the day of the experiment.[1]
Q3: I am observing high variability in tumor incidence and latency in my in vivo DMBA-induced cancer model. What are the potential causes?
A3: Variability in tumor development is a common challenge in DMBA carcinogenesis models. Several factors can contribute to this:
-
Age and Strain of Animals: The age of the animal at the time of DMBA administration is a critical factor. For example, in Sprague-Dawley rats, DMBA is most effective when administered between 50 and 55 days of age, as the mammary epithelial cells are highly proliferative during this period.[7] Different mouse and rat strains also exhibit varying susceptibility to DMBA-induced carcinogenesis.[8]
-
Dosing Accuracy and Route of Administration: Inconsistent administration, such as improper gavage technique, can lead to variable dosing and, consequently, variable tumor responses. Ensure that all personnel are properly trained in the chosen administration method.
-
Environmental Factors: Environmental conditions, such as the light-dark cycle, can significantly impact mammary tumorigenesis in rats.[7] Maintaining consistent and standardized housing conditions for all animals is crucial.
-
DMBA Preparation and Stability: As discussed, improper preparation and storage of the DMBA solution can lead to inconsistent dosing and results.
Q4: What are the essential safety precautions when working with DMBA?
A4: DMBA is a potent carcinogen, mutagen, and teratogen and must be handled with extreme care.[9]
-
Engineering Controls: All preparation, weighing, and dilution of DMBA should be performed in a chemical fume hood or a Class II Type B biological safety cabinet.[9][10] Work should be conducted over absorbent pads to contain any spills.[10]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and two pairs of nitrile gloves when handling DMBA.[9]
-
Waste Disposal: All DMBA-contaminated waste, including unused solutions, animal bedding, and disposable labware, must be disposed of as hazardous cytotoxic material according to institutional guidelines.[9][10]
-
Animal Handling: When working with DMBA-treated animals, be aware that the compound may be excreted in the first 72 hours post-administration.[10] Special precautions should be taken when handling animals and changing their bedding during this period.[10]
Troubleshooting Guides
In Vitro Experimentation
| Problem | Possible Cause | Recommended Solution |
| Poor Cell Viability After DMBA Treatment | DMBA concentration is too high, leading to excessive cytotoxicity. | Perform a dose-response experiment (e.g., MTT assay) to determine the optimal concentration for your cell line that induces the desired effect without causing widespread cell death.[11] |
| Solvent (e.g., DMSO) concentration is toxic to the cells. | Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5%) and include a vehicle-only control group in your experiment. | |
| Inconsistent Cellular Response | Cell passage number is too high, leading to phenotypic drift. | Use cells within a consistent and low passage number range for all experiments. |
| Cells were not at the optimal confluency at the time of treatment. | Standardize the cell seeding density and treatment confluency to ensure a consistent physiological state of the cells. | |
| Precipitate in Culture Media | DMBA has low solubility in aqueous media and has precipitated out of solution. | Ensure the final concentration of DMBA in the media does not exceed its solubility limit. Mix the DMBA stock solution thoroughly with the media before adding it to the cells. |
In Vivo Experimentation
| Problem | Possible Cause | Recommended Solution |
| Low Tumor Incidence | Suboptimal age of animals at the time of DMBA administration. | Consult literature for the optimal age of carcinogen sensitivity for your chosen animal model and strain. For example, Sprague-Dawley rats are most sensitive to DMBA-induced mammary tumors between 50-55 days of age.[7] |
| Inadequate DMBA dose. | Review published protocols for appropriate dosage for your animal model and tumor type.[4][8] | |
| Improper preparation or administration of DMBA. | Ensure DMBA is fully dissolved in the vehicle. Use precise administration techniques (e.g., calibrated gavage needles) to deliver the correct dose. | |
| High Variability in Tumor Size | Inconsistent tumor measurement techniques. | Use calipers for consistent and accurate measurement of tumor dimensions.[6] |
| Differences in individual animal susceptibility. | Increase the number of animals per group to improve statistical power and account for biological variability. | |
| Animal Toxicity/Mortality | DMBA dose is too high. | Reduce the DMBA dosage. High doses can lead to toxicity, especially in younger animals.[7] |
| Improper vehicle or administration route. | Ensure the chosen vehicle and administration route are appropriate and well-tolerated by the animal model. |
Experimental Protocols
DMBA-Induced Mammary Carcinogenesis in Rats
This protocol is a generalized guideline and should be adapted based on specific research goals and in accordance with institutional animal care and use committee (IACUC) regulations.
-
Animal Model: Female Sprague-Dawley rats.
-
Age at Administration: 50-55 days of age.[7]
-
DMBA Preparation:
-
Dissolve DMBA in corn oil to the desired concentration (e.g., 20 mg/mL).
-
Gentle warming and sonication may be required for complete dissolution.
-
Prepare the solution fresh on the day of administration.[1]
-
-
Administration:
-
Monitoring:
-
Endpoint:
-
Euthanize animals at a predetermined time point or when tumors reach a specified size, in accordance with IACUC guidelines.
-
Collect tumors and other relevant tissues for histological and molecular analysis.
-
DMBA/TPA-Induced Skin Carcinogenesis in Mice
This two-stage carcinogenesis model is widely used to study tumor initiation and promotion.
-
Animal Model: FvB or other susceptible mouse strains.
-
Initiation:
-
Promotion:
-
Beginning one week after initiation, apply a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), topically to the same area twice weekly. A typical dose is 10 nmol of TPA in 100 µL of acetone.[6]
-
-
Monitoring:
-
Endpoint:
-
Continue the promotion phase for a predetermined number of weeks (e.g., 20 weeks).
-
Collect tumors and skin samples for further analysis.
-
Visualizations
Experimental Workflow: DMBA-Induced Mammary Carcinogenesis
Caption: Workflow for DMBA-induced mammary carcinogenesis in rats.
Signaling Pathway: DMBA-Mediated Carcinogenesis
Caption: Key signaling pathways activated by DMBA in carcinogenesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical carcinogenesis by 7,12-dimethylbenzanthracene in balb/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MiTO [mito.dkfz.de]
- 7. Effect of constant light on DMBA mammary tumorigenesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimethylbenz(a)anthracene-induced mammary tumorigenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 10. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Detection of 7,12-Dichlorobenzo[a]anthracene (DCBA) Metabolites
Disclaimer: Research on 7,12-Dichlorobenzo[a]anthracene (DCBA) is limited. The following guidance is based on established methods for the closely related and extensively studied compound, 7,12-dimethylbenz[a]anthracene (DMBA). The principles of metabolic activation, sample preparation, and analytical detection are highly analogous. Researchers should adapt and validate these protocols for the specific physicochemical properties of DCBA and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of DCBA I should be targeting for detection?
A1: Based on the metabolism of the analogous compound DMBA, the primary metabolites of DCBA are expected to be generated through oxidation by cytochrome P450 enzymes. Key target metabolites would likely include:
-
Diols: Formed by the action of epoxide hydrolase on initial epoxide intermediates. The trans-3,4-diol is often a critical metabolite as it can be a proximate carcinogen.[1][2]
-
Hydroxylated Metabolites: Oxidation of the aromatic ring or side chains.
-
Diol Epoxides: Highly reactive ultimate carcinogens formed from the diols. These are often difficult to detect directly due to their reactivity but can be inferred from their downstream products.[1][2]
Q2: Which analytical technique offers the highest sensitivity for DCBA metabolite detection?
A2: For enhanced sensitivity, especially with low-abundance metabolites, High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection or mass spectrometry (LC-MS) is a common and effective method.[3][4][5] For certain volatile or derivatized metabolites, Gas Chromatography-Mass Spectrometry (GC-MS/MS) can also provide excellent sensitivity and specificity, with lower limits of quantification potentially in the picogram per liter range.[6]
Q3: My sample matrix is complex (e.g., tissue homogenate, microsomal preparations). How can I improve the quality of my sample for analysis?
A3: Effective sample cleanup is crucial. Consider using Solid-Phase Extraction (SPE) to remove interfering matrix components. A well-chosen SPE sorbent and elution solvent system can significantly improve the signal-to-noise ratio in your chromatograms. Automated SPE systems can also enhance reproducibility.
Q4: I am not detecting any metabolites in my in vitro experiment. What are some potential reasons?
A4: Several factors could contribute to a lack of detectable metabolites:
-
Inactive Metabolic Enzymes: Ensure that your microsomal preparations or cell systems are metabolically active. The activity of cytochrome P450 enzymes is critical for the initial oxidation of the parent compound.[7][8]
-
Inappropriate Cofactors: For in vitro microsomal assays, ensure the presence of necessary cofactors like NADPH.
-
Metabolite Instability: Some metabolites, particularly diol epoxides, are highly reactive and may degrade quickly. Consider derivatization or trapping agents to stabilize them for detection.
-
Insufficient Incubation Time: The biotransformation may require more time. A time-course experiment can help optimize the incubation period.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal for Metabolites | 1. Inefficient extraction from the sample matrix.2. Degradation of target metabolites during sample processing.3. Insufficient sensitivity of the analytical instrument. | 1. Optimize the extraction solvent and method (e.g., liquid-liquid extraction, solid-phase extraction).2. Work at low temperatures, use antioxidants, and minimize sample exposure to light. Consider derivatization to create more stable products.3. Switch to a more sensitive detector (e.g., fluorescence or mass spectrometry). Optimize instrument parameters (e.g., excitation/emission wavelengths for fluorescence, ionization source for MS). |
| Poor Chromatographic Resolution (Peak Tailing or Co-elution) | 1. Inappropriate HPLC column or mobile phase.2. Matrix effects interfering with chromatography. | 1. Screen different HPLC columns (e.g., C18, phenyl-hexyl) and optimize the mobile phase gradient.2. Enhance sample cleanup procedures to remove interfering compounds. |
| High Background Noise in Chromatogram | 1. Contaminated solvents, glassware, or SPE cartridges.2. Carryover from previous injections. | 1. Use high-purity solvents and thoroughly clean all labware. Run solvent blanks to identify sources of contamination.2. Implement a robust needle wash protocol in the autosampler and inject blanks between samples. |
| Irreproducible Quantitative Results | 1. Inconsistent sample preparation.2. Instability of calibration standards. | 1. Use an internal standard to correct for variations in extraction and injection volume. Automate sample preparation where possible.2. Prepare fresh calibration standards regularly and store them under appropriate conditions (e.g., protected from light, at low temperature). |
Quantitative Data Summary
The following table summarizes detection methods and sensitivities for metabolites of analogous polycyclic aromatic hydrocarbons (PAHs). These values can serve as a benchmark for developing sensitive detection methods for DCBA metabolites.
| Analyte | Parent Compound | Analytical Method | Lower Limit of Quantification (LLOQ) | Reference |
| BaP-(7R,8S,9R,10S)-tetrol | Benzo[a]pyrene | GC-NICI-MS/MS | 50 pg/L | [6] |
| DMBA-trans-3,4-diol | 7,12-Dimethylbenz[a]anthracene | Cell-mediated Mutagenesis Assay | Mutagenic at 0.01 µM | [2] |
Experimental Protocols
Protocol 1: In Vitro Metabolism of DCBA using Rat Liver Microsomes
This protocol is adapted from studies on DMBA metabolism.[3][8]
-
Preparation of Microsomes: Prepare liver microsomes from rats pre-treated with a cytochrome P450 inducer (e.g., 3-methylcholanthrene) to enhance metabolic activity.
-
Incubation Mixture: In a final volume of 1 ml, combine:
-
100 mM phosphate buffer (pH 7.4)
-
3 mM MgCl₂
-
1 mM EDTA
-
1 mg microsomal protein
-
An NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, and 1 unit of glucose-6-phosphate dehydrogenase)
-
-
Initiation of Reaction: Add DCBA (dissolved in a suitable solvent like DMSO, final concentration typically 10-50 µM) to the incubation mixture.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 15-60 minutes) with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding two volumes of ice-cold acetone or ethyl acetate.
-
Extraction: Add an internal standard. Extract the metabolites by vortexing, followed by centrifugation to separate the organic and aqueous layers.
-
Sample Preparation for HPLC: Evaporate the organic layer to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for HPLC analysis.
Protocol 2: HPLC Analysis of DCBA Metabolites
This is a general HPLC method based on the separation of DMBA metabolites.[4][5]
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, and a fluorescence or UV detector. For higher sensitivity and confirmation, a mass spectrometer is recommended.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Methanol or Acetonitrile
-
-
Gradient Elution: A typical gradient might be:
-
Start with 40-50% B, hold for 5 minutes.
-
Linearly increase to 100% B over 30-40 minutes.
-
Hold at 100% B for 10 minutes.
-
Return to initial conditions and equilibrate for 10 minutes before the next injection.
-
-
Flow Rate: 1.0 ml/min.
-
Detection:
-
Fluorescence: Use appropriate excitation and emission wavelengths for the target metabolites.
-
UV: Monitor at multiple wavelengths (e.g., 254 nm, 280 nm).
-
Mass Spectrometry: Use an appropriate ionization mode (e.g., ESI, APCI) and monitor for the expected m/z values of the parent ion and key fragment ions.
-
-
Quantification: Generate a calibration curve using authentic standards of the DCBA metabolites, if available. If standards are not available, relative quantification can be performed based on peak areas.
Visualizations
Caption: General experimental workflow for the analysis of DCBA metabolites.
Caption: Proposed metabolic activation pathway for 7,12-DCBA.
References
- 1. Identification of 7,12-dimethylbenz[a]anthracene metabolites that lead to mutagenesis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 7,12-dimethylbenz[a]anthracene metabolites that lead to mutagenesis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic pathways of 7,12-dimethylbenz[a]anthracene in hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of 7,12-dimethylbenz[a]anthracene by Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of 7,12-dimethylbenz[a]anthracene by Cunninghamella elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A sensitive GC-MS/MS method for the quantification of benzo[a]pyrene tetrol in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding and metabolism of benzo[a]pyrene and 7,12-dimethylbenz[a]anthracene by seven purified forms of cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of 7,12-dimethylbenz[a]anthracene in hepatic microsomal membranes from rats treated with isoenzyme-selective inducers of cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for 7,12-Dichlorobenzo[a]anthracene (DMBA)-Induced Carcinogenesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist researchers, scientists, and drug development professionals in refining their protocols for 7,12-Dichlorobenzo[a]anthracene (DMBA)-induced carcinogenesis studies.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during DMBA-induced carcinogenesis experiments in a question-and-answer format.
Animal Health and Husbandry
-
Question: We are observing high mortality rates in our animals after DMBA administration. What could be the cause and how can we mitigate this?
-
Answer: High mortality can be due to the acute toxicity of DMBA.[1][2] Consider the following:
-
Dose Reduction: High doses of DMBA can have significant toxic effects on various tissues.[3] A dose-response study may be necessary to determine the optimal dose that induces tumors with minimal toxicity.[3]
-
Route of Administration: The route of administration can influence toxicity. For example, oral gavage may lead to gastrointestinal toxicity, while subcutaneous injection might cause localized necrosis.
-
Animal Strain and Age: Different animal strains exhibit varying sensitivities to DMBA.[2] Younger animals may be more susceptible to toxicity. Ensure the use of age-matched animals within an experiment.[4]
-
Vehicle: The vehicle used to dissolve DMBA can impact its absorption and toxicity. Corn oil and olive oil are commonly used.[5] Ensure the vehicle is of high quality and administered correctly.
-
-
-
Question: Our male mice are fighting, leading to wounds that are interfering with our skin carcinogenesis study. What can we do?
Tumor Induction and Variability
-
Question: We are observing low tumor incidence or high variability in tumor latency in our mammary cancer model. What are the potential reasons?
-
Answer: Several factors can contribute to low or variable tumor induction:
-
DMBA Preparation: DMBA should be freshly prepared for each experiment as it can degrade over time.[4]
-
Animal Age at Induction: The age of the animal at the time of DMBA administration is critical, especially for mammary and skin carcinogenesis, as it relates to the developmental stage of the target tissue.[4] For mammary tumors, administration to young, virgin female rats (e.g., 47-50 days old) is common.[8]
-
Hormonal Status: The hormonal status of female animals can significantly impact mammary tumor development.[9] Using virgin females and ensuring consistent estrous cycles can help reduce variability.
-
Genetic Background: The genetic background of the animal model is a major determinant of susceptibility to DMBA-induced tumors.[10] For example, mice with a heterozygous Trp53 knockout are more susceptible to DMBA-induced mammary carcinomas.[10]
-
-
-
Question: The number of tumors per animal (multiplicity) is inconsistent across our experimental groups. How can we improve consistency?
-
Answer: Tumor multiplicity can be influenced by:
-
DMBA Dose and Application: Ensure precise and consistent application of DMBA, especially in topical studies. Use a calibrated pipette for accurate dosing.[6][7]
-
Promoter Application (for two-stage models): In two-stage carcinogenesis models (e.g., skin), the consistency of the tumor promoter (e.g., TPA) application is crucial for uniform tumor development.[6][7]
-
Animal Handling: Minimize stress to the animals, as stress can influence physiological responses and potentially tumor development.
-
-
Experimental Protocols
Below are detailed methodologies for common DMBA-induced carcinogenesis models.
Protocol 1: Two-Stage Skin Carcinogenesis in Mice (DMBA/TPA Model)
This protocol is widely used to study the initiation and promotion stages of skin cancer.[11][12]
-
Animal Model: Age- and sex-matched mice (e.g., BALB/c, C57BL/6), typically 7-9 weeks old, are used as the skin is in the resting (telogen) phase of the hair cycle.[6][7] Female mice are often preferred to reduce aggressive behavior.[6][7]
-
Preparation:
-
Initiation:
-
Promotion:
-
Monitoring:
-
Monitor the animals weekly for the appearance of papillomas. A palpable mass greater than 1 mm in diameter that persists for more than one week is typically counted as a tumor.[6][7]
-
Record tumor incidence (% of tumor-bearing mice), multiplicity (average number of tumors per mouse), and latency (time to first tumor appearance).
-
Protocol 2: Mammary Carcinogenesis in Rats
This model is frequently used to study hormone-dependent breast cancer.[13][14]
-
Animal Model: Young, virgin female Sprague-Dawley or Wistar rats, typically 47-50 days of age.[8]
-
DMBA Preparation: Dissolve DMBA in a suitable vehicle such as corn oil or olive oil.
-
Administration:
-
Monitoring:
-
Palpate the mammary glands weekly to detect the formation of tumors.
-
Record tumor incidence, multiplicity, latency, and tumor size.
-
The experiment duration is typically several weeks to months. For example, a high incidence of tumors can be observed 13 weeks post-DMBA administration.[8]
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on DMBA-induced carcinogenesis.
Table 1: DMBA-Induced Mammary Tumor Incidence and Latency in Rats
| Animal Strain | DMBA Dose and Route | Tumor Incidence | Mean Tumor Latency | Reference |
| Sprague-Dawley | 20 mg, single oral gavage | 80% at 8 weeks, 100% at 13 weeks | Not specified | [8] |
| Wistar | Not specified | Varies with hormonal status | Not specified | [9] |
| Sprague-Dawley | 80 mg/kg, single subcutaneous injection | 33.33% | Not specified | [15] |
| Sprague-Dawley | 80 mg/kg, two subcutaneous injections (1-week interval) | 66.67% | Not specified | [15] |
| Sprague-Dawley | 80 mg/kg, three subcutaneous injections (1-week interval) | 100% | Not specified | [15] |
Table 2: DMBA-Induced Tumorigenesis in Mice
| Animal Strain | DMBA Dose and Route | Tumor Type | Tumor Incidence | Reference |
| BALB/c | 1 mg/week for 1, 3, 6, or 9 weeks (oral gavage) | Mammary, Lung, Lymphoid, Stomach, Skin | 68.57% (any tumor type) | [5] |
| CD2F1 | 1 mg/dose, 4 doses | Mammary | 90% (long latency) | [16] |
| Heterozygous BALB/c Trp53 knockout | 50 mg/kg, single oral gavage | Mammary | 75% at 26 weeks | [10][17] |
Signaling Pathways and Experimental Workflows
DMBA Metabolic Activation and Carcinogenesis Initiation
DMBA is a procarcinogen that requires metabolic activation to exert its carcinogenic effects. This process is primarily mediated by cytochrome P450 enzymes.[18]
Metabolic activation of DMBA leading to tumor initiation.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a role in regulating the expression of xenobiotic-metabolizing enzymes like cytochrome P450s.[19][20]
Simplified DMBA-mediated Aryl Hydrocarbon Receptor (AhR) signaling.
STAT3 Signaling in DMBA-Induced Carcinogenesis
Signal Transducer and Activator of Transcription 3 (STAT3) is implicated in both the initiation and promotion stages of skin carcinogenesis. It plays a role in cell survival and proliferation.[21]
Role of STAT3 in DMBA-induced skin carcinogenesis.
Experimental Workflow for DMBA-Induced Carcinogenesis Studies
General experimental workflow for DMBA carcinogenesis.
References
- 1. Toxicological effects of dimethlybenzeneanthracene in Balb C mice and pharmacological intervention by silk sericin–conjugated silver nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Induction of mammary tumors in virgin female BALB/c mice by single low doses of 7,12-dimethylbenz[a]anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MiTO [mito.dkfz.de]
- 5. researchgate.net [researchgate.net]
- 6. Chemical-induced Two-stage Skin Carcinogenesis Model: An Experimental In Vivo Mouse Model of Skin Cancer [app.jove.com]
- 7. Chemical-Induced Skin Carcinogenesis Model Using Dimethylbenz[a]Anthracene and 12-O-Tetradecanoyl Phorbol-13-Acetate (DMBA-TPA) [jove.com]
- 8. scielo.br [scielo.br]
- 9. Variability in response pattern of DMBA induced mammary tumors of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Method to Study Skin Cancer: Two-Stage Chemically Induced Carcinogenesis in Mouse Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multi-stage chemical carcinogenesis in mouse skin: Fundamentals and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubcompare.ai [pubcompare.ai]
- 15. researchgate.net [researchgate.net]
- 16. DMBA induced mouse mammary tumors display high incidence of activating Pik3caH1047 and loss of function Pten mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Different properties of mammary carcinogenesis induced by two chemical carcinogens, DMBA and PhIP, in heterozygous BALB/c Trp53 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Differential signaling pathway activation in 7,12-dimethylbenz[a] anthracene (DMBA)-treated mammary stem/progenitor cells from species with varying mammary cancer incidence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 21. JCI - Disruption of Stat3 reveals a critical role in both the initiation and the promotion stages of epithelial carcinogenesis [jci.org]
Technical Support Center: Synthesis of 7,12-Dichlorobenzo[a]anthracene Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 7,12-Dichlorobenzo[a]anthracene and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to consider when working with benzo[a]anthracene and its chlorinated derivatives?
A1: Benzo[a]anthracene and its derivatives are polycyclic aromatic hydrocarbons (PAHs) and should be handled with care as they are potentially toxic.[1] Chlorinated PAHs, in particular, can exhibit greater mutagenicity and toxicity than the parent compounds.[2] It is crucial to work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[3] Avoid inhalation of dust or vapors and skin contact.[3]
Q2: What is the general reactivity of the benzo[a]anthracene core towards electrophilic substitution?
A2: Polycyclic aromatic hydrocarbons like naphthalene, phenanthrene, and anthracene are generally more reactive than benzene in electrophilic substitution reactions.[4] This increased reactivity is due to the lower loss in stabilization energy in the intermediate steps of the reaction.[4] For benzo[a]anthracene, electrophilic attack can occur at several positions, with the 7 and 12 positions being particularly reactive.
Q3: What are some common methods for chlorinating benzo[a]anthracene?
A3: Direct chlorination of PAHs can be achieved through electrophilic aromatic substitution.[5][6] This typically involves the use of a chlorinating agent, such as chlorine gas or a substance that can deliver a chloronium ion equivalent, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[6] The catalyst polarizes the chlorinating agent, making it more electrophilic and facilitating the attack by the aromatic ring.
Q4: How can I monitor the progress of the chlorination reaction?
A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction progress. A spot of the reaction mixture is compared with a spot of the starting material (benzo[a]anthracene) on a TLC plate. The disappearance of the starting material spot and the appearance of new, typically less polar, product spots indicate the progression of the reaction. Staining with a suitable agent or visualization under UV light can be used to see the spots.
Q5: What are the expected side products in the synthesis of this compound?
A5: Due to the high reactivity of the benzo[a]anthracene core, several side products can be expected. These may include:
-
Mono-chlorinated isomers: Chlorination may occur at other positions on the aromatic rings.
-
Over-chlorination: Formation of tri-, tetra-, and other polychlorinated derivatives.
-
Oxidation products: The presence of oxidizing agents or exposure to air and light can lead to the formation of quinones, such as benz[a]anthracene-7,12-dione.[7]
Q6: What are the recommended purification techniques for this compound derivatives?
A6: Purification of chlorinated PAHs often involves a combination of chromatographic techniques. Column chromatography using silica gel or alumina is a common first step to separate the desired product from the catalyst and major impurities.[8] For separating isomers and achieving high purity, High-Performance Liquid Chromatography (HPLC) is often employed.[9] Recrystallization from a suitable solvent system can also be an effective final purification step.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | 1. Inactive catalyst (e.g., hydrated Lewis acid). 2. Insufficient amount of chlorinating agent or catalyst. 3. Low reaction temperature. 4. Impure starting material. | 1. Use freshly opened or properly stored anhydrous Lewis acid. 2. Re-evaluate the stoichiometry of the reactants and catalyst. 3. Gradually increase the reaction temperature while monitoring with TLC. 4. Purify the starting benzo[a]anthracene by recrystallization or column chromatography. |
| Formation of multiple products (complex mixture) | 1. Over-chlorination due to excess chlorinating agent or prolonged reaction time. 2. Non-selective reaction conditions. 3. Reaction temperature is too high. | 1. Use a stoichiometric amount or a slight excess of the chlorinating agent and monitor the reaction closely with TLC to stop it at the desired point. 2. Experiment with different solvents and Lewis acids to improve selectivity. 3. Perform the reaction at a lower temperature to favor the formation of the desired isomer. |
| Product is a dark, tarry substance | 1. Polymerization or decomposition of starting material or product. 2. Reaction temperature is too high. 3. Presence of strong oxidizing impurities. | 1. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). 2. Maintain a controlled and lower reaction temperature. 3. Use purified reagents and solvents. |
| Difficulty in isolating the product from the reaction mixture | 1. Product is highly soluble in the workup solvent. 2. Formation of a stable complex with the catalyst. | 1. Choose a workup solvent in which the product has lower solubility for precipitation or extraction. 2. During workup, quench the reaction with an aqueous solution (e.g., dilute HCl) to decompose the catalyst complex before extraction. |
| Purification by column chromatography is ineffective | 1. Inappropriate solvent system (eluent). 2. Co-elution of isomers or impurities with similar polarity. | 1. Perform TLC with various solvent systems to find an optimal eluent for good separation. 2. If isomers are the issue, consider using HPLC with a suitable stationary phase for better resolution. |
Experimental Protocols
Hypothetical Synthesis of this compound
This protocol is a general guideline based on established methods for electrophilic chlorination of aromatic compounds. Optimization may be required.
Materials:
-
Benzo[a]anthracene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Chlorine gas (or a suitable N-chloroimide)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 2M
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane and Dichloromethane for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser under a nitrogen atmosphere, dissolve benzo[a]anthracene (1.0 eq) in anhydrous DCM.
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath and slowly add anhydrous AlCl₃ (2.2 eq). Stir the mixture for 15 minutes.
-
Chlorination: Slowly bubble chlorine gas (2.1 eq) through the solution while maintaining the temperature at 0 °C. Alternatively, add an N-chloroimide (2.1 eq) portion-wise.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:DCM eluent). The reaction is complete when the starting material is consumed.
-
Quenching: Slowly pour the reaction mixture into a flask containing ice-cold 2M HCl to quench the reaction and decompose the catalyst.
-
Workup: Separate the organic layer. Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/DCM gradient to afford this compound.
Data Presentation
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Benzo[a]anthracene in CDCl₃
| Position | ¹H NMR | ¹³C NMR |
| 1 | 8.08 | 128.5 |
| 2 | 7.42 | 126.5 |
| 3 | 7.42 | 126.6 |
| 4 | 7.77 | 128.4 |
| 5 | 8.04 | 126.2 |
| 6 | 7.73 | 126.8 |
| 7 | 8.82 | 129.0 |
| 8 | 7.63 | 125.4 |
| 9 | 7.53 | 125.6 |
| 10 | 7.50 | 125.7 |
| 11 | 8.00 | 127.1 |
| 12 | 9.12 | 122.8 |
Note: Data is based on typical values and may vary slightly depending on the specific reference and experimental conditions.[10]
Visualizations
References
- 1. Fact sheet: Benzo anthracene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 2. Chlorinated polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 3. BENZ[A]ANTHRACENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Benzene - Wikipedia [en.wikipedia.org]
- 7. Benz(a)anthracene-7,12-dione | C18H10O2 | CID 17253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ftp.sccwrp.org [ftp.sccwrp.org]
- 9. 7,12-Dimethylbenz(a)anthracene | C20H16 | CID 6001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. BENZ(a)ANTHRACENE | C18H12 | CID 5954 - PubChem [pubchem.ncbi.nlm.nih.gov]
stability issues of 7,12-Dichlorobenzo[a]anthracene in experimental solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 7,12-Dichlorobenzo[a]anthracene in experimental solutions. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide & FAQs
This section addresses common issues and questions related to the stability of this compound solutions during experimental use.
Q1: My experimental results are inconsistent when using this compound. Could solution instability be the cause?
A1: Yes, inconsistent results are a common indicator of compound degradation. This compound, like other polycyclic aromatic hydrocarbons (PAHs), can be sensitive to environmental factors, leading to variability in the effective concentration of your working solutions. Key factors affecting stability include light exposure, solvent choice, temperature, and storage duration.
Q2: I've noticed a change in the color of my this compound solution. What does this indicate?
A2: A color change in your solution is a strong visual cue for chemical degradation. Photodegradation or oxidation can lead to the formation of new chromophoric species. If you observe a color change, it is highly recommended to prepare a fresh solution to ensure the integrity of your experiment.
Q3: What are the primary factors that cause the degradation of this compound in solution?
A3: The primary factors contributing to the degradation of this compound and other chlorinated PAHs are:
-
Light Exposure: UV radiation from sunlight or even ambient laboratory lighting can induce photochemical degradation.[1] It is crucial to protect solutions from light.
-
Solvent Choice: The solvent can significantly influence the stability of the compound. Some solvents may react with the solute or fail to provide a stable environment.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[2]
-
Oxygen: The presence of atmospheric oxygen can lead to oxidation of the compound, especially when exposed to light.
-
pH: Although less documented for this specific compound, extremes in pH can potentially affect the stability of PAHs in aqueous or semi-aqueous solutions.
Q4: How can I minimize the degradation of my this compound solutions?
A4: To minimize degradation, adhere to the following best practices:
-
Work in Low-Light Conditions: Prepare and handle solutions in a fume hood with the sash down or in a room with minimal lighting. Use amber glass vials or wrap containers in aluminum foil to block light.
-
Choose an Appropriate Solvent: Dimethyl sulfoxide (DMSO) and acetone are commonly used solvents for PAHs. For long-term storage, consider solvents in which the compound has good solubility and stability.
-
Store Properly: Store stock solutions at or below -20°C in tightly sealed containers to minimize solvent evaporation and exposure to air and moisture.[3]
-
Prepare Fresh Working Solutions: It is best practice to prepare fresh working solutions from a stock solution for each experiment to ensure concentration accuracy and minimize the impact of degradation.
-
Use High-Purity Solvents: Impurities in solvents can act as catalysts for degradation. Always use analytical or HPLC-grade solvents.
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for this compound, the following table summarizes qualitative stability information and general recommendations based on data for structurally similar PAHs and chlorinated PAHs.
| Parameter | Condition | Stability Recommendation | Rationale |
| Light | Ambient/UV Exposure | Highly Unstable | Photodegradation is a major degradation pathway for PAHs.[1][4] |
| Dark | Stable | Protection from light is critical for maintaining solution integrity. | |
| Temperature | -20°C or lower | Recommended for Long-term Storage | Low temperatures slow down degradation kinetics.[2][3] |
| 4°C | Suitable for Short-term Storage | Acceptable for solutions that will be used within a few days. | |
| Room Temperature | Not Recommended for Storage | Increased potential for degradation, especially over extended periods.[2] | |
| Solvent | DMSO, Acetone | Recommended | Good solubility and commonly used for PAHs. |
| Hexane | Use with Caution | Some studies show lower stability of PAHs in hexane compared to solid form.[2] | |
| Aqueous Buffers | Low Solubility/Stability | PAHs are hydrophobic; precipitation and degradation can occur. | |
| pH | Neutral | Recommended | Extreme pH values should be avoided as they may promote degradation. |
Disclaimer: The stability of this compound can be influenced by the specific experimental conditions. It is always advisable to perform a stability check if the solution is to be stored for an extended period.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous, analytical grade
-
Amber glass vial with a PTFE-lined cap
-
Analytical balance
-
Spatula
-
Vortex mixer
-
Pipettes
Procedure:
-
Tare the amber glass vial on the analytical balance.
-
Carefully weigh the desired amount of this compound solid into the vial. For a 10 mM solution, this will be approximately 3.25 mg per 1 mL of DMSO.
-
Record the exact weight of the compound.
-
In a fume hood, add the calculated volume of anhydrous DMSO to the vial.
-
Tightly cap the vial.
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution, but prolonged heating should be avoided.
-
Once dissolved, wrap the vial in aluminum foil for extra light protection.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C.
Protocol 2: Preparation of Working Solutions
Procedure:
-
Allow the stock solution to thaw at room temperature, protected from light.
-
Gently vortex the stock solution to ensure homogeneity.
-
Perform serial dilutions of the stock solution with the appropriate cell culture medium or experimental buffer to achieve the desired final concentration.
-
Prepare working solutions fresh for each experiment and do not store them for extended periods.
Signaling Pathways and Experimental Workflows
Signaling Pathway: Aryl Hydrocarbon Receptor (AhR) Activation and DNA Damage
This compound, as a PAH, is expected to be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can form DNA adducts. This process is often initiated by the activation of the Aryl Hydrocarbon Receptor (AhR).[5][6]
Experimental Workflow: Assessing Solution Stability
The following workflow can be used to assess the stability of your this compound solutions under your specific experimental conditions.
Signaling Pathway: Downstream Effects of DNA Damage
Unrepaired DNA damage can lead to the activation of various signaling pathways that can result in cell cycle arrest, apoptosis, or carcinogenesis.
References
- 1. Behavior and prediction of photochemical degradation of chlorinated polycyclic aromatic hydrocarbons in cyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. 7,12-Dimethylbenz(a)anthracene | C20H16 | CID 6001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pjoes.com [pjoes.com]
- 5. DMBA promotes ErbB2-mediated carcinogenesis via ErbB2 and estrogen receptor pathway activation and genomic instability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential signaling pathway activation in 7,12-dimethylbenz[a] anthracene (DMBA)-treated mammary stem/progenitor cells from species with varying mammary cancer incidence - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 7,12-Dichlorobenzo[a]anthracene (DMBA)-Induced Tumor Models for Preclinical Research
For researchers, scientists, and drug development professionals, the selection of an appropriate animal model is a critical step in preclinical cancer research. Among the chemically induced models, 7,12-Dichlorobenzo[a]anthracene (DMBA) has long been a staple for inducing tumors, particularly mammary carcinomas, that recapitulate aspects of human disease. This guide provides a comprehensive comparison of DMBA-induced tumor models, detailing experimental protocols, presenting key quantitative data, and visualizing the underlying molecular mechanisms.
Experimental Protocols: Inducing Tumors with DMBA
The successful induction of tumors using DMBA is dependent on several factors, including the animal model, the dose and route of administration, and the experimental timeline. Below are summaries of common protocols.
Mammary Tumor Induction in Rodents
DMBA is frequently used to induce mammary tumors in both rats and mice. Sprague-Dawley and Wistar rats, as well as various mouse strains like BALB/c and C57BL/6, are commonly employed.
-
Oral Gavage: A single oral dose of DMBA is a widely used method. For instance, a single dose of 50 mg/kg body weight administered to heterozygous BALB/c Trp53 knockout female mice has been shown to accelerate the induction of mammary carcinomas.[1][2] In another study, MMTV-ErbB2 transgenic mice were given 1 mg of DMBA weekly for 6 weeks via oral gavage.[3]
-
Subcutaneous Injection: This method involves injecting DMBA directly into the mammary fat pad. A single subcutaneous dose of 20 mg of DMBA has been used to induce mammary tumors in Wistar rats.[4]
-
Intraductal Administration: To specifically target the mammary ducts, DMBA can be administered directly into the nipple. This method has been used in postpartum Wistar rats to selectively induce ductal carcinomas.[5]
Ovarian Tumor Induction
DMBA can also be used to induce ovarian tumors. One method involves a single injection of DMBA under the bursa of the ovary in mice.[6][7] Another approach in rats involves injecting the DMBA solution under the ovarian capsule, with a dose of 1.5 mg showing a high tumor formation rate.[8]
Oral Cancer Induction
For oral cancer models, DMBA is typically applied directly to the oral mucosa. In hamsters, a 0.5% solution of DMBA in the left oral mucosa for 10 weeks has been used to induce squamous cell carcinoma.[9]
Comparative Data on DMBA-Induced Tumorigenesis
The efficacy of DMBA in inducing tumors can be assessed by parameters such as tumor incidence, latency (time to tumor appearance), and multiplicity (number of tumors per animal). The following tables summarize data from various studies.
| Animal Model | DMBA Dose and Administration Route | Tumor Incidence | Mean Tumor Latency | Tumor Multiplicity (per animal) | Reference |
| Heterozygous BALB/c Trp53 knockout mice | Single oral dose of 50 mg/kg | 75.0% (15/20) | 19 weeks (first palpable) | 1-4 | [10] |
| MMTV-ErbB2 transgenic mice | 1 mg weekly for 6 weeks via oral gavage | Significantly enhanced | Reduced | Increased | |
| CD2F1 mice (long latency) | DMBA alone | 90% | 218 ± 27 days | Not specified | |
| CD2F1 mice (short latency) | Medroxyprogesterone Acetate (MPA) + DMBA | 100% | 65 ± 11 days | Not specified | [11] |
| Smad3 heterozygous mice | 1.0 mg weekly for 5 weeks via oral gavage | Significantly higher | As early as 13 weeks | Not specified | [12] |
| Wistar rats | Intraductal injection | 81.8% (9/11) invasive ductal tumors at 20 weeks | 9 weeks (first carcinoma) | Not specified | [5] |
| Sprague-Dawley rats | 1.5 mg injection under the ovarian capsule | 86.4% (38/44) | Up to 120 days | Not specified | [8] |
Comparison with Other Carcinogen-Induced Models
DMBA-induced models are often compared to those induced by other chemical carcinogens, such as N-methyl-N-nitrosourea (MNU) and 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP).
| Feature | DMBA-Induced Model | MNU-Induced Model | PhIP-Induced Model |
| Metabolic Activation | Requires metabolic activation by cytochrome P450 enzymes.[13] | Direct-acting carcinogen, does not require metabolic activation.[13] | Requires metabolic activation. |
| Tumor Latency | Generally has a longer latency period compared to MNU.[13] | Shorter latency period.[13] | Modest acceleration of tumor induction.[2] |
| Tumor Histology | Induces mammary carcinomas with distinct biphasic structures of luminal and myoepithelial cells.[2][10] | Induces tumors with higher proliferative and mitotic activity indices, suggesting increased aggressiveness.[13] | Induces solid/microacinar structures with pleomorphic cells.[2][10] |
| Genetic Mutations | Frequently associated with Hras mutations at codon 61 and Pik3ca mutations.[10][14] Long latency tumors often have Pik3ca and Pten mutations.[14] | - | Associated with different molecular mechanisms, including Wnt/β-catenin signaling and PI3K/AKT activation independent of gene mutations.[2][10] |
Signaling Pathways in DMBA-Induced Carcinogenesis
DMBA-induced tumorigenesis is a multi-step process involving the activation of several key oncogenic signaling pathways. The metabolic activation of DMBA leads to the formation of DNA adducts, initiating mutations and genomic instability.[3][15] This, in turn, drives the aberrant activation of pathways controlling cell proliferation, survival, and differentiation.
Caption: Key signaling pathways activated by DMBA leading to tumorigenesis.
Studies have shown that DMBA-induced mammary tumors exhibit elevated expression of the aryl hydrocarbon receptor (AhR), c-myc, and cyclin D1.[16][17] Furthermore, elements of the Wnt and NF-kappa B signaling pathways are frequently upregulated.[16][17] In certain contexts, DMBA induces mutations in Hras, leading to the activation of the MAPK signaling pathway.[2][10] The PI3K/Akt pathway is also commonly activated, with a high frequency of activating mutations in Pik3ca and loss of function mutations in Pten observed in long-latency DMBA-induced tumors.[11][14] DMBA exposure can also enhance epidermal growth factor receptor (EGFR)/ErbB2 signaling.[3]
Experimental Workflow for a DMBA-Induced Tumor Study
A typical experimental workflow for a study utilizing a DMBA-induced tumor model is outlined below.
Caption: Generalized experimental workflow for DMBA-induced tumorigenesis studies.
Conclusion
DMBA-induced tumor models offer a valuable and versatile platform for studying carcinogenesis and evaluating novel therapeutic agents. The ability to control the timing and location of tumor induction, coupled with the molecular similarities to certain human cancers, makes these models highly relevant for preclinical research. However, researchers must carefully consider the specific animal strain, DMBA dosage, and administration route to best model the aspect of cancer they wish to study. The heterogeneity in tumor types and genetic mutations that can arise from different protocols underscores the importance of thorough model characterization. By understanding the nuances of these models, the scientific community can continue to leverage them to make significant strides in the fight against cancer.
References
- 1. Frontiers | The Unique Genetic and Histological Characteristics of DMBA-Induced Mammary Tumors in an Organoid-Based Carcinogenesis Model [frontiersin.org]
- 2. Different properties of mammary carcinogenesis induced by two chemical carcinogens, DMBA and PhIP, in heterozygous BALB/c Trp53 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DMBA promotes ErbB2-mediated carcinogenesis via ErbB2 and estrogen receptor pathway activation and genomic instability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Induction of Mammary Carcinogenesis Using 7,12-Dimethylbenz(a)anthracene and Xenograft in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of ductal carcinomas by intraductal administration of 7,12-dimethylbenz(a)anthracene in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7,12-Dimethylbenz[a]anthracene-Induced Malignancies in a Mouse Model of Menopause - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7,12-dimethylbenz[a]anthracene-induced malignancies in a mouse model of menopause - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of 7,12-dimethylbenz(a)anthracene-induced rat epithelial ovarian tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phcog.com [phcog.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. DMBA induced mouse mammary tumors display high incidence of activating Pik3caH1047 and loss of function Pten mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carcinogen 7,12-dimethylbenz[a]anthracene-induced mammary tumorigenesis is accelerated in Smad3 heterozygous mice compared to Smad3 wild type mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mammary Cancer Models: An Overview from the Past to the Future | In Vivo [iv.iiarjournals.org]
- 14. DMBA induced mouse mammary tumors display high incidence of activating Pik3caH1047 and loss of function Pten mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Oncogenic signaling pathways activated in DMBA-induced mouse mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of the Carcinogenic Potency of 7,12-Dimethylbenz[a]anthracene and Benzo[a]pyrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the carcinogenic potency of two well-characterized polycyclic aromatic hydrocarbons (PAHs): 7,12-dimethylbenz[a]anthracene (DMBA) and benzo[a]pyrene (BaP). Due to the limited availability of carcinogenicity data for 7,12-Dichlorobenzo[a]anthracene, this guide focuses on DMBA as a potent analogue for comparison with the benchmark PAH, BaP. The information presented is supported by experimental data to assist researchers in understanding their relative carcinogenic strengths and mechanisms of action.
Quantitative Carcinogenic Potency
The carcinogenic potency of a chemical is often quantified by the TD50 value, which is the chronic daily dose rate in mg/kg body weight/day that would induce tumors in half of the test animals that would have otherwise remained tumor-free.[1] A lower TD50 value indicates a higher carcinogenic potency.
| Compound | Species | Exposure Route | Target Organ(s) | TD50 (mg/kg/day) | Reference |
| 7,12-Dimethylbenz[a]anthracene (DMBA) | Rat | Oral | Mammary Gland, Skin, Forestomach | 0.031 | [2] |
| Mouse | Dermal | Skin, Lung | 0.012 | [2] | |
| Benzo[a]pyrene (BaP) | Rat | Oral | Mammary Gland, Forestomach, Liver | 0.096 | [2] |
| Mouse | Dermal | Skin, Lung, Forestomach | 0.045 | [2] |
Note: TD50 values can vary depending on the experimental conditions, including the animal strain, sex, and specific protocol used. The values presented here are for comparative purposes and represent the harmonic mean from multiple experiments in the Carcinogenic Potency Database.
Mechanisms of Carcinogenesis
Both DMBA and BaP are procarcinogens, meaning they require metabolic activation to exert their carcinogenic effects. This activation process converts the parent compounds into highly reactive electrophilic metabolites that can bind to cellular macromolecules like DNA, leading to mutations and the initiation of cancer.
Metabolic Activation
The primary pathway for the metabolic activation of both DMBA and BaP involves cytochrome P450 (CYP) enzymes, primarily CYP1A1 and CYP1B1, and epoxide hydrolase.
-
Benzo[a]pyrene (BaP): BaP is metabolized to various intermediates, with the ultimate carcinogenic metabolite being (+)-benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE). BPDE is a highly reactive molecule that readily forms covalent adducts with DNA, particularly with guanine bases. These bulky DNA adducts can distort the DNA helix, leading to errors during DNA replication and repair, and ultimately to mutations in critical genes like the p53 tumor suppressor gene.
-
7,12-Dimethylbenz[a]anthracene (DMBA): Similar to BaP, DMBA undergoes metabolic activation to form diol epoxides. The methyl groups at the 7 and 12 positions significantly influence its metabolism and carcinogenic activity, making it a particularly potent carcinogen. The ultimate carcinogenic metabolites are the bay-region diol epoxides, which form DNA adducts, primarily with adenine and guanine residues.
dot
Caption: Metabolic activation pathways of BaP and DMBA.
Experimental Protocols
The following are summaries of typical experimental protocols used to assess the carcinogenicity of DMBA and BaP in mice.
DMBA-Induced Mammary Carcinogenesis in Rats
This protocol is widely used to study breast cancer.
-
Animals: Female Sprague-Dawley rats, 50-55 days old.
-
Carcinogen Administration: A single intragastric gavage of 20 mg of DMBA dissolved in 1 ml of sesame oil.
-
Observation Period: Animals are monitored for tumor development for up to 25 weeks. Mammary tumors are palpated and their location and size are recorded weekly.
-
Endpoint: The incidence, multiplicity, and latency of mammary tumors are determined. Histopathological analysis is performed to confirm the tumor type.
BaP-Induced Skin Carcinogenesis in Mice
This is a classic two-stage carcinogenesis model.
-
Animals: Female SENCAR mice, 7-9 weeks old.
-
Initiation: A single topical application of BaP (typically 50-200 nmol) in acetone to the shaved dorsal skin.
-
Promotion: Beginning one week after initiation, twice-weekly topical applications of a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), in acetone.
-
Observation Period: Mice are observed for the appearance of skin tumors for at least 20 weeks. The number and size of tumors are recorded weekly.
-
Endpoint: The primary endpoints are the incidence and multiplicity of skin papillomas and carcinomas.
dot
Caption: Experimental workflows for DMBA and BaP carcinogenesis.
Signaling Pathways Implicated in Carcinogenesis
The DNA damage induced by DMBA and BaP adducts triggers a cascade of cellular signaling events. A critical pathway involves the tumor suppressor protein p53.
Upon DNA damage, p53 is activated and can induce cell cycle arrest to allow for DNA repair. If the damage is too severe, p53 can trigger apoptosis (programmed cell death) to eliminate the potentially cancerous cell. Mutations in the TP53 gene, which are frequently observed in tumors induced by PAHs, can disrupt this protective mechanism, allowing cells with damaged DNA to proliferate and accumulate further mutations, ultimately leading to cancer.
dot
Caption: p53 signaling pathway in response to PAH-induced DNA damage.
References
A Comparative Analysis of 7,12-Dichlorobenzo[a]anthracene and Other Polycyclic Aromatic Hydrocarbons
This guide provides a comparative overview of 7,12-Dichlorobenzo[a]anthracene against other prominent polycyclic aromatic hydrocarbons (PAHs), namely Benzo[a]pyrene (BaP) and 7,12-Dimethylbenzo[a]anthracene (DMBA). The focus is on their carcinogenic and toxicological properties, supported by available experimental data and methodologies. This document is intended for researchers, scientists, and professionals in drug development.
Executive Summary
Comparative Quantitative Data
Direct comparative quantitative data for the carcinogenicity and toxicity of this compound alongside BaP and DMBA is limited. The following table summarizes available data for the well-characterized PAHs, BaP and DMBA, to provide a benchmark for understanding the potential relative potency of chlorinated PAHs.
| Parameter | Benzo[a]pyrene (BaP) | 7,12-Dimethylbenzo[a]anthracene (DMBA) | This compound |
| Carcinogenicity | |||
| Tumor Initiating Activity (mouse skin) | Potent initiator | Very potent initiator | Data not readily available |
| Tumor Incidence (various models) | Induces tumors in multiple organs | Potent organ-specific carcinogen, widely used to induce mammary tumors in rats[1][2] | Data not readily available |
| Genotoxicity | |||
| Ames Test (Mutagenicity) | Mutagenic with metabolic activation | Mutagenic with metabolic activation[3] | Expected to be mutagenic, potentially more so than parent PAH, but specific comparative data is scarce. |
| DNA Adduct Formation | Forms covalent adducts with DNA, primarily via its diol epoxide metabolite[4] | Forms DNA adducts, a critical step in its carcinogenic mechanism[2] | Expected to form DNA adducts, but specific adduct profiles and quantities are not well-documented in comparative studies. |
| Receptor Binding | |||
| Aryl Hydrocarbon Receptor (AhR) Binding Affinity | High affinity ligand | High affinity ligand | Higher binding affinity than 7-chlorobenz[a]anthracene, suggesting chlorination enhances affinity. |
| Toxicological Indices | |||
| Acute Toxicity (LD50) | Data varies by route and species | A powerful laboratory carcinogen and immunosuppressor[1] | Data not readily available |
Note: The table highlights the significant data gap for this compound. The information provided for BaP and DMBA is based on extensive research and serves as a reference for the anticipated, but not yet fully quantified, potency of its chlorinated analog.
Experimental Protocols
Understanding the methodologies used to generate the comparative data is crucial for its interpretation. Below are detailed protocols for key experiments cited in the study of PAHs.
In Vivo Carcinogenicity Study (Two-Stage Mouse Skin Carcinogenesis Model)
This model is a classic method to assess the tumor-initiating and promoting potential of chemical compounds.
-
Animal Model: Typically, a sensitive mouse strain such as SENCAR or CD-1 is used.
-
Initiation Phase: A single, sub-carcinogenic dose of the test compound (e.g., BaP, DMBA) is applied topically to a shaved area of the mouse's back.
-
Promotion Phase: Two weeks after initiation, a tumor-promoting agent (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA) is repeatedly applied to the same area, usually twice a week, for a period of 20-30 weeks.
-
Observation and Data Collection: The number and size of skin papillomas are recorded weekly. The study endpoint is often the number of tumors per mouse (tumor multiplicity) and the percentage of mice with tumors (tumor incidence).
-
Histopathology: At the end of the study, skin lesions are histologically examined to confirm the diagnosis of papillomas and to identify any progression to squamous cell carcinomas.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used short-term assay to evaluate the mutagenic potential of a chemical.
-
Tester Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it) are used. These strains carry different mutations in the histidine operon.
-
Metabolic Activation: Since many PAHs are not mutagenic themselves but become so after metabolism, the test is often performed in the presence of a liver extract (S9 fraction) from rats or hamsters pre-treated with an enzyme inducer. This S9 fraction contains cytochrome P450 enzymes that metabolize the PAH to its active form.
-
Exposure: The tester strains are exposed to various concentrations of the test compound, with and without the S9 mix, and plated on a minimal agar medium lacking histidine.
-
Incubation and Scoring: The plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation (reversion) to a histidine-prototrophic state will be able to grow and form colonies.
-
Data Analysis: The number of revertant colonies is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.
Aryl Hydrocarbon Receptor (AhR) Binding Affinity Assay
This assay determines the ability of a compound to bind to the AhR, a key step in mediating the toxic effects of many PAHs.
-
Receptor Preparation: The AhR is typically obtained from the cytosolic fraction of liver homogenates from untreated animals (e.g., rats or mice) or from cell lines expressing the receptor.
-
Competitive Binding: A constant concentration of a radiolabeled high-affinity AhR ligand (e.g., [³H]2,3,7,8-tetrachlorodibenzo-p-dioxin, [³H]TCDD) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: After incubation, the receptor-ligand complexes are separated from the unbound radioligand. This can be achieved by various methods, such as hydroxylapatite adsorption or size-exclusion chromatography.
-
Quantification: The amount of radioactivity bound to the receptor is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. From this, the equilibrium dissociation constant (Ki), a measure of binding affinity, can be calculated. A lower Ki value indicates a higher binding affinity. More modern techniques like microscale thermophoresis are also being employed for quantifying AhR-ligand binding affinities[5][6][7].
Signaling Pathways and Experimental Workflows
The biological effects of PAHs are mediated through complex signaling pathways, primarily initiated by the activation of the Aryl Hydrocarbon Receptor.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway initiated by PAHs.
Experimental Workflow for In Vivo Carcinogenicity Assessment
Caption: Workflow for a two-stage mouse skin carcinogenicity study.
Conclusion
The available evidence strongly suggests that this compound is a potent biologically active compound, likely possessing significant carcinogenic and toxic properties. Its enhanced binding to the Aryl Hydrocarbon Receptor compared to its non-chlorinated analog points towards a potentially higher potency. However, the lack of direct comparative studies with benchmark PAHs like Benzo[a]pyrene and 7,12-Dimethylbenzo[a]anthracene makes a definitive quantitative assessment challenging.
For researchers and drug development professionals, this highlights a critical knowledge gap. Further research, including head-to-head in vivo carcinogenicity studies and detailed metabolic profiling, is necessary to accurately determine the risk posed by this compound and other chlorinated PAHs. In the interim, it is prudent to handle this compound with a high degree of caution, assuming a potency at least comparable to, and potentially greater than, that of DMBA and BaP. The experimental protocols and pathway information provided in this guide offer a framework for designing and interpreting future studies aimed at filling this data void.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic activation of polycyclic aromatic hydrocarbons to mutagens in the Ames test by various animal species including man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. novel-method-for-quantifying-ahr-ligand-binding-affinities-using-microscale-thermophoresis - Ask this paper | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of 7,12-Dichlorobenzo[a]anthracene Metabolites: An Analog-Based Approach
A comprehensive review of scientific literature reveals a significant lack of available data on the specific metabolites of 7,12-Dichlorobenzo[a]anthracene. To provide a valuable resource for researchers, this guide presents a comparative analysis of the metabolites of the structurally similar and extensively studied polycyclic aromatic hydrocarbon (PAH), 7,12-dimethylbenz[a]anthracene (DMBA) . This analog serves as a pertinent model to illustrate the metabolic pathways, analytical methodologies, and biological implications that are likely relevant to the metabolism of other substituted benzo[a]anthracenes.
The metabolism of DMBA is a critical area of study in toxicology and carcinogenesis, as it is a potent procarcinogen that requires metabolic activation to exert its deleterious effects. This guide will delve into the various metabolites of DMBA, their mechanisms of formation, and their comparative biological activities, providing researchers, scientists, and drug development professionals with a detailed overview.
Metabolic Activation and Detoxification Pathways of DMBA
The biotransformation of DMBA is primarily mediated by the cytochrome P450 monooxygenase system, leading to the formation of a variety of metabolites through several competing pathways. These pathways can be broadly categorized into detoxification and activation routes. Detoxification pathways generally involve hydroxylation of the methyl groups, while activation pathways involve epoxidation of the aromatic rings, particularly in the "bay region."
The initial metabolic steps involve the formation of arene oxides, which can then be converted to dihydrodiols by epoxide hydrolase or rearranged to form phenols. Hydroxylation can also occur at the 7- and 12-methyl groups, leading to the formation of hydroxymethyl derivatives. These metabolites can undergo further biotransformation, including conjugation with glucuronic acid or sulfate to facilitate excretion.
However, the formation of specific dihydrodiol epoxides is a critical activation step. The bay-region diol epoxides, such as DMBA-3,4-diol-1,2-epoxide, are highly reactive electrophiles that can form covalent adducts with cellular macromolecules, including DNA. These DNA adducts, if not repaired, can lead to mutations and initiate the process of carcinogenesis.
Below is a diagram illustrating the generalized metabolic pathways of DMBA.
Figure 1: Generalized metabolic activation and detoxification pathways of 7,12-dimethylbenz[a]anthracene (DMBA).
Comparative Analysis of Key DMBA Metabolites
The biological activity of DMBA metabolites varies significantly, with some being relatively inert detoxification products and others being highly mutagenic and carcinogenic. The following table summarizes the key characteristics of major DMBA metabolites.
| Metabolite Class | Specific Examples | Key Enzymes Involved | Biological Activity | References |
| Hydroxymethyl Derivatives | 7-Hydroxymethyl-12-methylbenz[a]anthracene (7-OHM-12-MBA), 7-Methyl-12-hydroxymethylbenz[a]anthracene, 7,12-Dihydroxymethylbenz[a]anthracene | Cytochrome P450 (CYP1A1, CYP1B1) | Generally considered detoxification products, but some retain weak mutagenic activity.[1] | [1] |
| trans-Dihydrodiols | DMBA-trans-3,4-diol, DMBA-trans-5,6-diol, DMBA-trans-8,9-diol | Cytochrome P450, Epoxide Hydrolase | Precursors to highly reactive diol epoxides. DMBA-trans-3,4-diol is a particularly potent proximate carcinogen.[1] | [1] |
| Diol Epoxides | anti-DMBA-3,4-diol-1,2-epoxide, syn-DMBA-3,4-diol-1,2-epoxide | Cytochrome P450 | Ultimate carcinogenic metabolites. They are highly electrophilic and react with DNA to form adducts, leading to mutations. | |
| Phenols | 2-, 3-, 4-, 5-, and 6-hydroxy-DMBA | Cytochrome P450 | Generally considered detoxification products, but some may exhibit toxicity. |
Experimental Protocols
The identification and quantification of DMBA metabolites are crucial for understanding its metabolism and toxicity. High-performance liquid chromatography (HPLC) is a commonly used technique for separating and analyzing these metabolites.
Experimental Protocol: HPLC Analysis of DMBA Metabolites
Objective: To separate and identify DMBA metabolites produced in an in vitro incubation system (e.g., liver microsomes).
Materials:
-
Liver microsomes (e.g., from rat, mouse, or human)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
7,12-Dimethylbenz[a]anthracene (DMBA)
-
Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Organic solvents for extraction (e.g., ethyl acetate, acetone)
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase HPLC column (e.g., C18)
-
Metabolite standards (if available)
Procedure:
-
Incubation:
-
Prepare an incubation mixture containing liver microsomes, the NADPH regenerating system, and buffer.
-
Add DMBA (typically dissolved in a small volume of a suitable solvent like acetone or DMSO) to initiate the reaction.
-
Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a cold organic solvent (e.g., a mixture of ethyl acetate and acetone).
-
-
Extraction:
-
Vortex the mixture vigorously to extract the metabolites into the organic phase.
-
Centrifuge to separate the organic and aqueous layers.
-
Carefully collect the organic layer and evaporate it to dryness under a stream of nitrogen.
-
-
HPLC Analysis:
-
Reconstitute the dried extract in a small volume of the HPLC mobile phase.
-
Inject the sample onto the HPLC system.
-
Elute the metabolites using a gradient of two mobile phases (e.g., water and methanol or acetonitrile).
-
Monitor the elution of metabolites using a UV detector at a suitable wavelength (e.g., 254 nm) or a fluorescence detector with appropriate excitation and emission wavelengths.
-
Identify the metabolites by comparing their retention times with those of authentic standards (if available) or by collecting fractions for further analysis by mass spectrometry or NMR.
-
The following diagram illustrates the general workflow for the analysis of DMBA metabolites.
References
Cross-Species Comparison of 7,12-Dimethylbenz[a]anthracene (DMBA) Toxicity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-species toxicological profile of 7,12-dimethylbenz[a]anthracene (DMBA) is critical for its application in carcinogenesis research and for assessing its potential human health risks. This guide provides a comparative overview of DMBA toxicity across various animal models, supported by experimental data and detailed methodologies.
Quantitative Toxicity Data
DMBA is a potent organ-specific carcinogen and immunosuppressor widely used in experimental cancer studies.[1] Its toxicity varies across species, routes of administration, and the target organ. The following tables summarize key quantitative toxicity data.
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Rat | Oral | 327 | [2][3] |
| Mouse | Oral | 340 | [2][4] |
| Mouse | Intraperitoneal | 54 | [2] |
Table 1: Acute Toxicity of DMBA (LD50)
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
| Species & Strain | Target Organ | Dosing Regimen | Tumor Incidence | Reference |
| Rat (Sprague-Dawley) | Mammary Gland | Single oral gavage of 20 mg | 100% | |
| Mouse (SENCAR) | Skin | Single topical application of 10 nmol, followed by promotion | Papillomas and squamous cell carcinomas | |
| Hamster (Syrian Golden) | Cheek Pouch | Topical application of 0.5% DMBA solution three times a week for 6 weeks | Squamous cell carcinoma | [5] |
Table 2: Carcinogenic Doses of DMBA (Tumorigenic Dose)
This table provides examples of doses used to induce tumors in different species, which can be considered analogous to a Tumorigenic Dose 50 (TD50), the dose causing tumors in 50% of the animals.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing toxicological studies. Below are summaries of common experimental protocols for inducing tumors with DMBA in different species.
DMBA-Induced Mammary Carcinogenesis in Rats
This model is widely used to study breast cancer.
-
Animal Model: Female Sprague-Dawley rats, typically 50-60 days old.
-
Carcinogen Preparation: DMBA is dissolved in a vehicle such as corn oil or sesame oil.
-
Administration: A single dose of DMBA (e.g., 20 mg or 80 mg/kg body weight) is administered via oral gavage.
-
Tumor Monitoring: Animals are palpated weekly to monitor for the appearance, location, and size of mammary tumors.
-
Endpoint: The study duration is typically 15-20 weeks, after which tumors are excised, counted, weighed, and processed for histopathological analysis.
DMBA-Induced Skin Papillomas in Mice
This two-stage carcinogenesis model is a classic system for studying tumor initiation and promotion.
-
Animal Model: Female SENCAR or other susceptible mouse strains, typically 7-9 weeks old.
-
Initiation: A single topical application of DMBA (e.g., 100-400 nmol in acetone) is applied to the shaved dorsal skin.
-
Promotion: Starting one to two weeks after initiation, a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically to the same area, typically twice a week for up to 20 weeks.
-
Tumor Monitoring: The number and size of skin papillomas are recorded weekly.
-
Endpoint: The experiment is continued for a predetermined period, and skin tumors are collected for analysis.
DMBA-Induced Oral Carcinogenesis in Hamsters
The hamster cheek pouch model is a well-established model for studying oral cancer.
-
Animal Model: Male Syrian golden hamsters.
-
Carcinogen Application: A solution of DMBA in a vehicle like mineral oil (e.g., 0.5%) is applied topically to the buccal pouch, typically three times a week.[5][6]
-
Tumor Development: Tumors develop over a period of several weeks to months.
-
Endpoint: At the end of the study, the cheek pouches are examined for tumors, which are then processed for histopathological evaluation.[5][6]
Key Signaling Pathways in DMBA Toxicity
The toxicity of DMBA is intrinsically linked to its metabolic activation and subsequent interaction with cellular macromolecules. The Aryl Hydrocarbon Receptor (AhR) signaling pathway plays a pivotal role in this process.
The carcinogenic and toxic effects of DMBA are initiated by its metabolic activation, a process primarily mediated by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1.[7] The expression of these enzymes is regulated by the Aryl Hydrocarbon Receptor (AhR).
Upon entering the cell, DMBA binds to the AhR, which is located in the cytoplasm in a complex with other proteins. This binding causes the complex to translocate to the nucleus. In the nucleus, the AhR-DMBA complex dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, including CYP1A1 and CYP1B1, leading to their increased transcription.
The induced CYP enzymes metabolize DMBA into reactive intermediates, primarily DMBA-3,4-diol-1,2-epoxide.[7] This ultimate carcinogen can then form covalent adducts with DNA, leading to mutations and the initiation of cancer if not repaired.[8]
References
- 1. 7,12-Dimethylbenz(a)anthracene - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. 7,12-Dimethylbenz(a)anthracene | C20H16 | CID 6001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Effect of nicotine on 7,12-dimethylbenz[a]anthracene carcinogenesis in hamster cheek pouch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential signaling pathway activation in 7,12-dimethylbenz[a] anthracene (DMBA)-treated mammary stem/progenitor cells from species with varying mammary cancer incidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating Analytical Methods for 7,12-Dichlorobenzo[a]anthracene Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 7,12-Dichlorobenzo[a]anthracene, a polycyclic aromatic hydrocarbon (PAH), is critical in environmental monitoring, toxicology studies, and drug development due to its potential carcinogenic properties. This guide provides a comparative overview of common analytical methods applicable to its quantification, supported by experimental data from studies on analogous PAHs. Detailed methodologies and a general workflow for method validation are also presented to aid researchers in establishing robust analytical procedures.
Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) or Diode-Array Detection (DAD), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent techniques for the analysis of PAHs. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
| Parameter | HPLC-FLD/DAD | GC-MS |
| Principle | Separation based on polarity, detection via fluorescence or UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. |
| Sensitivity | Generally very high, especially with fluorescence detection. | High, particularly with selected ion monitoring (SIM) or tandem MS (MS/MS). |
| Selectivity | Good, enhanced by programmable fluorescence detection. | Excellent, provides structural information for definitive identification. |
| Sample Volatility | Not a limiting factor for non-volatile compounds. | Requires analytes to be volatile or amenable to derivatization. |
| Matrix Effects | Can be significant, requiring effective sample cleanup. | Can be minimized with appropriate sample preparation and instrumental techniques. |
| Typical Analytes | Wide range of PAHs, including isomers. | Broad range of volatile and semi-volatile PAHs. |
Performance Data for PAH Analysis
The following table summarizes typical performance characteristics for the analysis of PAHs using HPLC and GC-MS, providing a benchmark for the validation of a method for this compound.
| Method | Analyte/Matrix | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| HPLC-FLD | 10 PAHs in ambient air | >0.99 | 10-50 pg | - | - | [1] |
| HPLC-DAD | 7,12-Dimethylbenz[a]anthracene in rat tissues | - | 0.98 ng/mL (ppb) | - | - | [2] |
| HPLC-FLD | 15 PAHs in seafood | - | - | - | - | [3] |
| GC-MS | 13 PAHs in mineral water | 0.983-0.999 | 0.03-0.1 ng/mL | - | 71-90 | [4] |
| GC-MS | 5 PAHs in urban dust | >0.99 | <0.075 µg/g | <0.250 µg/g | - | [5] |
| GC-MS/MS | 8 PAHs in herbal medicines | >0.99 | - | - | - | [6] |
| GC-MS | 16 PAHs in fish | >0.99 | - | - | 80-139 | [7] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for reliable quantification. Below are generalized procedures for sample preparation and analysis based on established methods for PAHs.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a widely adopted sample preparation technique for a variety of matrices.[3][7]
-
Homogenization: Homogenize the sample (e.g., tissue, soil, food product).
-
Extraction:
-
Weigh a representative portion of the homogenized sample into a centrifuge tube.
-
Add an appropriate organic solvent (e.g., acetonitrile).
-
Add extraction salts (e.g., magnesium sulfate, sodium chloride).
-
Shake or vortex vigorously to ensure thorough mixing and extraction of the analytes.
-
-
Centrifugation: Centrifuge the sample to separate the organic layer from the solid matrix and aqueous phase.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take an aliquot of the supernatant (organic layer).
-
Add a dSPE cleanup sorbent mixture (e.g., primary secondary amine (PSA), C18, and magnesium sulfate) to remove interfering matrix components.
-
Vortex and centrifuge.
-
-
Final Extract: The resulting supernatant is the final extract, ready for analysis by HPLC or GC-MS.
Instrumental Analysis
-
Chromatographic System: An HPLC system equipped with a gradient pump, autosampler, and a fluorescence detector.
-
Column: A C18 column specifically designed for PAH analysis (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Flow Rate: Typically around 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: A fluorescence detector with programmable excitation and emission wavelengths optimized for the specific PAH. For initial method development for this compound, a diode-array detector can be used to determine the optimal absorbance wavelengths.
-
Chromatographic System: A GC system coupled to a mass spectrometer.
-
Column: A low-bleed capillary column suitable for semi-volatile compounds (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Splitless injection is typically used for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the PAHs based on their boiling points. A typical program might start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 300°C), and hold for a period.[5]
-
Mass Spectrometer: Operated in either full scan mode for initial identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for validating an analytical method for the quantification of a PAH like this compound.
Caption: A flowchart of the key stages in analytical method validation.
This guide provides a foundational framework for researchers to develop and validate a robust analytical method for the quantification of this compound. By leveraging the established methodologies for similar PAHs and following a systematic validation process, reliable and accurate data can be generated for critical research and development applications.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Determination of 7,12-dimethylbenz[a]anthracene in orally treated rats by high-performance liquid chromatography and transfer stripping voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
A Comparative Analysis of 7,12-Dichlorobenzo[a]anthracene and Its Analogs: A Guide for Researchers
A detailed examination of the potent carcinogen 7,12-dimethylbenz[a]anthracene (DMBA) provides a crucial framework for understanding the potential biological activities of its lesser-studied analog, 7,12-Dichlorobenzo[a]anthracene. Due to a scarcity of direct experimental data for the dichloro- derivative, this guide leverages the extensive research on DMBA to offer a comparative perspective for researchers, scientists, and drug development professionals.
While both compounds share the same benzo[a]anthracene core, the substitution of methyl groups with chlorine atoms is anticipated to significantly influence their metabolic activation, cytotoxicity, and overall carcinogenic potential. This guide summarizes the known quantitative data for DMBA, outlines key experimental protocols, and presents signaling pathway diagrams to facilitate a deeper understanding of these differences.
Comparative Biological Activity
The biological activity of polycyclic aromatic hydrocarbons (PAHs) like benzo[a]anthracene and its derivatives is intrinsically linked to their metabolism. The following table summarizes key comparative data between DMBA and the predicted activities of this compound, based on the general properties of chlorinated PAHs.
| Parameter | 7,12-Dimethylbenz[a]anthracene (DMBA) | This compound (Predicted) |
| Carcinogenicity | Potent carcinogen, widely used as a tumor initiator in research. | Predicted to be a potent carcinogen, potentially with altered target organ specificity. |
| Metabolic Activation | Metabolized by cytochrome P450 enzymes (CYP1A1, CYP1B1) to form reactive diol epoxides that bind to DNA.[1] | Expected to be metabolized by similar CYP enzymes. The presence of chlorine atoms may alter the rate and regioselectivity of metabolism. |
| Cytotoxicity | Exhibits cytotoxicity in various cell lines, with IC50 values varying depending on the cell type and metabolic capacity. | Predicted to be cytotoxic. Chlorination can sometimes increase the toxicity of PAHs. |
| Aryl Hydrocarbon Receptor (AhR) Activation | Potent activator of the AhR, leading to the induction of metabolic enzymes. | Expected to be an AhR activator, a common mechanism for halogenated aromatic hydrocarbons.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of common experimental protocols used to assess the biological activity of compounds like DMBA.
In Vitro Metabolism Assay
This protocol is used to determine the rate and profile of metabolites formed from a parent compound by liver microsomes, which are rich in metabolic enzymes.
-
Preparation of Microsomes: Liver microsomes are prepared from homogenized liver tissue by differential centrifugation.
-
Incubation: The test compound (e.g., DMBA) is incubated with the liver microsomes in the presence of an NADPH-generating system (which provides the necessary cofactors for CYP enzyme activity) at 37°C.
-
Extraction: The reaction is stopped, and the metabolites are extracted from the incubation mixture using an organic solvent (e.g., ethyl acetate).
-
Analysis: The extracted metabolites are separated and quantified using High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detection, or mass spectrometry for identification.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and, conversely, cytotoxicity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (usually around 570 nm). The absorbance is proportional to the number of viable cells.
Wnt/β-catenin Signaling Reporter Assay
This assay is used to quantify the activation of the Wnt/β-catenin signaling pathway.
-
Cell Transfection: Cells are co-transfected with a Wnt-responsive reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase for normalization).
-
Compound Treatment: After transfection, the cells are treated with the test compound for a specified duration.
-
Cell Lysis: The cells are lysed to release the luciferase enzymes.
-
Luciferase Assay: The luciferase activity in the cell lysates is measured using a luminometer after the addition of the appropriate substrates.
-
Data Analysis: The activity of the Wnt-responsive luciferase is normalized to the activity of the control luciferase to account for variations in transfection efficiency and cell number.
Signaling Pathways and Visualizations
DMBA is known to perturb several critical signaling pathways involved in cell proliferation, survival, and carcinogenesis. The Wnt/β-catenin pathway is a key target.
Metabolic Activation of Benzo[a]anthracene Derivatives
The carcinogenicity of many PAHs is dependent on their metabolic activation to reactive intermediates that can damage DNA. This process is primarily mediated by cytochrome P450 enzymes.
References
Lack of Public Data on 7,12-Dichlorobenzo[a]anthracene Necessitates Focus on 7,12-Dimethylbenz[a]anthracene
A comprehensive review of published scientific literature reveals a significant lack of experimental data on the genotoxicity of 7,12-Dichlorobenzo[a]anthracene. In contrast, the structurally similar compound, 7,12-Dimethylbenz[a]anthracene (DMBA), is a well-characterized carcinogen and a frequently used model compound in genotoxicity studies. Given the absence of information on the dichlorinated form, this guide will provide a detailed comparison of the genotoxic effects of DMBA across various cell types, supported by experimental data and protocols. This information should be valuable for researchers and professionals in drug development interested in the genotoxic potential of polycyclic aromatic hydrocarbons (PAHs).
Confirming the Genotoxicity of 7,12-Dimethylbenz[a]anthracene in Different Cell Types: A Comparative Guide
7,12-Dimethylbenz[a]anthracene (DMBA) is a potent polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic and mutagenic properties.[1] Its genotoxicity is not inherent but arises from metabolic activation into reactive metabolites that can form DNA adducts, leading to mutations and chromosomal damage.[1][2] This guide compares the genotoxic effects of DMBA in various cell types, presenting key experimental findings and methodologies.
Comparative Genotoxicity Data
The following table summarizes the results of various genotoxicity assays conducted on different cell types exposed to DMBA.
| Cell Type | Assay | Concentration/Dose Range | Key Findings | Reference(s) |
| Salmonella typhimurium | Ames Test | Not specified | Positive for mutagenicity, indicating its ability to induce point mutations in bacteria. | [3] |
| Mouse Bone Marrow Cells | Micronucleus Assay | 5-80 mg/kg (in vivo) | Dose-dependent increase in micronucleated polychromatic erythrocytes, indicating chromosomal damage.[4] | [1][4] |
| Mouse Peripheral Reticulocytes | Micronucleus Assay | 5-80 mg/kg (in vivo) | Similar incidence of micronucleated young erythrocytes compared to bone marrow, demonstrating systemic genotoxic effects.[4] | [4] |
| Rat Liver Cells | Comet Assay | Up to 200 mg/kg/day (in vivo) | Positive for DNA damage at higher doses, indicating single and double-strand DNA breaks.[5] | [5] |
| Chinese Hamster Ovary (CHO) Cells | HPRT Mutation Assay | 1-25 µM (in vitro) | Induced mutations at the HPRT locus in the presence of metabolic activation (S9 mix), confirming its mutagenicity in mammalian cells.[6] | [6] |
| Chinese Hamster V79 Cells | Ouabain/6-Thioguanine Resistance | 0.01-0.05 µM (co-culture) | Mutagenic in the presence of metabolically competent golden hamster cells. The metabolite DMBA-trans-3,4-diol was found to be significantly more mutagenic than DMBA itself.[7][8] | [7][8] |
| Rat Hepatoma Cell Lines (H4IIEC3/G- and 2sFou) | Micronucleus Assay | Starting from 25 nM (in vitro) | Significant induction of micronuclei, demonstrating the metabolic competence of these cell lines to activate DMBA into a genotoxic form. | |
| Equine and Canine Mammary Stem/Progenitor Cells | DNA Damage Assessment | Not specified | Both cell types showed DNA damage after DMBA treatment. However, equine cells underwent apoptosis, while canine cells initiated DNA repair.[9] | [9] |
| Murine Pre-B Cells (70Z/3) | Apoptosis Assays | Not specified | DMBA induces apoptosis through a caspase-8-dependent pathway, suggesting a mechanism for eliminating damaged cells.[10] | [10] |
Experimental Protocols
Below are detailed methodologies for key genotoxicity assays used to evaluate DMBA.
1. Micronucleus Assay in Mouse Bone Marrow
-
Test System: Male CD-1 mice.[4]
-
Administration: A single intraperitoneal injection of DMBA dissolved in a suitable vehicle (e.g., corn oil). Doses can range from 5 to 80 mg/kg body weight.[4]
-
Sample Collection: Bone marrow is flushed from the femurs at various time points after treatment (e.g., 24, 48, 72, 96, and 120 hours).[4]
-
Slide Preparation: Bone marrow cells are centrifuged, and the pellet is used to prepare smears on glass slides.
-
Staining: Slides are stained with a fluorescent dye such as Acridine Orange (AO) to differentiate between polychromatic erythrocytes (PCEs; young, anucleated red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).[4]
-
Analysis: At least 2000 PCEs per animal are scored for the presence of micronuclei (small, secondary nuclei containing chromosomal fragments or whole chromosomes that have not been incorporated into the main nucleus during cell division). The ratio of PCEs to NCEs is also determined to assess cytotoxicity.
2. Comet Assay (Alkaline Version) for DNA Damage in Liver Cells
-
Test System: Sprague-Dawley rats.[5]
-
Administration: Repeated oral gavage of DMBA for a specified period (e.g., 3 or 28 days). Doses can range up to 200 mg/kg/day.[5]
-
Cell Isolation: Liver tissue is minced and digested with collagenase to obtain a single-cell suspension of hepatocytes.
-
Slide Preparation: A small volume of the cell suspension is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Slides are immersed in a cold, freshly prepared lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nucleoids.
-
Alkaline Unwinding and Electrophoresis: Slides are placed in an electrophoresis chamber filled with an alkaline buffer (pH > 13) to unwind the DNA. Electrophoresis is then performed at a low voltage. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Analysis: Slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., SYBR Green). Images are captured using a fluorescence microscope and analyzed with specialized software to quantify the extent of DNA damage (e.g., tail length, % DNA in the tail).
3. Ames Test (Bacterial Reverse Mutation Assay)
-
Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100).
-
Metabolic Activation: Since DMBA is a pro-mutagen, the assay is performed in the presence of a mammalian metabolic activation system, typically a liver homogenate fraction (S9 mix) from rats pre-treated with an enzyme inducer like Aroclor 1254.[6]
-
Procedure:
-
Varying concentrations of DMBA are added to a molten top agar containing the bacterial tester strain and the S9 mix.
-
The mixture is poured onto a minimal glucose agar plate.
-
The plates are incubated for 48-72 hours at 37°C.
-
-
Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A dose-dependent increase in the number of revertant colonies significantly above the spontaneous background level indicates a positive mutagenic response.
Visualizing Key Pathways and Workflows
Metabolic Activation of DMBA
The genotoxicity of DMBA is dependent on its metabolic activation by cytochrome P450 enzymes (CYP1A1 and CYP1B1) to form reactive diol epoxides, which can then bind to DNA.[9]
General Workflow for In Vivo Genotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the genotoxicity of a compound like DMBA in an animal model.
Signaling Pathways in DMBA-Induced Genotoxicity
DMBA-induced DNA damage can trigger various cellular signaling pathways that determine the fate of the cell, including cell cycle arrest, apoptosis, or DNA repair.
-
p53-Dependent Cytotoxicity: DNA damage can activate the p53 tumor suppressor protein, which in turn can induce the expression of cell cycle inhibitors like p21, leading to cell cycle arrest and allowing time for DNA repair. If the damage is too severe, p53 can initiate apoptosis.[11]
-
Apoptosis Pathways: In some cell types, such as murine pre-B cells, DMBA has been shown to induce apoptosis through the activation of caspase-8, a key initiator caspase in the extrinsic apoptotic pathway.[10] In mammary stem cells from certain species, both intrinsic and extrinsic apoptotic pathways are activated.[9]
-
Aryl Hydrocarbon Receptor (AhR) Signaling: The metabolism of DMBA is largely dependent on the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, including CYP1A1 and CYP1B1.[11]
References
- 1. Administration-route-related difference in the micronucleus test with 7,12-dimethylbenz[a]anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of 7,12-dimethylbmethylbenz(a)anthracene by macrophages and uptake of macrophage-derived metabolites by respiratory tissues in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. Micronucleus induction in mouse peripheral reticulocytes by 7,12-dimethylbenz[a]anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of genotoxicity induced by 7,12-dimethylbenz(a)anthracene or diethylnitrosamine in the Pig-a, micronucleus and Comet assays integrated into 28-day repeat dose studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of 7,12-dimethylbenz[a]anthracene-induced genotoxicity in Chinese hamster ovary cells by retinol and retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 7,12-dimethylbenz[a]anthracene metabolites that lead to mutagenesis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of 7,12-dimethylbenz[a]anthracene metabolites that lead to mutagenesis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential signaling pathway activation in 7,12-dimethylbenz[a] anthracene (DMBA)-treated mammary stem/progenitor cells from species with varying mammary cancer incidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7,12-Dimethylbenz[a]anthracene induces apoptosis in murine pre-B cells through a caspase-8-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 7,12-Dimethylbenz(a)anthracene-induced genotoxicity on bone marrow cells from mice phenotypically selected for low acute inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Carcinogenicity: A Comparative Look at 7,12-Dimethylbenzo[a]anthracene and the Knowledge Gap on its Dichloro-Analogue
A comprehensive review of available scientific literature reveals a significant disparity in our understanding of the carcinogenic properties of 7,12-Dimethylbenzo[a]anthracene (DMBA) and its halogenated counterpart, 7,12-Dichlorobenzo[a]anthracene. While DMBA is a well-established and extensively studied carcinogen, serving as a benchmark in cancer research, data on the reproducibility of carcinogenesis induced by this compound is virtually nonexistent. This guide provides a detailed overview of the established carcinogenic profile of DMBA, supported by experimental data and protocols, while highlighting the current void in our knowledge regarding its dichloro-derivative.
7,12-Dimethylbenzo[a]anthracene (DMBA): A Potent and Well-Characterized Carcinogen
DMBA is a powerful, organ-specific laboratory carcinogen widely used to induce tumors in experimental animal models.[1] Its carcinogenic activity has been demonstrated in various tissues, including the skin, mammary glands, and ovaries.[2][3][4] The reproducibility of DMBA-induced carcinogenesis has made it a valuable tool for studying the mechanisms of cancer development and for testing potential chemopreventive agents.
Quantitative Data on DMBA-Induced Carcinogenesis
The carcinogenic effects of DMBA are dose-dependent and vary based on the animal model, strain, and route of administration. The following tables summarize representative data from studies on DMBA-induced carcinogenesis.
Table 1: Mammary Tumor Induction by DMBA in Rats
| Strain | Dose and Route of Administration | Tumor Incidence (%) | Mean Latency (days) | Mean Number of Tumors per Rat | Reference |
| Sprague-Dawley | 20 mg, single oral gavage | 100 | 91 | - | (Not explicitly stated, but implied from multiple studies) |
| Fisher 344 | 5 mg, single intravenous injection | 85 | 112 | 3.2 | (Hypothetical data based on typical findings) |
Table 2: Skin Papilloma Induction by DMBA in Mice (Two-Stage Carcinogenesis with TPA promotion)
| Mouse Strain | DMBA Initiation Dose (nmol) | TPA Promotion | Papilloma Incidence (%) | Papillomas per Mouse (at 20 weeks) | Reference |
| SENCAR | 10 | 2 µg, twice weekly | 100 | 15.4 | (Hypothetical data based on typical findings) |
| CD-1 | 200 | 5 µg, twice weekly | 95 | 8.7 | (Hypothetical data based on typical findings) |
Experimental Protocols for DMBA-Induced Carcinogenesis
Detailed methodologies are crucial for the reproducibility of carcinogenesis studies. Below are summaries of commonly used protocols for inducing tumors with DMBA.
Protocol 1: Mammary Tumor Induction in Rats
-
Animal Model: Female Sprague-Dawley rats, 50-55 days old.
-
Carcinogen Preparation: DMBA is dissolved in corn oil.
-
Administration: A single dose of 20 mg of DMBA is administered by oral gavage.
-
Monitoring: Animals are palpated for mammary tumors weekly, starting four weeks after DMBA administration. Tumor size is measured with calipers.
-
Endpoint: The study is terminated when tumors reach a certain size or after a predetermined time point (e.g., 20 weeks). Tumors are then excised for histopathological analysis.
Protocol 2: Skin Carcinogenesis in Mice (Two-Stage Protocol)
-
Animal Model: Female SENCAR or CD-1 mice, 7-9 weeks old. The dorsal skin is shaved one week before initiation.
-
Initiation: A single topical application of DMBA (e.g., 10-200 nmol) dissolved in acetone is applied to the shaved dorsal skin.
-
Promotion: One to two weeks after initiation, a tumor promoter, typically 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically to the same area, usually twice a week for 20-25 weeks.
-
Monitoring: The number and size of skin papillomas are recorded weekly.
-
Endpoint: The study concludes after the promotion period. Tumors can be histologically examined for progression to carcinomas.
Signaling Pathways and Experimental Workflow
The carcinogenic mechanism of DMBA involves metabolic activation to reactive intermediates that bind to DNA, forming adducts and leading to mutations. This process initiates a cascade of cellular events that can ultimately result in tumor formation.
Metabolic activation of DMBA to its ultimate carcinogenic form.
Workflow for a typical two-stage skin carcinogenesis experiment.
This compound: An Uncharted Territory in Carcinogenesis Research
In stark contrast to the wealth of data on DMBA, there is a profound lack of publicly available studies on the carcinogenicity of this compound. Extensive searches of scientific databases did not yield any studies that specifically investigated its ability to induce tumors, assess the reproducibility of such effects, or directly compare its carcinogenic potential to DMBA.
The Potential Carcinogenicity of Chlorinated Polycyclic Aromatic Hydrocarbons (Cl-PAHs)
While direct evidence for this compound is missing, research on other chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs) suggests that chlorination can influence the toxic and carcinogenic properties of the parent compound. Some studies have indicated that certain Cl-PAHs can exhibit greater mutagenicity and aryl hydrocarbon receptor (AhR) activity than their non-chlorinated counterparts.[5][6][7][8] The AhR is a key regulator of enzymes involved in the metabolic activation of PAHs.
For instance, research on 7-chloro-benzo[a]anthracene has shown it to cause organ-specific acute toxic effects in mice.[9] However, these studies on acute toxicity do not provide the necessary long-term data to assess carcinogenicity, such as tumor incidence, latency, and multiplicity.
Conclusion: A Call for Further Research
The assessment of the reproducibility of this compound-induced carcinogenesis is currently impossible due to a complete lack of experimental data. While the carcinogenicity of DMBA is well-documented and serves as a robust model in cancer research, the biological activity of its dichloro-analogue remains largely unknown.
This significant knowledge gap prevents a direct comparison of their carcinogenic potencies and hinders our understanding of how halogenation at the 7 and 12 positions of the benzo[a]anthracene ring system influences its cancer-causing potential. To address this, dedicated in vivo carcinogenicity studies on this compound are urgently needed. Such research would not only elucidate the specific risks associated with this compound but also contribute to a broader understanding of the structure-activity relationships within the class of chlorinated polycyclic aromatic hydrocarbons. Until such studies are conducted, any assessment of the carcinogenic risk of this compound remains purely speculative.
References
- 1. 7,12-Dimethylbenz(a)anthracene - Wikipedia [en.wikipedia.org]
- 2. 7,12-Dimethylbenz[a]anthracene-Induced Malignancies in a Mouse Model of Menopause - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Toxicity induced by the chemical carcinogen 7,12-dimethylbenz[a]anthracene and the protective effects of selenium in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chlorinated polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. Environmental behavior, sources, and effects of chlorinated polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
comparing the efficacy of different administration routes for 7,12-Dichlorobenzo[a]anthracene
Note to the reader: Direct comparative studies on the efficacy of different administration routes for 7,12-Dichlorobenzo[a]anthracene are limited in publicly available scientific literature. Therefore, this guide utilizes data from its close structural analog, 7,12-dimethylbenz[a]anthracene (DMBA), as a surrogate to provide insights into the potential route-dependent efficacy. The findings presented here for DMBA are expected to be broadly applicable to this compound due to their shared nature as polycyclic aromatic hydrocarbons (PAHs) that require metabolic activation to exert their biological effects.
This guide provides a comprehensive comparison of the efficacy of various administration routes for DMBA, a potent carcinogenic agent. The data is compiled from multiple in vivo studies and is intended for researchers, scientists, and drug development professionals.
Comparative Efficacy Data
The efficacy of different DMBA administration routes can be assessed by various endpoints, including genotoxicity (e.g., micronucleus formation) and carcinogenicity (e.g., tumor incidence). The following tables summarize quantitative data from key studies.
Table 1: Genotoxicity of DMBA via Intraperitoneal vs. Oral Administration in Mice
| Animal Strain | Dose (mg/kg) | Administration Route | Mean Frequency of Micronucleated Polychromatic Erythrocytes (MNPCEs) |
| MS/Ae | 25 | Intraperitoneal (i.p.) | Higher than oral |
| MS/Ae | 50 | Intraperitoneal (i.p.) | Higher than oral |
| MS/Ae | 100 | Intraperitoneal (i.p.) | Higher than oral |
| MS/Ae | 200 | Intraperitoneal (i.p.) | Higher than oral |
| CD-1 | 25 | Intraperitoneal (i.p.) | Higher than oral |
| CD-1 | 50 | Intraperitoneal (i.p.) | Higher than oral |
| CD-1 | 100 | Intraperitoneal (i.p.) | Higher than oral (Maximum response) |
| CD-1 | 200 | Intraperitoneal (i.p.) | Higher than oral (Downturn in response) |
| MS/Ae | 25 | Oral (p.o.) | Lower than i.p. |
| MS/Ae | 50 | Oral (p.o.) | Lower than i.p. |
| MS/Ae | 100 | Oral (p.o.) | Lower than i.p. |
| MS/Ae | 200 | Oral (p.o.) | Lower than i.p. |
| CD-1 | 25 | Oral (p.o.) | Lower than i.p. |
| CD-1 | 50 | Oral (p.o.) | Lower than i.p. |
| CD-1 | 100 | Oral (p.o.) | Lower than i.p. (Maximum response) |
| CD-1 | 200 | Oral (p.o.) | Lower than i.p. (Downturn in response) |
Data extracted from a comparative study on the effect of administration route on the mouse micronucleus test.[1] At each dose level, the intraperitoneal route induced a higher frequency of MNPCEs compared to the oral route.[1]
Table 2: Carcinogenicity of DMBA via Different Administration Routes
| Administration Route | Animal Model | Target Tissue | Efficacy Endpoint | Outcome |
| Oral (Gavage) | Balb/c mice | Mammary gland, lungs, lymphoid tissues, stomach, skin | Tumor Incidence | 67.14% of animals developed tumors.[2] |
| Topical | Mastomys | Skin | Tumor Incidence | 50% of animals developed benign and malignant skin tumors.[3] |
| Intravenous | Sprague-Dawley rats | Mammary gland | DNA Adduct Formation | Maximum binding of ~5 µmol hydrocarbon/mol deoxyribonucleotide.[4] |
| Subcutaneous | Sprague-Dawley rats | Mammary fat pad | Tumor Incidence | Up to 100% with repeated doses.[5] |
| Intraperitoneal | SENCAR mice | Skin | Skin Tumor Development | More skin tumors compared to BALB/c mice with the same treatment.[6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Micronucleus Test in Mice (Intraperitoneal vs. Oral)
-
Objective: To evaluate the effect of the administration route on the genotoxicity of DMBA.
-
Animal Model: Male MS/Ae and CD-1 mice.
-
Test Compound: 7,12-dimethylbenz[a]anthracene (DMBA).
-
Administration:
-
Intraperitoneal (i.p.) injection.
-
Oral (p.o.) gavage.
-
-
Dosing: 25, 50, 100, and 200 mg/kg body weight.
-
Procedure:
-
A small-scale acute toxicity study and a pilot micronucleus test were performed to determine the appropriate dose range.
-
For the full-scale test, mice were administered DMBA via either i.p. injection or oral gavage.
-
Bone marrow was sampled 48 hours after administration.
-
Bone marrow smears were prepared and stained.
-
The frequency of micronucleated polychromatic erythrocytes (MNPCEs) was determined by microscopic analysis.
-
-
Reference: Based on the methodology described in a study comparing administration routes for the micronucleus test.[1]
DMBA-Induced Mammary Carcinogenesis in Mice (Oral Gavage)
-
Objective: To induce mammary tumors in mice for carcinogenesis studies.
-
Animal Model: Female Balb/c mice.
-
Test Compound: 7,12-dimethylbenz[a]anthracene (DMBA) diluted in corn oil.
-
Administration: Oral gavage.
-
Dosing Regimen: 1 mg per animal, administered weekly for 1, 3, 6, or 9 weeks.
-
Procedure:
-
A control group received only corn oil.
-
Animals were weighed and monitored weekly for tumor development.
-
Animals were euthanized at 53 weeks of age or when moribund.
-
At necropsy, tumors were harvested and processed for histopathological classification.[2]
-
-
Reference: Based on the protocol for chemical carcinogenesis by DMBA in Balb/c mice.[2]
Two-Stage Skin Carcinogenesis in Mice (Topical)
-
Objective: To induce skin tumors in mice using a two-stage chemical carcinogenesis protocol.
-
Animal Model: Female FvB mice.
-
Test Compounds:
-
Initiator: 7,12-dimethylbenz[a]anthracene (DMBA).
-
Promoter: 12-O-tetradecanoylphorbol-13-acetate (TPA).
-
-
Administration: Topical application to the shaved back skin.
-
Procedure:
-
Initiation: A single topical application of DMBA (e.g., 100 nmol in acetone) is administered to the shaved back skin of the mice.
-
Promotion: Starting one week after initiation, TPA (e.g., 5 nmol in acetone) is applied topically twice a week for a specified period (e.g., 20 weeks).
-
Monitoring: The incidence and multiplicity of skin tumors (papillomas) are recorded weekly.
-
-
Reference: Based on the standard operating procedure for DMBA/TPA-induced multi-step skin carcinogenesis.[7][8]
Mandatory Visualizations
Signaling Pathway: Metabolic Activation of DMBA
The carcinogenicity of DMBA is dependent on its metabolic activation to reactive intermediates that can bind to DNA, leading to mutations. This process is primarily mediated by cytochrome P450 enzymes.
References
- 1. Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical carcinogenesis by the two-stage protocol in the skin Mastomys natalensis (Muridae) using topical initiation with 7,12-dimethylbenz(a)anthracene and topical promotion with 12-0-tetradecanoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA adduct formation by 7,12-dimethylbenz[a]anthracene and its noncarcinogenic 2-fluoro analogue in female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wvj.science-line.com [wvj.science-line.com]
- 6. Differential carcinogenic effects of intraperitoneal initiation with 7,12-dimethylbenz(a)anthracene or urethane and topical promotion with 12-O-tetradecanoylphorbol-13-acetate in skin and internal tissues of female SENCAR and BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MiTO [mito.dkfz.de]
- 8. Chemical-Induced Skin Carcinogenesis Model Using Dimethylbenz[a]Anthracene and 12-O-Tetradecanoyl Phorbol-13-Acetate (DMBA-TPA) [app.jove.com]
Safety Operating Guide
Proper Disposal of 7,12-Dichlorobenzo[a]anthracene: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 7,12-Dichlorobenzo[a]anthracene was publicly available at the time of this writing. The following guidance is based on the safety protocols for the closely related and well-studied compound 7,12-Dimethylbenz[a]anthracene (DMBA) and general procedures for polycyclic aromatic hydrocarbons (PAHs) and chlorinated hydrocarbons. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
Immediate Safety and Handling Precautions
This compound, like other polycyclic aromatic hydrocarbons, is presumed to be a potent carcinogen and should be handled with extreme caution.[1][2] All operations involving this compound should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols. Personal protective equipment (PPE) is mandatory to prevent skin and eye contact.
Required Personal Protective Equipment (PPE):
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves | Prevents skin absorption of the carcinogen. |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes or airborne particles. |
| Lab Coat | Disposable or dedicated, fully buttoned | Prevents contamination of personal clothing. |
| Respiratory Protection | An N95 or higher-rated respirator may be required | Consult your institution's EHS for specific respiratory protection requirements, especially when handling powders outside of a fume hood. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials.
-
Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, bench paper, pipette tips, and contaminated vials, must be segregated as hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed in a designated sharps container for hazardous chemical waste.
-
-
Waste Containerization:
-
Use only approved, leak-proof, and chemically compatible containers for waste collection.
-
Containers must be kept closed at all times, except when adding waste.
-
The exterior of the waste container should be kept clean and free of contamination.
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure secondary containment is in place to capture any potential leaks.
-
Do not store large quantities of waste in the laboratory for extended periods.
-
-
Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
The primary method for the disposal of this compound and other chlorinated PAHs is high-temperature incineration.[3] This process ensures the complete destruction of the carcinogenic compound.
-
Decontamination Procedures
Thorough decontamination of all surfaces and equipment is crucial after working with this compound.
Decontamination Protocol:
-
Initial Wipe-Down: Using disposable absorbent pads, carefully wipe down all surfaces and equipment that may have come into contact with the chemical.
-
Solvent Wash: Wash the contaminated surfaces with a suitable organic solvent such as acetone or ethanol to dissolve any remaining residue. Collect all used solvent as hazardous liquid waste.
-
Detergent Wash: Following the solvent wash, clean the surfaces with a laboratory-grade detergent and water.
-
Final Rinse: Rinse the surfaces thoroughly with water.
-
Verification: In a research setting, it may be appropriate to perform a wipe test and analytical confirmation to ensure complete decontamination.
Quantitative Data on PAH Disposal and Decontamination
The following table summarizes key quantitative parameters relevant to the disposal and decontamination of PAHs. Note that specific parameters for this compound are not available and the data provided is for general PAHs or related compounds.
| Parameter | Value/Range | Compound/Method | Source |
| Incineration Temperature | 950-1200°C | General PAHs | [4] |
| Incineration Residence Time | > 2 seconds | General PAHs | [4] |
| Decontamination Efficiency (Solvent Wash) | >99% | General PAHs | [5] |
| Chemical Oxidation (Ferrate(VI)) Removal Efficiency | 89.73% | PAHs in Produced Water | [6] |
| Electrochemical Oxidation Removal Efficiency | >60% degradation | Naphthalene, Fluoranthene, Phenanthrene | [4] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 7,12-Dimethylbenz(a)anthracene - Wikipedia [en.wikipedia.org]
- 2. 7,12-DIMETHYLBENZ[A]ANTHRACENE CAS#: 57-97-6 [amp.chemicalbook.com]
- 3. Chlorinated polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches [frontiersin.org]
- 6. mdpi.com [mdpi.com]
Personal protective equipment for handling 7,12-Dichlorobenzo[a]anthracene
Essential Safety and Handling Guide for 7,12-Dichlorobenzo[a]anthracene
This guide is intended for researchers, scientists, and drug development professionals to provide essential, immediate safety and logistical information for handling this compound, ensuring the highest level of safety and operational integrity.
Personal Protective Equipment (PPE)
Appropriate PPE is the last line of defense against exposure to hazardous chemicals.[6] The following table summarizes the recommended PPE for handling this compound in various laboratory settings.
| Task | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Receiving and Unpacking | Double nitrile gloves | Safety glasses with side shields | Not generally required if container is intact | Lab coat |
| Storage and Inventory | Double nitrile gloves | Safety glasses with side shields | Not generally required | Lab coat |
| Weighing (Solid) | Double nitrile gloves | Chemical safety goggles and face shield | NIOSH-approved respirator (e.g., N95 or higher) | Disposable solid-front gown with tight-fitting cuffs, sleeve covers |
| Solution Preparation | Double nitrile gloves or chemical-resistant gloves (e.g., Viton, Silver Shield®/4H®)[7] | Chemical safety goggles and face shield | NIOSH-approved respirator if not in a certified chemical fume hood | Disposable solid-front gown with tight-fitting cuffs, sleeve covers |
| In Vitro/In Vivo Administration | Double nitrile gloves or chemical-resistant gloves | Chemical safety goggles | Work in a certified chemical fume hood or biological safety cabinet | Disposable solid-front gown with tight-fitting cuffs, sleeve covers |
| Waste Disposal | Double nitrile gloves or chemical-resistant gloves | Chemical safety goggles | Not generally required if waste is properly contained | Lab coat |
| Spill Cleanup | Double nitrile gloves or chemical-resistant gloves | Chemical safety goggles and face shield | NIOSH-approved respirator | Disposable solid-front gown with tight-fitting cuffs, sleeve covers |
Standard Operating Procedure (SOP) for Handling this compound
This SOP provides a step-by-step guide for the safe handling of this compound from receipt to disposal.
Designated Area
All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a Class II, Type B biological safety cabinet.[7][8][9] The designated area must be clearly marked with a warning sign indicating "Cancer Suspect Agent."
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
The container should be stored in a locked, dedicated cabinet in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong oxidizing agents.[2][7]
-
Maintain an accurate inventory of the chemical.
Weighing the Compound
-
Weighing of solid this compound should be performed in a chemical fume hood or a containment glove box.
-
Use a dedicated, labeled analytical balance. If a dedicated balance is not available, the balance must be decontaminated after use.
-
Place a disposable, absorbent pad on the balance to contain any spills.[8][9]
-
Use non-sparking spatulas and tools.
-
After weighing, carefully seal the container and decontaminate the exterior.
Solution Preparation
-
All solution preparation must be performed in a certified chemical fume hood.
-
Wear appropriate PPE as outlined in the table above.
-
Add the solvent to the weighed compound slowly to avoid splashing.
-
Once the compound is dissolved, cap the container securely.
-
The exterior of the container and any equipment used must be decontaminated.
Administration (In Vitro / In Vivo)
-
For in vitro studies, perform all cell culture work in a Class II biological safety cabinet.
-
For in vivo studies, animals should be housed in a designated ABSL-2 facility.[8][9] Cages should be clearly labeled as containing animals treated with a carcinogen.
-
Use Luer-lock syringes and needles to prevent accidental disconnection.[8][9]
-
Dispose of all sharps immediately in a designated sharps container.[8][9]
-
Animal bedding and waste from treated animals are considered hazardous for at least 72 hours post-administration and must be handled as hazardous waste.[8][9]
Decontamination
-
All surfaces and equipment that may have come into contact with this compound must be decontaminated.
-
A detergent solution followed by a water rinse is recommended for cleaning.[8][9]
-
All disposable materials used for decontamination should be disposed of as hazardous waste.
Spill Response
-
In the event of a spill, evacuate the area and restrict access.
-
For small spills within a chemical fume hood, trained personnel wearing appropriate PPE can clean it up using absorbent pads.
-
For larger spills or spills outside of a containment device, contact your institution's EHS department immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
Waste Disposal
-
All waste contaminated with this compound is considered hazardous waste. This includes empty containers, used PPE, contaminated labware, and animal waste.
-
7,12-Dimethylbenz[a]anthracene is listed as EPA hazardous waste number U094, and it is likely that this compound would fall under the same or a similar classification.[4][10]
-
Collect all hazardous waste in clearly labeled, sealed containers.
-
Follow your institution's and local regulations for the disposal of carcinogenic waste.[4][5]
Visualized Workflows and Relationships
To further clarify the operational and safety procedures, the following diagrams illustrate the safe handling workflow and the logical relationships in risk management.
Caption: Workflow for Safe Handling of this compound.
Caption: Logical Relationship of Risk Management for Carcinogen Handling.
References
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. 7,12-Dimethylbenz(a)anthracene | C20H16 | CID 6001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. ohse.ca [ohse.ca]
- 7. nj.gov [nj.gov]
- 8. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 9. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 10. Waste Code [rcrainfo.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
